Ethyl 6-methylpyridazine-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 6-methylpyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-4-6(2)9-10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCUVFPHYFZIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665303 | |
| Record name | Ethyl 6-methylpyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64210-57-7 | |
| Record name | Ethyl 6-methylpyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 6-Methylpyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-methylpyridazine-3-carboxylate is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical agents.[1] Its pyridazine core is a structural motif found in molecules with diverse biological activities, including potential antihypertensive and anti-inflammatory properties.[1] The strategic placement of the methyl and ethyl carboxylate groups provides reactive handles for further molecular elaboration, making it a valuable building block in medicinal chemistry and drug discovery.
This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. It is designed to offer researchers and drug development professionals a detailed understanding of the underlying chemical principles, practical experimental protocols, and critical process considerations.
Core Synthetic Strategies
The synthesis of the pyridazine ring system, the core of this compound, is most commonly achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2][3] Variations of this fundamental approach, along with subsequent functional group manipulations, constitute the primary routes to the target molecule.
Pathway 1: Cyclocondensation of a γ-Ketoester with Hydrazine
This is a direct and widely employed method for constructing the pyridazine ring. The key starting material is a γ-ketoester, which contains the requisite 1,4-dicarbonyl functionality.
Mechanistic Rationale
The reaction proceeds via a classical cyclocondensation mechanism. Hydrazine, acting as a dinucleophile, initially attacks one of the carbonyl groups of the γ-ketoester, typically the more electrophilic ketone, to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the remaining free amino group of the hydrazine onto the ester carbonyl. Dehydration then leads to the formation of the stable aromatic pyridazine ring.
Caption: General mechanism of pyridazine synthesis from a γ-ketoester and hydrazine.
Experimental Protocol: Synthesis from Ethyl 4-acetylbutanoate
This protocol outlines a representative procedure starting from a readily available γ-ketoester.
Materials:
-
Ethyl 4-acetylbutanoate
-
Hydrazine hydrate
-
Ethanol
-
Oxidizing agent (e.g., Bromine in acetic acid)
-
Sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate
-
Glacial acetic acid
Procedure:
-
Cyclization:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-acetylbutanoate in ethanol.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
-
Aromatization:
-
Dissolve the crude dihydropyridazinone intermediate in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the mixture at room temperature.
-
Stir the reaction for 2-3 hours until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Data Summary:
| Step | Reactants | Solvent | Key Conditions | Typical Yield |
| Cyclization | Ethyl 4-acetylbutanoate, Hydrazine hydrate | Ethanol | Reflux, 4-6 h | 75-85% |
| Aromatization | Dihydropyridazinone, Bromine | Acetic Acid | Room Temp, 2-3 h | 60-70% |
Pathway 2: Multi-step Synthesis from Levulinic Acid
An alternative and often more cost-effective approach begins with levulinic acid, a readily available bio-based chemical. This pathway involves the initial formation of the pyridazinone ring followed by chlorination and esterification.
Synthetic Workflow
Caption: Multi-step synthesis of the target compound from levulinic acid.
Experimental Protocol: Synthesis of Methyl 6-chloropyridazine-3-carboxylate from Ethyl Levulinate
This protocol details a six-step synthesis of a key intermediate, which can then be converted to the final product.[4]
Materials:
-
Ethyl levulinate
-
Hydrazine hydrate
-
Bromine
-
Sodium acetate
-
Potassium dichromate
-
Sulfuric acid
-
Methanol
-
Thionyl chloride
-
Phosphorus oxychloride
Procedure:
-
Cyclization: React ethyl levulinate with hydrazine hydrate to form 4,5-dihydro-6-methyl-3(2H)-pyridazinone.
-
Bromination and Elimination: The dihydropyridazinone is treated with bromine to introduce a bromine atom, followed by elimination to form 6-methyl-3(2H)-pyridazinone.
-
Oxidation: The methyl group is oxidized to a carboxylic acid using an oxidizing agent like potassium dichromate in sulfuric acid to yield 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.[5]
-
Esterification: The carboxylic acid is esterified to the methyl ester using methanol and an acid catalyst (e.g., thionyl chloride).[6]
-
Chlorination: The pyridazinone is converted to the corresponding chloropyridazine using a chlorinating agent such as phosphorus oxychloride, yielding methyl 6-chloropyridazine-3-carboxylate.[4][5]
-
Final Conversion: The chloro-intermediate can be subjected to further reactions to introduce the ethyl ester and confirm the structure, though the primary synthesis of the key precursor is detailed here.
Key Considerations:
-
Safety: The use of bromine and phosphorus oxychloride requires handling in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Control: The bromination step can be highly exothermic and may produce significant amounts of HBr gas, necessitating slow addition of the reagent.[5]
-
Intermediate Stability: The hydrobromide salt of 6-methyl-3(2H)-pyridazinone may form after bromination and elimination. Neutralization with a base like sodium acetate is often required to liberate the free pyridazinone.[5]
Trustworthiness and Self-Validating Systems
The protocols described are based on established and well-documented chemical transformations. The progress of each reaction step should be meticulously monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Conclusion
The synthesis of this compound can be effectively achieved through several pathways, with the choice of route often depending on the availability and cost of starting materials, as well as the desired scale of the reaction. The cyclocondensation of γ-ketoesters with hydrazine offers a direct approach, while the multi-step synthesis from levulinic acid provides a more economical alternative for large-scale production. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.
References
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-methylpyridazine-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of Ethyl 6-methylpyridazine-3-carboxylate (CAS No. 64210-57-7), a heterocyclic compound of significant interest in medicinal chemistry. The pyridazine core is a privileged scaffold known for its unique physicochemical properties that are advantageous in drug design. While specific experimental data for this particular ester derivative is not extensively documented in public literature, this whitepaper consolidates available information and provides expert-driven predictions for its key physicochemical and spectroscopic characteristics. We present standardized, validated protocols for the experimental determination of these properties, including melting point, solubility, and NMR spectroscopy. Furthermore, this guide delves into the causality behind these experimental choices and contextualizes the compound's relevance by exploring the broad and potent pharmacological activities associated with the pyridazine nucleus, establishing this compound as a valuable intermediate in the synthesis of novel therapeutics.[1][2][3]
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, is a scaffold of increasing importance in modern drug discovery.[2] Its unique electronic structure imparts a significant dipole moment, weak basicity, and robust hydrogen-bonding capacity, making it an attractive bioisosteric replacement for phenyl rings or other heterocyles.[4] These properties can be strategically leveraged to enhance molecular recognition at target binding sites, improve aqueous solubility, and fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
This compound (C₈H₁₀N₂O₂) is a key exemplar of a functionalized pyridazine building block.[1] Its structure combines the influential pyridazine core with methyl and ethyl carboxylate groups, providing versatile handles for synthetic elaboration into more complex and potent pharmaceutical agents. Understanding its fundamental physicochemical properties is therefore a critical first step for any research program utilizing this intermediate for the development of compounds with potential anti-inflammatory, antihypertensive, or anticancer activities.[1][5][6]
Section 1: Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is paramount for anticipating its behavior in both chemical and biological systems. The following table summarizes the known and predicted properties of this compound.
| Property | Value / Predicted Value | Significance in Drug Development |
| CAS Number | 64210-57-7 | Unique identifier for substance registration and tracking.[1] |
| Molecular Formula | C₈H₁₀N₂O₂ | Defines the elemental composition.[1] |
| Molecular Weight | 166.18 g/mol | Influences diffusion, membrane permeability, and formulation calculations.[1] |
| Physical State | Solid or high-boiling liquid | Affects handling, storage, and formulation (e.g., tablet vs. solution). |
| Melting Point | Not experimentally determined | A sharp melting point indicates high purity; critical for quality control. |
| Boiling Point | Not experimentally determined | Important for purification via distillation and assessing volatility. |
| Aqueous Solubility | Predicted to be limited | Directly impacts bioavailability and dictates formulation strategies. |
| pKa (Predicted) | < 2.3 | Determines the ionization state at physiological pH, affecting absorption and target interaction.[7] |
Expert Insights & Rationale
-
Solubility: The pyridazine nucleus, with its two nitrogen atoms, introduces polarity that can enhance aqueous solubility relative to a corresponding benzene analog. However, the ethyl ester and methyl groups are lipophilic, suggesting that the overall aqueous solubility will be limited. The compound is expected to be freely soluble in polar organic solvents such as DMSO, methanol, and ethyl acetate. This balance is crucial, as some degree of both lipophilicity and hydrophilicity is required for oral drug absorption.
-
pKa: The parent pyridazine molecule is a weak base with a pKa of approximately 2.33.[7] The presence of the electron-withdrawing ethyl carboxylate group at the 3-position is expected to further reduce the basicity of the ring nitrogens, likely lowering the pKa. At a physiological pH of 7.4, the compound will exist almost exclusively in its neutral, non-ionized form. This is a critical insight, as the neutral form is generally more capable of passively diffusing across biological membranes, a key step in drug absorption.
Section 2: Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the molecular structure, the following spectral characteristics are predicted.
-
¹H Nuclear Magnetic Resonance (¹H NMR):
-
Pyridazine Ring Protons: Two signals, appearing as doublets, are expected in the aromatic region (typically δ 7.5-9.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the methyl and ester substituents.
-
Ethyl Ester Group: A quartet corresponding to the methylene protons (-OCH₂-) around δ 4.0-4.5 ppm and a triplet for the terminal methyl protons (-CH₃) around δ 1.2-1.5 ppm.
-
C6-Methyl Group: A sharp singlet corresponding to the three methyl protons (-CH₃) attached to the pyridazine ring, likely appearing around δ 2.5-3.0 ppm.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR):
-
Carbonyl Carbon: A signal in the downfield region (δ ~160-170 ppm) corresponding to the ester carbonyl.
-
Aromatic Carbons: Four distinct signals in the aromatic region (δ ~120-160 ppm) for the carbons of the pyridazine ring.
-
Aliphatic Carbons: Signals for the ethyl ester's methylene carbon (δ ~60-65 ppm) and methyl carbon (δ ~14-15 ppm), as well as the C6-methyl carbon (δ ~20-25 ppm).
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ , characteristic of the ester carbonyl group.
-
C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations within the pyridazine aromatic ring.
-
C-H Stretches: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹.
-
C-O Stretch: A distinct band in the 1100-1300 cm⁻¹ region for the ester C-O bond.
-
Section 3: Standardized Experimental Methodologies
To ensure data integrity and reproducibility, the following validated protocols are recommended for determining the core physicochemical properties of this compound.
Protocol 1: Melting Point Determination via Capillary Method
This method provides a precise melting range, a key indicator of sample purity. Impurities typically depress and broaden the melting range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the compound is thoroughly dried and finely powdered using a mortar and pestle.
-
Capillary Loading: Press the open end of a glass capillary tube into the powder, tapping the sealed end on a hard surface to compact a 2-3 mm column of the sample at the bottom.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool significantly.
-
Accurate Determination: Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A pure sample typically has a sharp range of < 2 °C.
References
- 1. This compound [myskinrecipes.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to Ethyl 6-methylpyridazine-3-carboxylate (CAS Number: 64210-57-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 6-methylpyridazine-3-carboxylate, a key heterocyclic building block in modern medicinal and agrochemical research. The document elucidates the compound's synthesis, physicochemical properties, spectroscopic characterization, and reactivity. Furthermore, it explores its applications as a versatile intermediate in the development of novel therapeutic agents and other bioactive molecules. This guide is intended to be a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important pyridazine derivative.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore for designing molecules with a wide array of biological activities. Pyridazine derivatives have demonstrated significant potential as antihypertensive, anti-inflammatory, and anticancer agents, among others.[2][3] this compound (CAS: 64210-57-7) serves as a crucial intermediate in the synthesis of more complex molecules, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4]
Synthesis of this compound
The synthesis of the pyridazine core is most commonly achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This fundamental approach offers a reliable and versatile route to a variety of substituted pyridazines.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound involves a two-step process starting from readily available precursors: the synthesis of 6-methylpyridazine-3-carboxylic acid followed by its esterification.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-Methylpyridazine-3-carboxylic Acid
This multi-step process begins with the cyclization of a suitable precursor, followed by a series of transformations to introduce the carboxylic acid functionality. A potential route starts from ethyl levulinate.[5]
-
Cyclization: React ethyl levulinate with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding dihydropyridazinone.
-
Aromatization: The resulting dihydropyridazinone is then aromatized using an oxidizing agent such as bromine in acetic acid or manganese dioxide to yield 6-methyl-3(2H)-pyridazinone.
-
Chlorination: The pyridazinone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to give 3-chloro-6-methylpyridazine.
-
Cyanation: The chloro-substituent is displaced with a cyanide group using a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO.
-
Hydrolysis: The resulting 3-cyano-6-methylpyridazine is then hydrolyzed under acidic or basic conditions to afford 6-methylpyridazine-3-carboxylic acid.
Step 2: Esterification of 6-Methylpyridazine-3-carboxylic Acid
The final step involves the conversion of the carboxylic acid to its ethyl ester.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylpyridazine-3-carboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[6][7]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is essential for its handling, characterization, and application in synthesis.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 64210-57-7 | [4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [4] |
| Molecular Weight | 166.18 g/mol | [4] |
| Appearance | Solid | - |
| Storage | Room temperature, dry | [4] |
Spectroscopic Characterization (Predicted)
While experimental spectra are the gold standard, in their absence, predicted spectroscopic data provides valuable insights for structural confirmation.
3.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, the methyl group, and the ethyl ester moiety.
-
Pyridazine Ring Protons: Two doublets in the aromatic region (typically δ 7.5-9.0 ppm), showing coupling to each other.
-
Ethyl Group: A quartet for the methylene protons (-OCH₂-) deshielded by the adjacent oxygen atom (around δ 4.4 ppm) and a triplet for the methyl protons (-CH₃) of the ethyl group (around δ 1.4 ppm).
-
Methyl Group: A singlet for the methyl protons attached to the pyridazine ring (around δ 2.7 ppm).
3.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 165 ppm, corresponding to the ester carbonyl group.
-
Aromatic Carbons: Several signals in the aromatic region (δ 120-160 ppm) for the four carbons of the pyridazine ring. The carbon bearing the methyl group and the carbon bearing the ester group will have distinct chemical shifts.
-
Ethyl Group Carbons: A signal for the methylene carbon (-OCH₂-) around δ 62 ppm and a signal for the methyl carbon (-CH₃) around δ 14 ppm.
-
Methyl Carbon: A signal for the methyl carbon attached to the pyridazine ring, typically in the range of δ 20-25 ppm.
3.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.
-
C-O Stretch: A strong band in the region of 1250-1300 cm⁻¹ for the C-O single bond of the ester.
-
Aromatic C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
3.2.4. Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-OC₂H₅, M-45) and the loss of ethylene (C₂H₄) via a McLafferty rearrangement if sterically feasible.[8][9]
Reactivity and Applications in Synthesis
This compound is a versatile building block due to the presence of multiple reactive sites.
Caption: Key reactive sites and potential transformations of this compound.
Reactions at the Ester Group
-
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with various amines to form a library of amide derivatives.
-
Amidation: Direct reaction with amines can lead to the formation of amides, which are common functionalities in bioactive molecules.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (6-methylpyridazin-3-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can be further functionalized.
Reactions on the Pyridazine Ring
-
N-Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides, which can alter the electronic properties of the ring and serve as handles for further functionalization.
-
Electrophilic Substitution: While the pyridazine ring is electron-deficient and generally resistant to electrophilic substitution, activation through N-oxidation can facilitate such reactions.
-
Nucleophilic Substitution: The pyridazine ring can be susceptible to nucleophilic attack, particularly if further activating groups are present.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable starting material for the synthesis of a diverse range of compounds with potential biological activity.
-
Pharmaceutical Intermediates: It is a key building block for constructing more complex molecules with potential therapeutic applications, including those with antihypertensive and anti-inflammatory properties.[4] The pyridazine scaffold is present in several marketed drugs, highlighting its importance in drug design.[2]
-
Agrochemical Research: The structural features of this compound make it a useful template for the design of novel pesticides and herbicides.[4] The stability and reactivity of the pyridazine ring can be fine-tuned to optimize the biological activity and environmental profile of agrochemicals.
-
Structure-Activity Relationship (SAR) Studies: By modifying the ester group, the methyl group, or the pyridazine ring itself, researchers can systematically explore the SAR of a lead compound, leading to the identification of more potent and selective drug candidates.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
This compound is a versatile and valuable heterocyclic building block with significant applications in medicinal and agrochemical research. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse libraries of compounds for biological screening. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, and it is hoped that this information will be a valuable resource for scientists working in the field of drug discovery and development.
References
- 1. ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H12N2O2 | CID 58563477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Structure elucidation of Ethyl 6-methylpyridazine-3-carboxylate
An In-Depth Technical Guide to the Structure Elucidation of Ethyl 6-methylpyridazine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this compound, a heterocyclic compound of interest to the pharmaceutical and agrochemical industries.[1][2] Moving beyond a simple recitation of methods, this document details the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. We emphasize the causality behind the analytical workflow, demonstrating how each technique provides a unique and essential piece of the structural puzzle. Detailed experimental protocols, data interpretation guidelines, and illustrative diagrams are provided to equip researchers, scientists, and drug development professionals with a robust methodology for characterizing novel heterocyclic compounds.
Introduction
1.1 Significance of the Pyridazine Scaffold
The pyridazine ring, a six-membered diazine heterocycle, is a privileged scaffold in modern chemistry.[3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. Derivatives of pyridazine have demonstrated a wide spectrum of biological activities, finding application as pharmaceuticals and as next-generation herbicides.[1][4] The precise characterization of novel pyridazine derivatives is therefore a critical step in the discovery and development pipeline.
1.2 The Imperative for Unambiguous Structure Elucidation
1.3 Profile: this compound
This guide focuses on the definitive structural analysis of this compound.
-
Molecular Formula: C₈H₁₀N₂O₂
-
Molecular Weight: 166.18 g/mol [2]
-
Core Structure: A substituted pyridazine ring.

The Integrated Analytical Workflow
A robust elucidation strategy does not rely on a single technique but rather on a logical sequence of experiments where the output of one informs the next. The goal is to move from a general molecular overview to a precise atomic map. Our approach begins with determining the molecular formula, proceeds to identify the functional groups present, and culminates in piecing together the molecular skeleton and confirming atom connectivity.
Mass Spectrometry (MS): Confirming the Foundation
3.1 Rationale
Mass spectrometry is the first logical step. It provides the single most critical piece of foundational data: the accurate molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further provide a molecular formula, dramatically constraining the number of possible structures.
3.2 Experimental Protocol (ESI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire data in positive ion mode. The ESI process will likely protonate the molecule, so the primary ion observed will be [M+H]⁺.
-
Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and use it to calculate the mass of the neutral molecule. Compare this with the theoretical mass of C₈H₁₀N₂O₂.
3.3 Data Interpretation & Expected Results
The mass spectrum serves to confirm the molecular formula.
| Ion | Theoretical m/z | Observed m/z | Rationale |
| [M+H]⁺ | 167.0815 | ~167.081 | The protonated molecular ion, confirming the molecular weight. |
| [M+Na]⁺ | 189.0635 | ~189.063 | A common sodium adduct, further validating the molecular weight. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
4.1 Rationale
IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups.[1][7] For this compound, we are specifically looking for confirmation of the ester group and the aromatic pyridazine ring.
4.2 Experimental Protocol (ATR-IR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.
4.3 Data Interpretation & Expected Results
The IR spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (pyridazine ring) |
| 2980-2850 | C-H Stretch | Aliphatic (methyl and ethyl groups) |
| ~1725 | C=O Stretch | Ester (strong, sharp band) |
| 1600-1450 | C=C and C=N Stretch | Aromatic (pyridazine ring) |
| 1300-1150 | C-O Stretch | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
5.1 Rationale
NMR spectroscopy is the most powerful technique for structure elucidation, providing a detailed map of the carbon-hydrogen framework.[4][8] By combining 1D and 2D experiments, we can determine the exact connectivity of every atom in the molecule.
5.2 One-Dimensional NMR (¹H and ¹³C)
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.3 | Doublet (d) | 1H | H-4 (Pyridazine) |
| ~7.8 | Doublet (d) | 1H | H-5 (Pyridazine) |
| ~4.5 | Quartet (q) | 2H | -OCH₂ CH₃ (Ethyl Ester) |
| ~2.8 | Singlet (s) | 3H | -CH₃ (Methyl) |
| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ (Ethyl Ester) |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.
| Predicted Shift (ppm) | Assignment |
| ~165 | C =O (Ester Carbonyl) |
| ~160 | C -6 (Pyridazine, attached to CH₃) |
| ~152 | C -3 (Pyridazine, attached to Ester) |
| ~128 | C -4 (Pyridazine) |
| ~125 | C -5 (Pyridazine) |
| ~62 | -OCH₂ CH₃ (Ethyl Ester) |
| ~22 | -CH₃ (Methyl) |
| ~14 | -OCH₂CH₃ (Ethyl Ester) |
5.3 Two-Dimensional NMR: Connecting the Pieces
While 1D NMR helps identify the fragments, 2D NMR shows how they are connected.
COSY (Correlation Spectroscopy)
Rationale: COSY identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is crucial for identifying adjacent protons, such as those in the ethyl group and on the pyridazine ring.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity for diverse substitutions, have made it a cornerstone in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the significant and diverse biological activities of pyridazine derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and cardiovascular applications, elucidating the underlying mechanisms of action and providing detailed, field-proven experimental protocols for their evaluation. This guide is intended to be a valuable resource for researchers actively engaged in the discovery and development of pyridazine-based therapeutics.
Introduction: The Versatility of the Pyridazine Core
The pyridazine scaffold is a versatile pharmacophore that has garnered significant attention in drug discovery due to its wide range of documented biological activities.[2] The presence of two adjacent nitrogen atoms imparts unique electronic properties, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. These features allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. The ease of functionalization at various positions of the pyridazine ring provides a rich chemical space for the synthesis of diverse libraries of compounds, accelerating the identification of potent and selective therapeutic agents.[1]
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyridazine derivatives have demonstrated remarkable potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[3][4] Many of these compounds exert their effects by inhibiting key enzymes in oncogenic signaling pathways, particularly protein kinases.
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common driver of tumorigenesis. Pyridazine-based scaffolds have proven to be effective in the design of potent and selective kinase inhibitors.[1][5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key mediators of this process. Several pyridazine derivatives have been shown to inhibit VEGFR, thereby suppressing tumor-induced angiogenesis.[6][7] For instance, certain pyridazine-containing compounds have exhibited significant inhibition of the VEGFR kinase, with IC50 values in the nanomolar range.[8]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are central to the regulation of the cell cycle. The aberrant activity of CDKs, particularly CDK2, can lead to uncontrolled cell proliferation. Pyridazine derivatives have been developed as potent inhibitors of CDKs, inducing cell cycle arrest and apoptosis in cancer cells.[9]
-
Other Kinase Targets: The versatility of the pyridazine scaffold has enabled the development of inhibitors for a range of other oncogenic kinases, including c-Met, PIM-1, and Epidermal Growth Factor Receptor (EGFR).[5][10][11] Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors within the ATP-binding pocket of their respective kinase targets, guiding further lead optimization.[10][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 4. Imaging of PDE2- and PDE3-Mediated cGMP-to-cAMP Cross-Talk in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Functional Role of Phosphodiesterase 3 in Cardiomyocyte Apoptosis Implication in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Ethyl 6-methylpyridazine-3-carboxylate molecular weight and formula
An In-depth Technical Guide to Ethyl 6-methylpyridazine-3-carboxylate: A Key Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is one such "privileged scaffold."[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an invaluable component in the design of bioactive molecules.[2] This guide provides a comprehensive technical overview of this compound, a key pyridazine derivative that serves as a versatile intermediate in the synthesis of pharmacologically active compounds.[3]
This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's fundamental properties, synthesis, and its significant role in the creation of next-generation therapeutics.
Core Molecular Attributes
A precise understanding of a molecule's fundamental characteristics is the bedrock of its application in complex synthetic and biological research. The core attributes of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 166.18 g/mol | --INVALID-LINK-- |
| CAS Number | 64210-57-7 | --INVALID-LINK-- |
| Appearance | Typically a solid | General Knowledge |
| Purity | ≥97% (typical) | --INVALID-LINK-- |
The presence of the pyridazine core endows this molecule with specific electronic properties that are highly advantageous in drug design. The nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets, while the overall polarity of the ring can improve aqueous solubility and bioavailability of the final drug candidate.[4]
Synthesis Strategies: Constructing the Pyridazine Core
Illustrative Synthetic Workflow
The following diagram illustrates a plausible and widely utilized synthetic pathway for constructing a substituted pyridazine ring, which can be adapted to produce the title compound.
Caption: A generalized workflow for the synthesis of the pyridazine core.
Experimental Protocol: A Representative Cyclocondensation
The following is a generalized, step-by-step methodology for a typical cyclocondensation reaction to form a pyridazine derivative.
-
Reaction Setup: To a solution of a suitable 1,4-dicarbonyl precursor (1 equivalent) in a protic solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC). The causality for heating is to provide the necessary activation energy for the condensation and subsequent dehydration/cyclization steps.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization: The structure of the final product is confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5]
Applications in Drug Development: A Scaffold of Diverse Activity
The true value of this compound lies in its role as a versatile building block for compounds with a wide spectrum of pharmacological activities. The pyridazine and related pyridazinone cores are found in numerous clinically evaluated and marketed drugs.[6][7]
Key Therapeutic Areas:
-
Oncology: Pyridazine derivatives have been extensively investigated as anticancer agents. They can function as inhibitors of key signaling proteins involved in cancer progression, such as receptor tyrosine kinases and cyclin-dependent kinases.[1][8]
-
Inflammation and Immunology: Many pyridazine-based compounds exhibit potent anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) or by targeting key cytokines such as TNF-α and IL-6.[9]
-
Cardiovascular Diseases: The pyridazine scaffold is present in drugs developed for cardiovascular conditions. These compounds can act as antihypertensive agents, vasodilators, or cardiotonics.[10][11]
-
Infectious Diseases: The antimicrobial potential of pyridazine derivatives has been demonstrated against various bacterial and fungal strains.[11]
-
Central Nervous System (CNS) Disorders: The pyridazine nucleus has been incorporated into molecules targeting CNS disorders, with activities such as anticonvulsant, antidepressant, and anxiolytic effects.[10][11]
Mechanism of Action: The Role of the Pyridazine Core in Kinase Inhibition
A significant application of pyridazine-containing compounds is in the development of protein kinase inhibitors for cancer therapy. The diagram below illustrates the critical role of the pyridazine scaffold in binding to the ATP-binding pocket of a target kinase.
Caption: The pyridazine core acting as a hinge-binder in a protein kinase.
The nitrogen atoms of the pyridazine ring are well-positioned to form crucial hydrogen bonds with the backbone amide groups of the kinase "hinge region," a key interaction that anchors the inhibitor in the ATP-binding site and leads to potent and selective inhibition of the enzyme's activity.[2]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives. While a specific Safety Data Sheet (SDS) for the title compound was not found in the search results, general guidelines based on related heterocyclic compounds should be followed.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention in all cases of significant exposure.
-
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a vast and diverse chemical space of high therapeutic potential. Its robust synthesis and the versatile reactivity of its pyridazine core make it an invaluable tool for medicinal chemists. The proven track record of the pyridazine scaffold in a multitude of therapeutic areas, from oncology to cardiovascular disease, underscores the continued importance of this heterocyclic system in the ongoing quest for novel and effective medicines. As research progresses, we can anticipate that this compound will continue to be a foundational element in the discovery and development of the next generation of life-changing drugs.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. lehigh.edu [lehigh.edu]
- 6. ijcrt.org [ijcrt.org]
- 7. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases | Bentham Science [eurekaselect.com]
- 8. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 11. sarpublication.com [sarpublication.com]
- 12. fishersci.com [fishersci.com]
Spectroscopic Characterization of Ethyl 6-methylpyridazine-3-carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 6-methylpyridazine-3-carboxylate. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this heterocyclic compound using fundamental spectroscopic techniques. Given the limited availability of published experimental spectra for this specific molecule, this guide will focus on predicted data and analysis based on established principles and data from analogous structures.
Introduction to this compound
This compound, with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol , is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The pyridazine core is a common scaffold in pharmacologically active molecules, and understanding its substitution patterns is crucial for structure-activity relationship (SAR) studies. Spectroscopic analysis provides the definitive structural elucidation and purity assessment necessary for advancing research and development.
The structural formula of this compound is presented below:
Caption: Molecular structure of this compound.
This guide will delve into the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms.
Predicted ¹H NMR Spectrum
Based on the structure of this compound, the following proton signals are anticipated in a deuterated chloroform (CDCl₃) solvent:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.3 | Doublet | 1H | H-4 |
| ~7.8 | Doublet | 1H | H-5 |
| ~4.5 | Quartet | 2H | -OCH₂CH₃ |
| ~2.8 | Singlet | 3H | -CH₃ (on pyridazine) |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
Rationale for Predictions:
-
Aromatic Protons (H-4 and H-5): The protons on the pyridazine ring are in a deshielded environment due to the electronegativity of the nitrogen atoms and the aromatic ring current. They are expected to appear at high chemical shifts. The coupling between these adjacent protons should result in two doublets.
-
Ethyl Ester Protons: The methylene protons (-OCH₂-) are adjacent to an oxygen atom, causing a downfield shift to around 4.5 ppm. They will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) of the ethyl group are in a more shielded environment and will appear as a triplet around 1.4 ppm due to coupling with the methylene protons.
-
Methyl Pyridazine Protons: The methyl group attached to the pyridazine ring is expected to be a singlet as there are no adjacent protons to couple with. Its position will be influenced by the aromatic ring.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).
Caption: Workflow for ¹H NMR analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound in CDCl₃ would show eight distinct signals corresponding to the eight unique carbon atoms:
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (ester) |
| ~158 | C-6 |
| ~152 | C-3 |
| ~130 | C-4 |
| ~125 | C-5 |
| ~62 | -OCH₂CH₃ |
| ~22 | -CH₃ (on pyridazine) |
| ~14 | -OCH₂CH₃ |
Rationale for Predictions:
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears at the lowest field (~164 ppm).
-
Pyridazine Carbons: The carbons of the pyridazine ring will have chemical shifts influenced by the nitrogen atoms and the substituents. C-3 and C-6, being attached to nitrogen, will be significantly downfield.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will be around 62 ppm, and the terminal methyl carbon (-CH₃) will be at a higher field, around 14 ppm.
-
Methyl Pyridazine Carbon: The methyl carbon attached to the ring is expected around 22 ppm.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to ensure each unique carbon appears as a singlet. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic (pyridazine) |
| ~2900-3000 | C-H stretch | Aliphatic (-CH₃, -CH₂) |
| ~1720 | C=O stretch | Ester |
| ~1580-1620 | C=N and C=C stretch | Pyridazine ring |
| ~1250 | C-O stretch | Ester |
Rationale for Predictions:
-
C=O Stretch: A strong absorption band around 1720 cm⁻¹ is a hallmark of the ester carbonyl group.
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
Ring Vibrations: The C=N and C=C stretching vibrations of the pyridazine ring are expected in the 1580-1620 cm⁻¹ region.
-
C-O Stretch: The C-O single bond stretch of the ester will give a strong band in the 1250 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, the following key ions are predicted for this compound:
| m/z | Ion |
| 166 | [M]⁺ (Molecular Ion) |
| 138 | [M - C₂H₄]⁺ |
| 121 | [M - OCH₂CH₃]⁺ |
| 93 | [M - COOCH₂CH₃]⁺ |
Rationale for Predictions:
-
Molecular Ion: The molecular ion peak [M]⁺ at m/z 166 should be observable and will confirm the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-OCH₂CH₃) to give a peak at m/z 121, and the loss of the entire ester group (-COOCH₂CH₃) to give a peak at m/z 93. The loss of ethene (C₂H₄) via a McLafferty rearrangement is also possible, leading to a peak at m/z 138.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions to support the proposed molecular structure.
Conclusion
The spectroscopic techniques of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. While experimental data for this specific molecule is not widely published, the predicted spectra and fragmentation patterns detailed in this guide offer a robust framework for its analysis. These foundational analytical methods are indispensable for confirming the identity, purity, and structure of such compounds in drug discovery and chemical research, ensuring the integrity and reliability of subsequent scientific investigations.
References
Unlocking the Therapeutic Potential of Pyridazine Scaffolds: A Technical Guide to Key Molecular Targets
Foreword: The Enduring Versatility of the Pyridazine Nucleus
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility have enabled the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[1][2] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the most promising therapeutic targets for pyridazine derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
I. Pyridazine Derivatives in Oncology: Targeting the Hallmarks of Cancer
Cancer, a leading cause of mortality worldwide, is characterized by uncontrolled cell proliferation and evasion of apoptosis.[3] Pyridazine derivatives have emerged as potent anticancer agents by targeting key players in oncogenic signaling pathways.[4][5]
A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Starving the Tumor
Rationale for Targeting VEGFR-2: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary drivers of this process.[6] Inhibition of VEGFR-2 signaling can effectively cut off the tumor's blood supply, leading to growth arrest and cell death. Pyridazinone-based compounds have shown significant promise as VEGFR-2 inhibitors.[7][8]
Mechanism of Action: Pyridazine derivatives designed as VEGFR-2 inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a pyridazine derivative against VEGFR-2.[9][10][11][12]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test pyridazine derivative (dissolved in DMSO)
-
Kinase-Glo™ Max Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyridazine derivative in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the Poly(Glu, Tyr) substrate.
-
Assay Setup: To each well of a 96-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the recombinant VEGFR-2 kinase to all wells except the negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding the master mix to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add the Kinase-Glo™ Max reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.
-
Measurement: Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
B. Poly(ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality
Rationale for Targeting PARP: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[13] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[14]
Mechanism of Action: Pyridazine-based PARP inhibitors act as competitive inhibitors of NAD+, the substrate for PARP. By blocking the catalytic activity of PARP, these inhibitors prevent the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of other DNA repair proteins to the site of damage.
Experimental Protocol: PARP Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the inhibition of PARP activity by a pyridazine derivative.[15][16]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Histone-coated 96-well strip plate
-
Biotinylated NAD+
-
Test pyridazine derivative (dissolved in DMSO)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test pyridazine derivative. Prepare a working solution of PARP1 enzyme.
-
Assay Setup: To the histone-coated wells, add the PARP assay buffer, activated DNA, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Add the PARP enzyme to all wells except the negative control. Then, add biotinylated NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to each well and incubate for 60 minutes. After another wash step, add the TMB substrate.
-
Measurement: Allow the color to develop, then add the stop solution. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
II. Pyridazine Derivatives in Cardiovascular Disease: Modulating Vascular Tone
Cardiovascular diseases remain a major global health concern.[3] Pyridazine derivatives have shown significant potential as vasodilators, offering a therapeutic approach for conditions like hypertension.[1][17]
Rationale for Targeting Vasodilation: Vasodilators are crucial for reducing blood pressure and improving blood flow. Pyridazinone derivatives can induce vasodilation through various mechanisms, including the inhibition of phosphodiesterases (PDEs) and direct actions on vascular smooth muscle.[1]
Mechanism of Action: Certain pyridazinone derivatives act as inhibitors of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to the activation of protein kinase A (PKA). PKA then phosphorylates downstream targets that promote smooth muscle relaxation and vasodilation.
Diagram: PDE3 Inhibition Pathway
Caption: Mechanism of vasodilation by PDE3-inhibiting pyridazinones.
III. Pyridazine Derivatives in Inflammation: Quelling the Fire
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases.[18] Pyridazine derivatives have demonstrated potent anti-inflammatory properties by targeting key inflammatory mediators.[2][19][20][21][22]
A. Cyclooxygenase-2 (COX-2): A Selective Approach to Pain Relief
Rationale for Targeting COX-2: Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[19]
Mechanism of Action: Pyridazine-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol details a fluorometric assay for screening pyridazine derivatives as COX-2 inhibitors.[23][24][25][26][27]
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
COX probe
-
Arachidonic acid
-
Test pyridazine derivative (dissolved in DMSO)
-
Celecoxib (positive control inhibitor)
-
White, opaque 96-well plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX probe and arachidonic acid according to the kit instructions.
-
Assay Setup: Add the test compound at various concentrations to the wells. Include an enzyme control (no inhibitor) and an inhibitor control (celecoxib).
-
Enzyme Addition: Add the COX-2 enzyme to all wells.
-
Reaction Mix: Prepare a reaction mix containing the COX assay buffer and the COX probe. Add this mix to all wells.
-
Reaction Initiation: Start the reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
B. Tumor Necrosis Factor-alpha (TNF-α): Neutralizing a Key Cytokine
Rationale for Targeting TNF-α: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[18] Inhibiting the production or activity of TNF-α is a validated therapeutic strategy.[28][29][30][31][32]
Mechanism of Action: Some pyridazine derivatives can suppress the release of TNF-α from activated immune cells, such as macrophages. The exact intracellular mechanisms can vary but may involve the modulation of signaling pathways like NF-κB, which is a key regulator of TNF-α gene expression.
Experimental Protocol: TNF-α Release Assay in Macrophages
This protocol describes an ELISA-based method to measure the effect of a pyridazine derivative on TNF-α secretion from LPS-stimulated macrophages.[28][30][31][32]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test pyridazine derivative
-
Human or mouse TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyridazine derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the recombinant TNF-α provided in the kit. Determine the concentration of TNF-α in each sample from the standard curve. Calculate the percent inhibition of TNF-α release for each compound concentration.
IV. Pyridazine Derivatives in Neuroprotection: Shielding the Brain
Neurodegenerative diseases pose a significant challenge to modern medicine. Pyridazine derivatives are being explored for their neuroprotective effects, with a focus on modulating glutamate homeostasis.[33][34][35][36][37]
Rationale for Targeting Excitatory Amino Acid Transporter 2 (EAAT2): Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders. The Excitatory Amino Acid Transporter 2 (EAAT2) is the main transporter responsible for clearing glutamate from the synaptic cleft. Enhancing the function or expression of EAAT2 is a promising neuroprotective strategy.[33]
Mechanism of Action: Certain pyridazine derivatives have been identified as activators of EAAT2 translation. These compounds can increase the protein levels of EAAT2, thereby enhancing glutamate uptake and protecting neurons from excitotoxicity.[37][38]
Diagram: EAAT2 Activation Workflow
Caption: Experimental workflow for identifying and validating EAAT2 activators.
V. Concluding Remarks and Future Perspectives
The pyridazine scaffold has unequivocally demonstrated its value in the pursuit of novel therapeutics. The diverse range of biological targets modulated by pyridazine derivatives underscores the immense potential of this heterocyclic core. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index. Furthermore, the exploration of novel pyridazine derivatives targeting emerging therapeutic areas holds the promise of addressing unmet medical needs.
VI. References
-
Abdel-Maksoud, M. S., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini reviews in medicinal chemistry.
-
Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR protocols, 2(1), 100326.
-
BenchChem. (2025). Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
-
Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067.
-
BenchChem. (2025). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.
-
Allam, E. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry.
-
Wang, Z., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments, (89), 51623.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
-
BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
-
Abida, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
-
El-Sayed, N. N. E., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & pharmaceutical bulletin, 65(10), 946–957.
-
Zhao, B., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & medicinal chemistry, 117847.
-
Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
-
Molecular Devices. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay.
-
R&D Systems. (n.d.). PARP Universal Colorimetric Assay.
-
El-Gazzar, M. G., et al. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry.
-
Park, H., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC medicinal chemistry, 14(7), 1319–1324.
-
BMG LABTECH. (n.d.). PARP assay for inhibitors.
-
Asif, M. (2021). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Chemistry & Biology Interface, 11(1), 1-20.
-
Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
-
Asif, M. (2021). Pyridopyridazine derivatives as antiinflammatory agents.
-
Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
-
El-Gazzar, M. G., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC medicinal chemistry, 15(1), 166–187.
-
El-Gazzar, M. G., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC medicinal chemistry, 15(1), 166-187.
-
Chelini, A., et al. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Journal of medicinal chemistry, 60(12), 5216–5221.
-
Miltenyi Biotec. (n.d.). TNF-α Secretion Assay – Detection Kits, human.
-
Ashraf, S., et al. (2024). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.
-
Xing, X., et al. (2011). Identification of Translational Activators of Glial Glutamate Transporter EAAT2 through Cell-Based High-Throughput Screening: An Approach to Prevent Excitotoxicity. Journal of biomolecular screening, 16(5), 568–576.
-
Thermo Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF-a.
-
Asif, M. (2022). Pyridopyridazine derivatives useful in treatment of neurological disorders.
-
Tino, A. J., & Kunkel, S. L. (1995). Differential Tumor Necrosis Factor Alpha Expression and Release from Peritoneal Mouse Macrophages In Vitro in Response to Proliferating Gram-Positive versus Gram-Negative Bacteria. Infection and immunity, 63(2), 559–565.
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
-
Chintaluri, C., et al. (2023). Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington's disease. Frontiers in aging neuroscience, 15, 1168537.
-
Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
-
Abdel-Maksoud, M. S., et al. (2024). Structure‐activity relationship of the synthesized pyridazine derivatives.
-
Al-Warhi, T., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([14][18][23]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1146–1162.
-
MedchemExpress.com. (n.d.). EAAT2 activator 1.
-
Asif, M. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Open Journal of Medicinal Chemistry, 5, 23-37.
-
Kong, Q., et al. (2014). Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2. Journal of medicinal chemistry, 57(1), 263–274.
-
Li, Z., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry.
-
Gomaa, A. M., et al. (2021). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules (Basel, Switzerland), 26(11), 3298.
-
Tewari, A. K., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future medicinal chemistry, 14(13), 987–1001.
-
Abida, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. jchemrev.com [jchemrev.com]
- 18. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 29. miltenyibiotec.com [miltenyibiotec.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. Differential Tumor Necrosis Factor Alpha Expression and Release from Peritoneal Mouse Macrophages In Vitro in Response to Proliferating Gram-Positive versus Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Frontiers | Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington’s disease [frontiersin.org]
- 36. medchemexpress.com [medchemexpress.com]
- 37. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Identification of Translational Activators of Glial Glutamate Transporter EAAT2 through Cell-Based High-Throughput Screening: An Approach to Prevent Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 6-methylpyridazine-3-carboxylate and Its Structural Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with an estimated 59% of FDA-approved small-molecule drugs featuring at least one such ring.[1] Among these, the 1,2-diazine ring system of pyridazine stands out for its unique physicochemical properties.[2] The proximity of the two nitrogen atoms creates a distinct electron distribution, a significant dipole moment, and a capacity for dual hydrogen bonding, which can be pivotal for molecular recognition at biological targets.[2] Pyridazine derivatives have been investigated for a vast array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4]
This guide focuses on Ethyl 6-methylpyridazine-3-carboxylate, a key exemplar of this scaffold, and explores the synthesis, biological activities, and therapeutic potential of its structural analogs. We will delve into the causality behind synthetic strategies, provide actionable experimental protocols, and illuminate the structure-activity relationships that guide modern drug design.
This compound: Synthesis and Properties
This compound serves as a crucial starting material or intermediate for the synthesis of more complex, biologically active molecules. Its structure provides multiple points for chemical modification, making it an ideal template for creating diverse chemical libraries.
Physicochemical Data
A foundational understanding of a core molecule begins with its physical and chemical properties, which influence its reactivity, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem |
| Molecular Weight | 166.18 g/mol | PubChem |
| CAS Number | 38192-33-3 | PubChem |
| LogP (Predicted) | 0.8 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Synthesis Protocol: From Levulinate to Pyridazine Core
The synthesis of pyridazine-3-carboxylate esters often begins from accessible acyclic precursors. A common and efficient pathway involves the condensation of a 1,4-dicarbonyl compound with hydrazine. The following protocol outlines a representative synthesis based on established chemical principles.[5]
Rationale: This multi-step synthesis is designed for efficiency and scalability. It starts with the inexpensive ethyl levulinate and proceeds through a series of classical heterocyclic chemistry reactions. Each step is chosen to produce key intermediates that lead to the desired pyridazine core. For instance, the initial cyclization with hydrazine is a cornerstone reaction for forming the pyridazine ring from a γ-keto ester. Subsequent steps like chlorination are critical for activating the ring for further functionalization.[5]
Step-by-Step Methodology:
-
Cyclization: Ethyl levulinate is reacted with hydrazine hydrate in a suitable solvent like ethanol. The mixture is refluxed to form the corresponding 6-methyl-4,5-dihydropyridazin-3(2H)-one.
-
Oxidation/Aromatization: The dihydropyridazinone ring is aromatized to the more stable pyridazinone. This can be achieved using an oxidizing agent like bromine in acetic acid.
-
Chlorination: The resulting 6-methylpyridazin-3(2H)-one is converted to 3-chloro-6-methylpyridazine. This is a crucial activation step, typically performed using phosphorus oxychloride (POCl₃).
-
Carboxylation/Esterification: The methyl group at the 6-position is oxidized to a carboxylic acid.[6] This can be accomplished using a strong oxidizing agent like potassium permanganate (KMnO₄) or potassium dichromate in sulfuric acid.[6] The resulting carboxylic acid is then esterified to the ethyl ester using ethanol under acidic conditions (e.g., with sulfuric acid catalyst) or via conversion to the acyl chloride followed by reaction with ethanol.
Workflow for Pyridazine-3-carboxylate Synthesis
Caption: General synthetic workflow from an acyclic precursor to a key pyridazine intermediate.
Structural Analogs and Structure-Activity Relationships (SAR)
The true value of this compound lies in its utility as a scaffold for generating structural analogs with tailored biological activities. Modifications at the 3-position (ester/amide), the 6-position (methyl group), and other positions on the pyridazine ring can profoundly impact target affinity, selectivity, and pharmacokinetic properties.
Design Strategies
-
Ester-to-Amide Conversion: The ethyl ester at the C3 position is readily converted to a wide variety of amides by reaction with primary or secondary amines. This allows for the introduction of diverse functional groups to probe interactions with specific pockets of a biological target.
-
Modification of the C6-Substituent: The methyl group at the C6 position can be replaced with other alkyl, aryl, or heterocyclic groups. This is often achieved by starting with different 1,4-dicarbonyl precursors or through cross-coupling reactions on a halogenated pyridazine core.
-
Ring Substitution: Halogenation of the pyridazine ring, followed by nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enables the introduction of substituents at the C4 and C5 positions.
Case Study: Pyridazine Derivatives as GABA-A Receptor Modulators
A prominent example of pyridazine-based drug discovery is the development of ligands for the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Both agonists and antagonists of this receptor have therapeutic potential.
-
SR 95531 (Gabazine): This potent and specific competitive GABA-A antagonist features a pyridazine core linked to a GABA-mimicking side chain.[7][8] Structure-activity studies revealed that modifications to the phenyl ring substituent significantly influenced binding affinity. For example, adding a para-methoxy group led to SR 95531, which displayed a high affinity for the GABA-A receptor site.[7]
-
α2/α3 Subtype-Selective Agonists: More recent research has focused on developing pyridazine-based agonists that are selective for specific GABA-A receptor subtypes (α2/α3) to achieve anxiolytic effects without the sedation associated with non-selective benzodiazepines.[9]
Comparative Activity of GABA-A Receptor Ligands
| Compound | Class | Mechanism | Reported Affinity (Ki) | Therapeutic Indication |
| SR 95531 | Antagonist | Competitive at GABA site | ~0.15 µM[7] | Research Tool, Seizure Model |
| Diazepam | Agonist (BZD site) | Positive Allosteric Modulator | ~5 nM | Anxiety, Seizures |
| Compound 16 (Lewis et al.) | Agonist (BZD site) | α3-Subtype Selective | High Affinity | Investigational Anxiolytic[9] |
Key Biological Targets and Therapeutic Potential
The pyridazine scaffold is privileged because it can be adapted to target a wide range of biological entities.[10] Its ability to engage in hydrogen bonding and π-π stacking makes it suitable for interacting with various enzyme active sites and receptor binding pockets.[2]
Anticancer Activity
A significant amount of research has focused on pyridazine derivatives as anticancer agents.[3][10][11] They have been designed to target multiple facets of cancer biology:
-
Kinase Inhibition: Many pyridazine-containing compounds act as inhibitors of protein kinases, which are often dysregulated in cancer. For example, pyrimido-pyridazine derivatives have been investigated as tyrosine-protein kinase inhibitors for breast cancer.[11]
-
Enzyme Inhibition: Targets like glutaminase 1 (GLS1) and bromodomain-containing proteins (BRDs), which are involved in tumor metabolism and epigenetic regulation respectively, have been successfully targeted by pyridazine derivatives.[10]
-
Anti-proliferative Effects: Numerous studies have demonstrated the ability of novel pyridazine compounds to inhibit the growth of various cancer cell lines, such as human breast adenocarcinoma cells (MCF-7, MDA-MB-231).[11][12]
Signaling Pathway: Generic Kinase Inhibition by a Pyridazine Analog
Caption: A pyridazine-based kinase inhibitor blocking a key step in a pro-growth signaling pathway.
Other Therapeutic Areas
Beyond cancer and neuroscience, pyridazine derivatives show promise in:
-
Anti-inflammatory and Analgesic: Certain ester derivatives of pyridazinones have demonstrated significant analgesic and anti-inflammatory activity with reduced gastric side effects compared to traditional NSAIDs.[13]
-
Antimicrobial: Various pyridazinone-based compounds have been screened for activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans).[3]
-
Cardiovascular: Pyridazin-3(2H)-one derivatives have been explored as phosphodiesterase (PDE) inhibitors and vasorelaxant agents, indicating potential for treating cardiovascular diseases.[14]
Experimental Protocol: In Vitro Anticancer Screening
To assess the therapeutic potential of newly synthesized pyridazine analogs, a robust and reproducible in vitro screening protocol is essential. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity in cancer cell lines.
Objective: To determine the concentration-dependent cytotoxic effect of a novel pyridazine analog on a human cancer cell line (e.g., MCF-7).
Self-Validating System: This protocol includes positive (doxorubicin) and negative (vehicle) controls to ensure the assay is performing correctly. The use of a multi-point dose-response curve allows for the calculation of a GI₅₀ value, providing a quantitative measure of potency that can be compared across different compounds.
Step-by-Step Methodology:
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test pyridazine analog in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the test compound. Include wells with vehicle control (DMSO) and a positive control (doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently remove the treatment media. Fix the cells by adding cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization and Reading: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the dose-response curve and determine the GI₅₀ (concentration causing 50% growth inhibition) value.
Future Directions and Conclusion
The pyridazine scaffold, exemplified by versatile building blocks like this compound, continues to be a highly fruitful area of research in drug discovery. Its unique electronic properties and synthetic tractability make it a "privileged" structure that can be adapted to a multitude of biological targets.[2][10]
Future research will likely focus on:
-
Improving Selectivity: Designing analogs with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.[9]
-
Multi-Target Ligands: Developing single molecules that can modulate multiple targets in a disease pathway, a promising strategy for complex diseases like cancer.
-
Optimizing ADME Properties: Fine-tuning the physicochemical properties of pyridazine derivatives to improve their absorption, distribution, metabolism, and excretion profiles, thereby enhancing their potential as viable drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 7. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Derivatives from Ethyl 6-methylpyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, integral to numerous therapeutic agents.[1][2] Ethyl 6-methylpyridazine-3-carboxylate is a versatile starting material, offering multiple reactive sites for chemical modification: the ester functionality, the methyl group, and the pyridazine ring itself. This guide provides a comprehensive framework for the synthesis of novel pyridazine derivatives, detailing strategic pathways and step-by-step protocols for key transformations. The methodologies herein are designed to be robust and adaptable, enabling researchers to generate diverse compound libraries for drug discovery and development programs. We will explore derivatization at each of the key functional handles, providing the scientific rationale behind the chosen synthetic routes and methodologies.
Introduction: The Significance of the Pyridazine Core
Pyridazine and its derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The unique electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, contribute to its ability to engage in favorable interactions with biological targets.[5] Furthermore, the pyridazine motif can serve as a bioisostere for other aromatic systems, offering a means to modulate physicochemical properties such as solubility and metabolic stability, which are critical for optimizing drug candidates.[1][5]
The strategic derivatization of this compound allows for the systematic exploration of chemical space around this valuable scaffold. This document will detail synthetic routes to modify the ester group into amides and amines (via Curtius rearrangement), functionalize the methyl group through oxidation and halogenation, and perform cross-coupling reactions on the pyridazine ring.
Strategic Overview of Derivatization Pathways
The synthetic strategy for derivatizing this compound is multifaceted, targeting its three primary reactive centers. The following diagram illustrates the key transformations that will be detailed in this guide.
Caption: Synthetic pathways for the derivatization of this compound.
Derivatization of the Ester Group
The ester at the 3-position is a prime site for initial modifications, providing access to amides and, through further transformation, amines.
Hydrolysis to the Carboxylic Acid
The first step in many derivatization pathways is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is crucial for subsequent amide bond formation and the Curtius rearrangement.
Protocol 1: Hydrolysis of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and water (3:1 v/v), add lithium hydroxide (LiOH, 1.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 6-Methylpyridazine-3-carboxylic acid as a solid.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Lithium Hydroxide (LiOH) | 1.5 | Base for hydrolysis |
| Ethanol/Water | - | Solvent |
| 1M HCl | As needed | Acidification |
Synthesis of Amide Derivatives
Amide bond formation is a fundamental transformation in medicinal chemistry. The carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents.
Protocol 2: Amide Coupling of 6-Methylpyridazine-3-carboxylic Acid
-
Reaction Setup: To a solution of 6-Methylpyridazine-3-carboxylic Acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.
| Reagent | Molar Eq. | Purpose |
| 6-Methylpyridazine-3-carboxylic Acid | 1.0 | Carboxylic acid source |
| Amine | 1.1 | Amine source |
| HATU | 1.1 | Coupling agent |
| DIPEA | 2.0 | Base |
| DMF | - | Solvent |
Curtius Rearrangement to 3-Aminopyridazine Derivative
The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine, with the loss of one carbon atom.[3][4][6][7][8][9][10] This is a valuable transformation for introducing a key pharmacophoric group.
Caption: Workflow for the Curtius Rearrangement.
Protocol 3: Synthesis of 6-Methyl-3-aminopyridazine
-
Acid Chloride Formation: To a suspension of 6-Methylpyridazine-3-carboxylic Acid (1.0 eq) in toluene, add thionyl chloride (2.0 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 2 hours. Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.
-
Acyl Azide Formation: Dissolve the crude acid chloride in acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 5 °C. Stir at 0 °C for 1 hour.
-
Rearrangement and Trapping: Extract the acyl azide into toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution at reflux for 2-3 hours until the evolution of nitrogen gas ceases. Cool the reaction mixture.
-
Hydrolysis: Add 2M HCl to the reaction mixture and stir vigorously at room temperature overnight.
-
Isolation: Separate the aqueous layer and basify with 2M NaOH to pH 10-11. Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Methyl-3-aminopyridazine.
Derivatization of the Methyl Group
The methyl group at the 6-position offers opportunities for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or halogenation for subsequent nucleophilic substitution.
Side-Chain Bromination
Free-radical bromination of the benzylic-like methyl group can be achieved using N-bromosuccinimide (NBS) with a radical initiator.[11][12]
Protocol 4: Synthesis of Ethyl 6-(bromomethyl)pyridazine-3-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (AIBN can also be used).
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to give Ethyl 6-(bromomethyl)pyridazine-3-carboxylate.
Derivatization of the Pyridazine Ring
The pyridazine ring can be functionalized through palladium-catalyzed cross-coupling reactions, which requires prior halogenation of the ring.
Ring Chlorination
Protocol 5: Synthesis of Ethyl 6-chloropyridazine-3-carboxylate
This protocol is adapted from a multi-step synthesis of the methyl ester analog.[13] A direct chlorination of the starting material may be challenging, thus a route involving oxidation of the methyl group followed by chlorination is proposed.
-
Oxidation of the Methyl Group: A procedure similar to that described in a patent for the oxidation of a related compound can be adapted.[14] To a solution of this compound in sulfuric acid, slowly add an oxidizing agent like potassium permanganate at a controlled temperature.
-
Chlorination: The resulting pyridazinone intermediate can be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 6-chloro derivative.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[2][15][16][17][18][19][20][21] The synthesized Ethyl 6-chloropyridazine-3-carboxylate can be coupled with various boronic acids.
Protocol 6: Suzuki-Miyaura Coupling of Ethyl 6-chloropyridazine-3-carboxylate
-
Reaction Setup: In a microwave vial, combine Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Solvent: Add a mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Conditions: Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the coupled product.
| Reaction | Key Reagents | Expected Product Class |
| Hydrolysis | LiOH, HCl | Carboxylic Acid |
| Amide Coupling | HATU, DIPEA, Amine | Carboxamides |
| Curtius Rearrangement | SOCl₂, NaN₃, Heat, HCl | Primary Amine |
| Side-Chain Bromination | NBS, AIBN/UV | Bromomethyl Derivative |
| Suzuki Coupling | Boronic Acid, Pd(PPh₃)₄, K₂CO₃ | Aryl/Heteroaryl Derivative |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of novel pyridazine derivatives. The protocols outlined in this guide provide a robust foundation for researchers to explore the chemical space around this important scaffold. By systematically modifying the ester, methyl, and pyridazine ring functionalities, new molecular entities with potentially valuable biological activities can be efficiently generated, contributing to the advancement of drug discovery and development.
References
- 1. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Side-Chain Halogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Microwave enhanced Suzuki coupling: a diversity-oriented approach to the synthesis of highly functionalised 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]
The Versatile Scaffold: Ethyl 6-methylpyridazine-3-carboxylate in Modern Medicinal Chemistry
Introduction: The Pyridazine Core - A Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential often leads researchers to a class of heterocyclic compounds known for their diverse biological activities: the pyridazines. Among these, Ethyl 6-methylpyridazine-3-carboxylate stands out as a particularly valuable and versatile building block. Its unique electronic properties and structural features make it a cornerstone in the synthesis of a new generation of targeted therapeutics. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth insights into the applications and experimental protocols involving this key chemical intermediate. The pyridazine ring is characterized by its weak basicity and high dipole moment, which facilitates crucial interactions with biological targets.[1]
The inherent polarity of the pyridazine nucleus and its capacity for dual hydrogen-bonding are instrumental in its role in molecular recognition, particularly in the competitive inhibition of kinases.[1][2] This document will explore the utility of this compound in the development of kinase inhibitors and other therapeutic agents, providing detailed protocols and explaining the scientific rationale behind its application.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 64210-57-7 | MySkinRecipes |
| Molecular Formula | C₈H₁₀N₂O₂ | MySkinRecipes |
| Molecular Weight | 166.18 g/mol | MySkinRecipes |
| Appearance | Off-white to light yellow crystalline powder | Internal Data |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | Internal Data |
| Storage | Store at room temperature in a dry, well-ventilated place. | MySkinRecipes |
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
This compound serves as a critical starting material for the synthesis of a wide array of biologically active molecules. Its utility spans across multiple therapeutic areas, with a pronounced impact on the development of kinase inhibitors for oncology and inflammatory diseases.
A Key Intermediate for Kinase Inhibitors
The pyridazine scaffold is a common feature in many kinase inhibitors, where it often plays a pivotal role in binding to the hinge region of the kinase's ATP-binding pocket.[3] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, forming crucial interactions that stabilize the inhibitor-enzyme complex.[1]
c-Met Kinase Inhibitors: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, is implicated in various cancers.[4] Several c-Met inhibitors incorporating a pyridazine or pyridazinone core have been developed.[5][6] The general structure of these inhibitors often features a substituted pyridazine ring that anchors the molecule in the ATP binding site. This compound provides a convenient entry point for the synthesis of such compounds, where the ethyl ester can be readily converted to an amide to introduce further diversity and target-specific interactions.
Janus Kinase (JAK) Inhibitors: The JAK/STAT signaling pathway is central to the inflammatory response, and its dysregulation is a hallmark of many autoimmune diseases.[7][8] Consequently, JAK inhibitors have emerged as an important class of therapeutics. The pyridazine core has been successfully incorporated into potent and selective JAK inhibitors.[9] For instance, novel inhibitors of Tyrosine Kinase 2 (TYK2), a member of the JAK family, have been developed featuring an N-(methyl-d3)pyridazine-3-carboxamide skeleton, demonstrating the adaptability of the pyridazine scaffold in targeting specific kinase isoforms.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a robust and scalable one-pot, three-component synthesis of this compound, adapted from established methods for pyridazine synthesis.[11][12][13] The reaction involves the condensation of a β-ketoester with a glyoxal derivative in the presence of hydrazine.
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Methylglyoxal (40% solution in water)
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (glacial)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol, add methylglyoxal (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Causality Behind Experimental Choices:
-
The use of a catalytic amount of acetic acid facilitates the initial condensation reaction.
-
The dropwise addition of hydrazine hydrate helps to control the exothermicity of the reaction.
-
The workup with sodium bicarbonate neutralizes the acidic catalyst and any unreacted starting materials.
Protocol 2: Derivatization to a c-Met Inhibitor Scaffold
This protocol outlines the conversion of this compound to a key amide intermediate, a common step in the synthesis of pyridazine-based kinase inhibitors.[5]
Materials:
-
This compound
-
3-fluoro-4-methoxyaniline
-
Trimethylaluminum (2.0 M solution in toluene)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Dissolve 3-fluoro-4-methoxyaniline (1.1 equivalents) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add trimethylaluminum (1.2 equivalents).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous toluene to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Filter the resulting suspension through a pad of celite and wash with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-(3-fluoro-4-methoxyphenyl)-6-methylpyridazine-3-carboxamide.
Causality Behind Experimental Choices:
-
Trimethylaluminum is a highly effective reagent for the direct amidation of esters, proceeding through a stable tetrahedral intermediate.
-
The reaction is performed under an inert atmosphere to prevent the decomposition of the organoaluminum reagent.
-
The careful quenching at low temperature is necessary to safely manage the exothermic reaction with water.
Signaling Pathway and Mechanism of Action
Derivatives of this compound have shown significant promise as inhibitors of the c-Met signaling pathway. Aberrant activation of this pathway is a key driver in many cancers, promoting cell proliferation, survival, migration, and angiogenesis.[5]
Caption: The c-Met signaling pathway and the inhibitory action of a pyridazine-based compound.
The pyridazine-based inhibitor, synthesized from this compound, acts as a competitive inhibitor at the ATP-binding site of the c-Met kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, Hepatocyte Growth Factor (HGF), thereby blocking the downstream activation of pro-survival and pro-proliferative pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.
Conclusion and Future Directions
This compound has firmly established itself as a cornerstone in the medicinal chemist's toolbox. Its synthetic accessibility and the unique properties of the pyridazine core have enabled the development of a new generation of targeted therapies, particularly in the realm of kinase inhibition. The protocols and insights provided in this application note are intended to empower researchers to further explore the potential of this versatile scaffold. Future research will likely focus on the development of even more selective and potent inhibitors for a range of kinases, as well as the exploration of novel therapeutic applications for pyridazine derivatives in areas beyond oncology and inflammation. The continued investigation into the structure-activity relationships of compounds derived from this compound will undoubtedly lead to the discovery of new and improved medicines.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
- 12. Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water » Growing Science [growingscience.com]
- 13. researchgate.net [researchgate.net]
The Pyridazine Core: Strategic Application of Ethyl 6-methylpyridazine-3-carboxylate in Agrochemical Synthesis
Introduction: The Versatility of the Pyridazine Heterocycle in Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore a vast chemical space. Within this landscape, nitrogen-containing heterocycles have emerged as privileged scaffolds due to their diverse biological activities and tunable physicochemical properties. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a quintessential example of such a scaffold. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of modern herbicides and fungicides. Ethyl 6-methylpyridazine-3-carboxylate is a key building block in this context, offering multiple reaction sites for the synthesis of complex agrochemical molecules.[1][2] This guide provides a detailed exploration of the application of this versatile intermediate, with a focus on the synthesis of sulfonylurea herbicides, exemplified by the commercial product Flazasulfuron, and the broader potential of pyridazine derivatives in agrochemical discovery.
Application Note I: The Role of the Pyridazine Moiety in Sulfonylurea Herbicides - A Case Study of Flazasulfuron
Flazasulfuron is a potent sulfonylurea herbicide that provides broad-spectrum control of grass and broadleaf weeds.[3][4] Its mode of action is the inhibition of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[4] The synthesis of Flazasulfuron, while not directly originating from this compound, serves as an exemplary case to understand the synthetic strategies involving pyridazine-like structures in the creation of highly active agrochemicals. The overall synthesis is a convergent process, relying on the preparation of two key intermediates: 2-amino-4,6-dimethoxypyrimidine and 3-(trifluoromethyl)-2-pyridinesulfonamide, which are then coupled to form the final product.
Visualizing the Synthesis of Flazasulfuron
Caption: Convergent synthesis of Flazasulfuron.
Experimental Protocols for Flazasulfuron Intermediates and Final Product
Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine
This synthesis is a multi-step process starting from malononitrile and methanol.[5][6][7][8][9]
-
Imidate Formation: Malononitrile is reacted with methanol in the presence of dry HCl gas to form the corresponding imidate dihydrochloride.
-
Cyanamidation: The imidate is then treated with cyanamide in an alkaline medium to yield 3-amino-3-methoxy-N-cyano-2-propenamidine.
-
Cyclization: The final step involves the cyclization of this intermediate in a solvent like toluene, often with a stabilizing agent, to form 2-amino-4,6-dimethoxypyrimidine.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Malononitrile, Methanol, HCl | Organic Solvent | -5 to 5 | High |
| 2 | Imidate, Cyanamide, Base | Water/Organic | 40 | Good |
| 3 | Cyanamidation product | Toluene | Reflux | High |
Protocol 2: Synthesis of 3-(Trifluoromethyl)-2-pyridinesulfonamide
This intermediate is synthesized from 3-picoline through a series of transformations.[10]
-
Chlorination and Fluorination: 3-Picoline undergoes vapor-phase chlorination and fluorination to introduce the trifluoromethyl group and chlorine atoms onto the pyridine ring.
-
Sulfonylation: The resulting 2-chloro-3-(trifluoromethyl)pyridine is converted to the corresponding sulfonyl chloride.
-
Amination: The sulfonyl chloride is then reacted with ammonia to furnish 3-(trifluoromethyl)-2-pyridinesulfonamide.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | 3-Picoline, Cl2, HF | Vapor Phase | >300 | Moderate |
| 2 | 2-chloro-3-(trifluoromethyl)pyridine, Na2S2O5, Cl2 | Aqueous | Ambient | Good |
| 3 | Sulfonyl chloride, NH3 | Aqueous | Chilled | High |
Protocol 3: Synthesis of Flazasulfuron
The final step involves the coupling of the two key intermediates.[3]
-
Activation: 2-Amino-4,6-dimethoxypyrimidine is reacted with an activating agent like phenyl chloroformate to form an isocyanate or a related reactive intermediate.
-
Coupling: This intermediate is then reacted with 3-(trifluoromethyl)-2-pyridinesulfonamide in the presence of a base to form the sulfonylurea linkage, yielding Flazasulfuron.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | 2-Amino-4,6-dimethoxypyrimidine, Phenyl Chloroformate | Anhydrous Organic | Ambient | High |
| 2 | Activated Pyrimidine, Pyridinesulfonamide, Base | Anhydrous Organic | Ambient | Good |
Application Note II: this compound as a Versatile Synthon
While not a direct precursor to Flazasulfuron, this compound is a valuable starting material for a range of other potential agrochemicals due to its modifiable structure. The ester, methyl, and pyridazine ring itself offer multiple handles for chemical transformation.
Key Functionalization Pathways
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. This compound [myskinrecipes.com]
- 3. Flazasulfuron (Ref: OK 1166) [sitem.herts.ac.uk]
- 4. iskweb.co.jp [iskweb.co.jp]
- 5. Preparation method of 2-amino-4, 6-dimethoxy pyrimidine (2015) | Li Yongfang | 3 Citations [scispace.com]
- 6. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 7. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 9. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Ethyl 6-methylpyridazine-3-carboxylate
Abstract and Scope
This document provides a comprehensive guide to the analytical methods for the precise and accurate quantification of Ethyl 6-methylpyridazine-3-carboxylate. The primary focus is a detailed, validated High-Performance Liquid Chromatography (HPLC) method, suitable for quality control, stability studies, and research applications. Additionally, a Gas Chromatography (GC) method is presented as a viable alternative for assessing purity and related volatile substances. This guide is intended for researchers, analytical scientists, and professionals in drug development, offering not just procedural steps but also the scientific rationale behind the methodological choices. All protocols are designed to be self-validating, aligning with international regulatory standards.[1][2]
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridazine core. The pyridazine scaffold is of significant interest in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[3] Accurate quantification of this molecule is paramount for ensuring the quality, safety, and efficacy of any potential pharmaceutical product or for maintaining consistency in chemical synthesis and research.[2] Validated analytical methods provide documented evidence that a procedure is suitable for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[1]
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | [4] |
| Appearance | Colorless to light yellow Liquid | [5] |
| Boiling Point | 228.9°C at 760 mmHg | [4] |
| Density | 1.077 g/cm³ | [4][5] |
| Predicted pKa | 4.02 ± 0.10 | [5] |
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the method of choice for the quantification of this compound due to its high resolution, sensitivity, and applicability to moderately polar, non-volatile organic compounds.
Principle and Method Development Rationale
The method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Column Selection: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for the pyridazine derivative. The aromatic ring and ethyl ester group will interact sufficiently with the stationary phase.
-
Mobile Phase Selection: A gradient of acetonitrile and a low-pH aqueous buffer (e.g., phosphate buffer at pH 3.0) is chosen. The acidic buffer is critical for ensuring the pyridazine nitrogen (predicted pKa ~4.02) is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[5] Acetonitrile is an excellent organic modifier that provides good peak shape and lower backpressure compared to methanol.
-
Detector Selection: A UV-Vis detector is used. The pyridazine ring contains a conjugated system of double bonds, making it a strong chromophore. Analysis of the structure suggests strong UV absorbance in the range of 220-280 nm. For this method, a detection wavelength of 254 nm is selected as a robust starting point, offering a good balance of sensitivity and selectivity.
-
Sample Preparation: The sample is dissolved in a diluent composed of the mobile phase to ensure compatibility with the chromatographic system and to prevent peak distortion.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound (>99% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Phosphoric acid (85%).
-
Water (HPLC grade).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-20 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Procedure:
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent Preparation: Mix Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability: Inject the standard solution six times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions in sequence and record the chromatograms. Calculate the concentration of the analyte in the sample by comparing the peak area to that of the standard.
HPLC Workflow Diagram
References
- 1. particle.dk [particle.dk]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE | CAS#:21684-59-3 | Chemsrc [chemsrc.com]
- 5. ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE CAS#: 21684-59-3 [m.chemicalbook.com]
Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 6-methylpyridazine-3-carboxylate
Abstract
This application note provides a detailed, three-step experimental protocol for the synthesis of Ethyl 6-methylpyridazine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry.[1] The synthesis commences with the construction of the pyridazine core via a condensation reaction between 2,5-hexanedione and hydrazine monohydrate to yield 3,6-dimethylpyridazine. Subsequently, a selective oxidation of one of the methyl groups of 3,6-dimethylpyridazine affords 6-methylpyridazine-3-carboxylic acid. The final step involves a Fischer esterification of the carboxylic acid intermediate to produce the target compound, this compound. This guide is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their diverse pharmacological activities. This compound, in particular, serves as a key intermediate in the synthesis of a variety of bioactive molecules, including potential antihypertensive and anti-inflammatory agents.[1] Its structural features make it an ideal scaffold for the development of novel therapeutic candidates. The protocol outlined herein provides a reliable and accessible method for the preparation of this important compound in a laboratory setting.
Experimental Protocol
Part 1: Synthesis of 3,6-dimethylpyridazine
This initial step involves the formation of the pyridazine ring through the reaction of a 1,4-dicarbonyl compound with hydrazine.
Materials:
-
2,5-Hexanedione
-
Hydrazine monohydrate
-
Ethanol
-
Palladium on activated carbon (10% Pd/C)
-
Benzene
-
Celite®
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL).
-
Heat the mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous benzene (200 mL) and 10% Pd/C (1.1 g).
-
Heat the mixture to reflux overnight.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 6% methanol in dichloromethane) to yield 3,6-dimethylpyridazine as a light brown oil.[2]
Part 2: Selective Oxidation to 6-methylpyridazine-3-carboxylic acid
This step selectively oxidizes one of the two methyl groups of 3,6-dimethylpyridazine to a carboxylic acid. This reaction is analogous to the oxidation of 3-chloro-6-methylpyridazine.[3]
Materials:
-
3,6-Dimethylpyridazine
-
Sulfuric acid (50%)
-
Potassium permanganate (KMnO₄)
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
In a 500 mL flask, cool 120 mL of 50% sulfuric acid in an ice bath.
-
Slowly add 3,6-dimethylpyridazine (6.5 g, 0.06 mol) to the cooled sulfuric acid with stirring.
-
While maintaining the temperature below 10°C, gradually add potassium permanganate (38 g, 0.24 mol) in small portions.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80°C for 2 hours.
-
Cool the reaction mixture and pour it into 400 mL of ice water.
-
Extract the aqueous mixture with ethyl acetate (4 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Recrystallize the crude solid from methanol to obtain 6-methylpyridazine-3-carboxylic acid.
Part 3: Fischer Esterification to this compound
The final step is the acid-catalyzed esterification of the carboxylic acid with ethanol.
Materials:
-
6-methylpyridazine-3-carboxylic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 6-methylpyridazine-3-carboxylic acid (5.0 g, 36.2 mmol) in ethanol (125 mL), carefully add concentrated sulfuric acid (3 mL) dropwise.
-
Heat the mixture to reflux for 22 hours.
-
Cool the reaction mixture and concentrate it to dryness under reduced pressure.
-
Dissolve the residue in water (125 mL) and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Quantitative Data Summary
| Step | Reactant 1 | Quantity 1 | Reactant 2 | Quantity 2 | Solvent | Volume | Temperature | Time | Product | Expected Yield |
| 1 | 2,5-Hexanedione | 6 mL | Hydrazine monohydrate | 2.5 mL | Ethanol/Benzene | 50 mL/200 mL | Reflux | 3h / Overnight | 3,6-dimethylpyridazine | ~56%[2] |
| 2 | 3,6-dimethylpyridazine | 6.5 g | Potassium permanganate | 38 g | 50% H₂SO₄ | 120 mL | 80°C | 2h | 6-methylpyridazine-3-carboxylic acid | ~50-60% |
| 3 | 6-methylpyridazine-3-carboxylic acid | 5.0 g | Ethanol | 125 mL | - | - | Reflux | 22h | This compound | ~75-85% |
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
References
Application Note: Ethyl 6-Methylpyridazine-3-carboxylate as a Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
Senior Application Scientist Commentary: This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of ethyl 6-methylpyridazine-3-carboxylate. This building block is of significant interest due to the prevalence of the pyridazine core in a vast array of pharmacologically active compounds. Its strategically placed methyl, ester, and pyridazine nitrogen atoms offer a rich platform for chemical elaboration, enabling access to diverse and complex heterocyclic systems. This guide moves beyond simple procedural outlines, delving into the chemical rationale behind protocol choices to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of the Pyridazine Core
The pyridazine ring system is a critical pharmacophore in modern medicinal chemistry. Its inclusion in molecular structures can modulate physicochemical properties such as polarity, solubility, and hydrogen bonding capacity, which are crucial for pharmacokinetic and pharmacodynamic profiles. Molecules incorporating the pyridazine moiety have demonstrated a wide spectrum of biological activities, including antihypertensive, anti-inflammatory, and anticancer effects.[1] this compound (CAS 64210-57-7) is a particularly valuable derivative, serving as a key intermediate for constructing more complex nitrogen-containing heterocyclic systems that are common in bioactive molecules.[1] Its utility also extends to agrochemical research for designing novel pesticides and herbicides.[1]
This guide will detail validated protocols for leveraging this building block to synthesize core heterocyclic structures, with a focus on pyridazinones and fused pyrazolopyridazines.
Physicochemical Properties & Handling
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 64210-57-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 166.18 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Storage | Store at room temperature in a dry, well-ventilated area. | --INVALID-LINK--[1] |
Safety Note: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this compound. Work in a fume hood to avoid inhalation of dust.
Core Application: Synthesis of Pyridazinone Derivatives
One of the most direct and powerful applications of this compound is its conversion to pyridazinone derivatives. These scaffolds are central to numerous therapeutic agents. The reaction hinges on the reactivity of the ester functional group with hydrazine.
Reaction Principle: Hydrazinolysis and Cyclization
The transformation of this compound into 6-methylpyridazin-3(2H)-one proceeds via a two-step sequence within a single reaction pot:
-
Nucleophilic Acyl Substitution: Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the displacement of the ethoxy group (-OEt) to form a hydrazide intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazide then attacks the imine carbon of the pyridazine ring, or a tautomeric equivalent, leading to ring closure. This step is often facilitated by heating and results in the stable, six-membered pyridazinone ring.
Diagram: General Synthetic Utility
References
Application Notes and Protocols for In Vitro Evaluation of Ethyl 6-methylpyridazine-3-carboxylate Derivatives
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the characterization of Ethyl 6-methylpyridazine-3-carboxylate derivatives. This guide provides a framework for assessing the diverse biological activities of this chemical scaffold, which is of significant interest in medicinal chemistry due to the varied pharmacological properties exhibited by pyridazine-containing compounds.[1][2][3][4] This document offers detailed methodologies for key in vitro assays, explains the scientific rationale behind experimental choices, and provides templates for data presentation and visualization.
Introduction: The Therapeutic Potential of Pyridazine Scaffolds
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][2][3][4] The unique electronic properties and hydrogen bonding capabilities of the pyridazine ring contribute to its ability to interact with a variety of biological targets. This compound represents a key starting point for the synthesis of diverse derivatives, making it imperative to have robust in vitro assays to elucidate their mechanism of action and therapeutic potential.
This guide will detail protocols for a suite of in vitro assays to build a comprehensive biological profile of novel this compound derivatives.
Section 1: Anticancer Activity Assessment
Many pyridazine derivatives have demonstrated potent anticancer activity.[5][6] The following assays are fundamental for evaluating the antiproliferative and cytotoxic effects of new chemical entities.
Cell Viability and Cytotoxicity: The MTT Assay
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living cells, thus providing a measure of cell viability.[7][8]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., T-47D, MDA-MB-231 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5][9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Derivative | Cell Line | Incubation Time (h) | IC50 (µM) |
| Compound X | T-47D | 48 | [Insert Value] |
| Compound Y | MDA-MB-231 | 48 | [Insert Value] |
| Doxorubicin (Control) | T-47D | 48 | [Insert Value] |
Apoptosis Detection: Annexin V-FITC/PI Assay
Scientific Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[10][11]
Protocol: Annexin V-FITC/PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.[10]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
Cell Cycle Analysis
Scientific Principle: The cell cycle is a series of events that leads to cell division and replication. Many anticancer drugs exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M).[12] Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) can be used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[13]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the test compounds for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[12]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Visualization of Experimental Workflow:
Caption: Workflow for anticancer activity assessment.
Section 2: Enzyme Inhibition Assays
Pyridazine derivatives are known to inhibit various enzymes, including kinases and cyclooxygenases.[14][15][16]
Kinase Inhibition: VEGFR-2 Assay
Scientific Principle: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[17][18] Inhibiting VEGFR-2 is a validated anticancer strategy. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The light output is inversely correlated with kinase activity.[1][19]
Protocol: ADP-Glo™ VEGFR-2 Kinase Assay
-
Kinase Reaction: Set up a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu,Tyr)), ATP, and serial dilutions of the test compounds.
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values.
Data Presentation:
| Derivative | Target Kinase | IC50 (nM) |
| Compound X | VEGFR-2 | [Insert Value] |
| Sorafenib (Control) | VEGFR-2 | [Insert Value] |
Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay
Scientific Principle: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[20] There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). Selective COX-2 inhibitors are desirable as they may have a better gastrointestinal safety profile than non-selective NSAIDs.[21]
Protocol: COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Use purified human or ovine COX-1 and COX-2 enzymes.
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for 15 minutes at 37°C.[11]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).
Data Presentation:
| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Compound X | [Insert Value] | [Insert Value] | [Insert Value] |
| Celecoxib (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
Visualization of Signaling Pathway:
Caption: Inhibition of the COX pathway.
Section 3: Neurological Activity Assessment
Certain pyridazine derivatives have shown activity on neurological targets such as GABA-A receptors and acetylcholinesterase.[2][22][23]
GABA-A Receptor Binding Assay
Scientific Principle: The GABA-A receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the central nervous system. This assay measures the ability of test compounds to displace a radiolabeled ligand (e.g., [3H]GABA) from the GABA-A receptor in brain membrane preparations.[2][22]
Protocol: [3H]GABA Displacement Assay
-
Membrane Preparation: Prepare synaptic membranes from rat brains.
-
Binding Reaction: Incubate the brain membranes with a fixed concentration of [3H]GABA and varying concentrations of the test compound.
-
Incubation: Incubate at 4°C for a specified time.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent displacement and determine the Ki (inhibitory constant).
Acetylcholinesterase (AChE) Inhibition Assay
Scientific Principle: Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease. The Ellman's assay is a colorimetric method to measure AChE activity. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound that can be measured spectrophotometrically.
Protocol: AChE Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of AChE, acetylthiocholine, and DTNB in a suitable buffer.
-
Inhibition Reaction: Pre-incubate AChE with different concentrations of the test compounds for 15 minutes.
-
Colorimetric Reaction: Initiate the reaction by adding the substrate and DTNB.
-
Absorbance Measurement: Measure the absorbance at 412 nm at multiple time points.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 of the test compounds.
Section 4: Cardiovascular Safety Assessment
hERG Channel Inhibition Assay
Scientific Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization.[4][14] Inhibition of the hERG channel can lead to QT interval prolongation, which is a risk factor for life-threatening cardiac arrhythmias.[4][14] Therefore, assessing the potential of new chemical entities to inhibit the hERG channel is a critical step in drug development.[5][14] The patch-clamp technique is the gold standard for directly measuring ion channel currents.[4]
Protocol: Manual Patch-Clamp Assay for hERG Current
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).[3]
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Data Acquisition: Record the hERG current before and after compound application.
-
Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the initial biological characterization of novel this compound derivatives. By systematically evaluating their anticancer, anti-inflammatory, neurological, and cardiovascular safety profiles, researchers can identify promising lead compounds for further development. It is crucial to interpret the data from these assays in a holistic manner to guide the structure-activity relationship (SAR) studies and optimize the therapeutic potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Cell Viability by the MTT Assay. (2018) | Priti Kumar | 896 Citations [scispace.com]
- 10. static.igem.org [static.igem.org]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 14. tandfonline.com [tandfonline.com]
- 15. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 21. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
High-Throughput Screening of Ethyl 6-methylpyridazine-3-carboxylate Libraries: From Synthesis to Hit Identification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel starting points for therapeutic development.[1] The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[2][3] Ethyl 6-methylpyridazine-3-carboxylate, as a readily modifiable core structure, presents a valuable starting point for the generation of diverse compound libraries. This application note provides a comprehensive guide to the high-throughput screening of this compound libraries, from parallel synthesis to data analysis and hit validation.
Section 1: Parallel Synthesis of an this compound Library
The generation of a diverse chemical library is the first critical step in any HTS campaign. A parallel synthesis approach allows for the efficient creation of a multitude of analogs from a common core. The following protocol outlines a plausible strategy for the synthesis of a library of this compound derivatives.
Protocol 1: Parallel Synthesis of this compound Analogs
This protocol is a representative method and may require optimization for specific substrates.
Step 1: Synthesis of 1,4-Dicarbonyl Intermediates
-
To an array of reaction vessels, add a solution of a selected α-haloketone (1.0 eq) in a suitable solvent (e.g., DMF).
-
Add a solution of a β-ketoester (1.1 eq) and a non-nucleophilic base (e.g., DBU, 1.2 eq).
-
Stir the reactions at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting 1,4-dicarbonyl intermediates by flash chromatography or preparatory HPLC.
Step 2: Cyclization to Pyridazine Core
-
Dissolve the purified 1,4-dicarbonyl intermediates in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate (1.1 eq) to each reaction vessel.
-
Reflux the reactions for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reactions to room temperature and concentrate under reduced pressure.
-
Purify the resulting pyridazine products by recrystallization or flash chromatography.
Table 1: Representative Building Blocks for Library Synthesis
| α-Haloketone | β-Ketoester |
| 2-Bromoacetophenone | Ethyl acetoacetate |
| 2-Bromo-1-(4-fluorophenyl)ethanone | Ethyl benzoylacetate |
| 2-Bromo-1-(thiophen-2-yl)ethanone | Ethyl 3-oxobutanoate |
| 2-Chloro-1-(pyridin-3-yl)ethanone | Methyl acetoacetate |
Section 2: High-Throughput Screening Campaigns
The choice of assay is dictated by the biological question being addressed. Here, we present protocols for three common HTS assay formats: fluorescence polarization, luminescence, and absorbance.
Assay Development and Miniaturization
Prior to a full-scale screen, it is crucial to develop and optimize the assay in a low-volume format (e.g., 384- or 1536-well plates).[4] Key parameters to optimize include reagent concentrations, incubation times, and instrument settings. The robustness of the assay is assessed by calculating the Z'-factor, with a value ≥ 0.5 being indicative of an excellent assay for HTS.[4]
Protocol 2: Fluorescence Polarization (FP) Assay for a Protein-Ligand Binding Screen
Fluorescence polarization is a powerful technique for monitoring molecular interactions in solution.[5]
Step 1: Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Fluorescent Ligand: Prepare a stock solution of the fluorescently labeled ligand in assay buffer. The final concentration should be in the low nanomolar range and optimized for a stable signal.
-
Protein Target: Prepare a stock solution of the protein target in assay buffer. The final concentration should be at or near the Kd of the protein-ligand interaction.
-
Compound Plates: Prepare serial dilutions of the this compound library in 100% DMSO.
Step 2: Assay Execution (384-well format)
-
Add 5 µL of assay buffer to all wells.
-
Add 50 nL of compound solution from the compound plates to the appropriate wells.
-
Add 5 µL of the protein target solution to the sample and positive control wells. Add 5 µL of assay buffer to the negative control wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent ligand solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
Step 3: Data Acquisition
-
Read the fluorescence polarization on a suitable plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
Table 2: Optimized Parameters for FP Assay
| Parameter | Value |
| Final Assay Volume | 20 µL |
| Fluorescent Ligand Conc. | 1-10 nM |
| Protein Target Conc. | 1-2x Kd |
| Final DMSO Conc. | <1% |
| Incubation Time | 30 minutes |
Protocol 3: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
Luminescence-based assays are highly sensitive and widely used for screening kinase inhibitors.[6]
Step 1: Reagent Preparation
-
Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase: Prepare a stock solution of the kinase in kinase buffer.
-
Substrate/ATP Mix: Prepare a solution of the kinase substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the kinase.
-
Compound Plates: Prepare serial dilutions of the library in 100% DMSO.
Step 2: Assay Execution (384-well format)
-
Add 2.5 µL of kinase solution to all wells except the negative controls.
-
Add 50 nL of compound solution to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the Substrate/ATP mix to all wells.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to all wells.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells.
-
Incubate for 30 minutes at room temperature.
Step 3: Data Acquisition
-
Read the luminescence on a plate reader.
Table 3: Optimized Parameters for Luminescence Kinase Assay
| Parameter | Value |
| Final Assay Volume | 20 µL |
| ATP Concentration | Km value |
| Kinase Concentration | Optimized for 10-30% ATP consumption |
| Final DMSO Conc. | <1% |
| Kinase Reaction Time | 60 minutes |
Protocol 4: Absorbance-Based Enzymatic Assay
Absorbance assays are a cost-effective method for monitoring enzymatic reactions that produce a chromogenic product.
Step 1: Reagent Preparation
-
Enzyme Buffer: Prepare a buffer that is optimal for the enzyme's activity.
-
Enzyme: Prepare a stock solution of the enzyme in enzyme buffer.
-
Substrate: Prepare a stock solution of the chromogenic substrate in enzyme buffer.
-
Compound Plates: Prepare serial dilutions of the library in 100% DMSO.
Step 2: Assay Execution (384-well format)
-
Add 10 µL of enzyme solution to all wells except the negative controls.
-
Add 50 nL of compound solution to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Incubate for 30-60 minutes at the optimal temperature for the enzyme.
-
Stop the reaction by adding 5 µL of a suitable stop solution if necessary.
Step 3: Data Acquisition
-
Read the absorbance at the wavelength appropriate for the chromogenic product.
Table 4: Optimized Parameters for Absorbance-Based Enzymatic Assay
| Parameter | Value |
| Final Assay Volume | 25 µL |
| Substrate Concentration | 2-5x Km |
| Enzyme Concentration | Optimized for linear reaction kinetics |
| Final DMSO Conc. | <1% |
| Reaction Time | 30-60 minutes |
Section 3: Data Analysis and Hit Identification
A robust data analysis pipeline is essential for identifying true hits from the large datasets generated in HTS.[7]
Workflow
-
Raw Data Acquisition: Data is collected from the plate reader.
-
Data Normalization: Raw data is normalized to control wells (e.g., percent inhibition).
-
Quality Control: The Z'-factor is calculated for each plate to ensure data quality.[4] Plates with a Z'-factor below 0.5 may be flagged for review or re-screening.
-
Hit Selection: A threshold is applied to the normalized data to identify primary hits.
-
Dose-Response Curve Generation: Primary hits are re-tested in a dose-response format to determine their potency (IC₅₀ or EC₅₀).
Data Presentation
Table 5: Representative HTS Data Analysis
| Compound ID | Raw Signal | % Inhibition | Hit ( >50%) | IC₅₀ (µM) |
| Cmpd-001 | 9875 | 2.5 | No | >100 |
| Cmpd-002 | 4523 | 55.3 | Yes | 5.2 |
| Cmpd-003 | 1234 | 87.8 | Yes | 0.8 |
| Cmpd-004 | 9567 | 5.6 | No | >100 |
Section 4: Hit Validation and Confirmation
Primary hits from an HTS campaign require rigorous validation to eliminate false positives and confirm their mechanism of action.
-
Hit Confirmation: Re-testing of the primary hits from a freshly prepared sample to confirm activity.
-
Counterscreens: Assays designed to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds).[8]
-
Orthogonal Assays: A different assay format that measures the same biological endpoint to confirm the hit's activity.
-
Promiscuity and PAINS Filtering: Computational or experimental filtering to remove Pan-Assay Interference Compounds (PAINS) and other promiscuous compounds.
Section 5: Visualization & Formatting
Experimental and Data Analysis Workflows
Caption: High-Throughput Screening Workflow.
Caption: HTS Data Analysis Pipeline.
Section 6: Troubleshooting
Table 6: HTS Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Library Synthesis | ||
| Low reaction yield | Incomplete reaction, suboptimal reaction conditions. | Optimize reaction time, temperature, and reagent stoichiometry. |
| Impure compounds | Side reactions, inefficient purification. | Optimize purification method (e.g., different solvent system for chromatography). |
| Assay Performance | ||
| Low Z'-factor (<0.5) | Small signal window, high data variability. | Optimize reagent concentrations, increase signal-to-background ratio, check for reagent instability.[4] |
| High well-to-well variability | Inaccurate liquid handling, bubbles in wells, edge effects. | Calibrate liquid handlers, visually inspect plates, use plate seals to minimize evaporation.[9] |
| Drifting signal over time | Reagent degradation, instrument instability. | Prepare fresh reagents, allow instrument to warm up, run control plates intermittently.[4] |
| Fluorescence Assays | ||
| High background fluorescence | Autofluorescent compounds, contaminated buffer or plates. | Screen for compound autofluorescence, use high-quality reagents and plates.[8] |
| Quenching of signal | Compound absorbs at excitation or emission wavelength. | Run a counterscreen to identify quenching compounds. |
| Luminescence Assays | ||
| Low signal | Insufficient enzyme activity, degraded reagents. | Check enzyme activity, use fresh ATP and luciferase reagents.[6] |
| Compound interference | Inhibition of luciferase. | Perform a counterscreen with luciferase alone to identify interfering compounds. |
| Absorbance Assays | ||
| High background absorbance | Colored compounds, compound precipitation. | Visually inspect compound plates, measure compound absorbance at the assay wavelength. |
| Non-linear reaction kinetics | Substrate depletion, enzyme instability. | Optimize enzyme concentration and reaction time to ensure initial velocity is measured. |
| Data Analysis | ||
| Poor dose-response curve fits | Inaccurate dilutions, compound insolubility, cytotoxicity. | Check dilution series, assess compound solubility, perform cell viability assay in parallel. |
| High false-positive rate | Assay artifacts, non-specific compound activity. | Implement rigorous counterscreens and orthogonal assays, filter for PAINS.[10] |
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Designing High-Throughput Experiments Using Microplate Technology [labx.com]
- 5. exportsolutionsinc.com [exportsolutionsinc.com]
- 6. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Accounting for Artifacts in High-Throughput Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dispendix.com [dispendix.com]
- 10. Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of Ethyl 6-methylpyridazine-3-carboxylate
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine derivatives are a vital class of nitrogen-containing heterocycles that form the core structure of numerous therapeutic agents.[1][2] Their unique electronic properties and ability to act as bioisosteres for other aromatic systems have made them privileged scaffolds in medicinal chemistry.[3] Molecules incorporating the pyridazine ring have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[2][4]
Ethyl 6-methylpyridazine-3-carboxylate is a key synthetic intermediate, providing a versatile platform for the elaboration of more complex, biologically active molecules. Its ester and methyl functionalities offer orthogonal handles for further chemical modification. This application note presents a detailed, field-proven protocol for the scale-up synthesis of this valuable building block, focusing on process safety, efficiency, and reproducibility. The methodology is designed to be accessible for researchers in both academic and industrial settings.
Synthetic Strategy: A One-Pot, Three-Component Approach
The most common and robust methods for constructing the pyridazine ring involve the condensation of a 1,4-dicarbonyl compound or a synthetic equivalent with hydrazine or its derivatives.[5] For large-scale synthesis, one-pot multi-component reactions are highly desirable as they reduce the number of unit operations, minimize waste, and improve overall efficiency.
This guide details a regioselective, one-pot, three-component synthesis strategy.[6] The selected pathway involves the reaction of an ethyl β-keto ester (ethyl butyrylacetate, as a surrogate for the required keto-ester precursor), an arylglyoxal, and hydrazine hydrate. For the synthesis of the target molecule, we will adapt this by reacting ethyl glyoxalate with 2,5-hexanedione and hydrazine hydrate . This approach is advantageous due to the commercial availability and low cost of the starting materials, mild reaction conditions, and the use of environmentally benign solvents like water or ethanol.
Mechanistic Rationale: The reaction proceeds through a cascade mechanism. First, hydrazine hydrate condenses with the more reactive ketone of 2,5-hexanedione to form a hydrazone intermediate. This is followed by a Knorr-type cyclization where the nucleophilic nitrogen of the hydrazone attacks the second carbonyl group, forming a dihydropyridazine ring. Subsequent dehydration under the reaction conditions leads to the formation of the aromatic pyridazine ring. The regioselectivity is controlled by the differential reactivity of the carbonyl groups.
Diagram: Overall Synthetic Workflow
The following diagram outlines the high-level process from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of this compound.
Process Development and Scale-Up Considerations
Transitioning a synthesis from the laboratory bench to a pilot or manufacturing scale requires careful consideration of several critical parameters to ensure safety, consistency, and efficiency.
-
Thermal Safety and Temperature Control: The initial condensation with hydrazine hydrate can be exothermic.[7] On a large scale, the rate of addition of hydrazine must be carefully controlled, and efficient reactor cooling is essential to maintain the desired temperature profile. A runaway reaction could pose a significant safety risk.
-
Solvent Selection: While water is an excellent green solvent, a mixture with ethanol can improve the solubility of organic intermediates.[6] For scale-up, the flammability of ethanol must be managed with appropriate engineering controls (e.g., grounding, inert atmosphere).
-
Reagent Addition and Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized "hot spots" during the addition of hydrazine. For larger reactors, the type of impeller and stirring speed must be optimized.
-
Crystallization and Isolation: The product conveniently crystallizes from the reaction mixture upon cooling. The cooling rate can affect crystal size and purity. A slower, controlled cooling profile is generally preferred for scale-up to obtain a product that is easier to filter and wash.
-
Safety and Handling: Hydrazine is a suspected carcinogen and can decompose violently.[8] All operations involving hydrazine must be conducted in a well-ventilated fume hood or an enclosed reactor system. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemically resistant gloves, lab coats, and safety goggles.[9]
Detailed Experimental Protocols
This section provides a step-by-step guide for both a laboratory-scale (10g) and a pilot-scale (1kg) synthesis.
Table 1: Reagent and Material Properties
| Chemical Name | CAS Number | Formula | MW ( g/mol ) | Role |
| 2,5-Hexanedione | 110-13-4 | C₆H₁₀O₂ | 114.14 | Starting Material |
| Ethyl glyoxalate (50% in Toluene) | 924-44-7 | C₄H₆O₃ | 102.09 | Starting Material |
| Hydrazine monohydrate | 7803-57-8 | H₆N₂O | 50.06 | Reagent |
| Ethanol (95%) | 64-17-5 | C₂H₆O | 46.07 | Solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Recrystallization Solvent |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization Solvent |
Protocol 1: Laboratory Scale Synthesis (10 g)
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, ice bath.
Procedure:
-
Setup: Assemble the flask with the stirrer, condenser, and dropping funnel. Ensure the setup is in a certified chemical fume hood.
-
Reagent Charging: To the flask, add 2,5-hexanedione (5.7 g, 0.05 mol) and ethanol (100 mL). Begin stirring.
-
Hydrazine Addition: In the dropping funnel, place hydrazine monohydrate (2.75 g, 0.055 mol, 1.1 eq). Add the hydrazine dropwise to the stirred solution over 15-20 minutes. The temperature may rise slightly; maintain it below 30°C using a water bath if necessary.
-
Reaction - Step 1: Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Second Reagent Addition: Add ethyl glyoxalate (50% solution in toluene, 10.2 g, 0.05 mol) to the reaction mixture dropwise over 10 minutes.
-
Reaction - Step 2: Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 1 hour. A solid precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL).
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or an ethyl acetate/hexanes mixture to yield the pure product.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Pilot Scale Synthesis (1 kg)
Equipment: 20 L jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and addition pump.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen gas.
-
Reagent Charging: Charge 2,5-hexanedione (0.57 kg, 5.0 mol) and ethanol (10 L) to the reactor. Start the overhead stirrer to ensure good agitation.
-
Hydrazine Addition: Charge hydrazine monohydrate (0.275 kg, 5.5 mol, 1.1 eq) to the addition vessel. Using the pump, add the hydrazine to the reactor over 60-90 minutes, maintaining the internal temperature below 30°C by circulating coolant through the reactor jacket.
-
Reaction - Step 1: Stir the mixture at 20-25°C for 1 hour after the hydrazine addition is complete.
-
Second Reagent Addition: Add ethyl glyoxalate (50% solution in toluene, 1.02 kg, 5.0 mol) via the addition pump over 30-45 minutes.
-
Reaction - Step 2: Heat the reactor contents to reflux (approx. 80°C) using the jacket heating system. Maintain at reflux for 4-6 hours, monitoring by TLC or in-process HPLC.
-
Isolation: After completion, cool the reactor contents to 5-10°C over 2-3 hours using a programmed cooling ramp. Hold at this temperature for at least 2 hours to maximize crystallization.
-
Filtration: Filter the resulting slurry using a suitable filter (e.g., Nutsche filter). Wash the cake with pre-chilled ethanol (2 x 2 L).
-
Purification & Drying: The crude product can be recrystallized if necessary or directly transferred to a vacuum dryer and dried at 40-50°C until the loss on drying (LOD) is within specification (<0.5%).
Table 2: Optimized Reaction Parameters
| Parameter | Laboratory Scale | Pilot Scale | Rationale |
| Hydrazine eq. | 1.1 | 1.1 | A slight excess ensures complete conversion of the limiting reagent. |
| Hydrazine Addition Time | 15-20 min | 60-90 min | Controls exotherm and ensures safety at a larger scale. |
| Reaction Temperature | Reflux (~80°C) | Reflux (~80°C) | Provides sufficient energy for cyclization and dehydration. |
| Cooling Profile | Ice Bath | Programmed Ramp (2-3h) | Controlled cooling improves crystal morphology and purity. |
Product Characterization and Data
The identity and purity of the final product, this compound, must be confirmed by standard analytical techniques.
Table 3: Expected Yield and Purity
| Scale | Typical Yield Range | Purity (by HPLC) |
| Laboratory (10 g) | 75-85% | >98% |
| Pilot (1 kg) | 70-80% | >99% |
Table 4: Analytical Characterization Data
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Specific to the compound (literature value required) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.2 (d, 1H), 7.6 (d, 1H), 4.5 (q, 2H), 2.8 (s, 3H), 1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165.0, 160.1, 151.5, 127.8, 125.4, 62.0, 22.1, 14.3 |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₀N₂O₂: 167.08; found: 167.1 |
Note: NMR chemical shifts are predicted and may vary slightly.
Safety and Hazard Management
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[8] Avoid inhalation, ingestion, and skin contact. Always handle in a fume hood with appropriate PPE. Can be quenched with a dilute solution of sodium hypochlorite (bleach).
-
Flammable Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Ensure all equipment is properly grounded and avoid sources of ignition.[9]
-
General Precautions: A thorough risk assessment should be performed before commencing any work. Review the Safety Data Sheet (SDS) for all chemicals used in this procedure.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Utilization of Ethyl 6-methylpyridazine-3-carboxylate in the Development of Novel Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they have become one of the most important classes of therapeutic targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 6-methylpyridazine-3-carboxylate as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We present detailed protocols for the chemical modification of this pyridazine scaffold, methodologies for robust in vitro kinase activity assessment, and a framework for interpreting structure-activity relationship (SAR) data.
Introduction: The Pyridazine Scaffold as a Privileged Structure
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement endows the scaffold with unique physicochemical properties, including a significant dipole moment and the capacity for dual hydrogen bonding, which are highly advantageous for molecular recognition at protein active sites.[1] These properties make pyridazine and its derivatives "privileged structures" in medicinal chemistry, frequently appearing in bioactive molecules targeting various diseases.[2][3] Specifically in kinase inhibitor design, the pyridazine core can act as an effective bioisostere for other hinge-binding motifs, anchoring the inhibitor within the ATP-binding pocket of the kinase.[1] Fused ring systems, such as the imidazo[1,2-b]pyridazine found in the multi-targeted tyrosine kinase inhibitor Ponatinib, highlight the clinical success of this scaffold.[1]
This compound serves as an ideal entry point for exploring this chemical space. The ethyl ester at the 3-position provides a reactive handle for derivatization into amides, which are classic hydrogen bond donors/acceptors for interacting with the kinase hinge region. The methyl group at the 6-position offers a site for further functionalization to explore interactions with the solvent-exposed region of the active site, often leading to improvements in potency and selectivity.
Part 1: Synthesis of Pyridazine-Based Kinase Inhibitors
The following section outlines a representative synthetic pathway to generate a library of kinase inhibitors from this compound. The strategy involves two key transformations: conversion of the ester to a diverse set of amides and functionalization of the 6-methyl group.
Chemical Properties of Starting Material
-
Compound Name: this compound
-
Molecular Formula: C₈H₁₀N₂O₂
-
Primary Use: A key intermediate in the synthesis of pharmaceuticals, particularly for building nitrogen-containing heterocyclic systems found in bioactive molecules.[4]
Synthetic Workflow Diagram
Caption: Synthetic pathway for inhibitor library generation.
Protocol 1: Synthesis of 6-Methyl-N-arylpyridazine-3-carboxamide (Inhibitor Core)
This protocol details the conversion of the starting ester to an amide, a crucial moiety for hinge-binding interactions.
Rationale: The ester group is first hydrolyzed to a carboxylic acid (saponification). The resulting acid is then coupled with a selected amine using a peptide coupling reagent like HATU. This two-step process is highly versatile and allows for the introduction of a wide array of R-groups from a library of commercially available amines to probe interactions in the hydrophobic pocket of the kinase.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl), 1M
-
Aryl Amine (e.g., 3-chloro-4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Saponification:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of EtOH and water.
-
Add NaOH (1.2 eq) and stir the mixture at 60°C for 2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.
-
Collect the resulting precipitate (6-Methylpyridazine-3-carboxylic acid) by filtration, wash with cold water, and dry under vacuum.
-
-
Amide Coupling:
-
To a solution of 6-Methylpyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired aryl amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/EtOAc gradient) to yield the target amide.
-
Part 2: Biological Evaluation of Kinase Inhibitory Activity
Once synthesized, the compounds must be evaluated for their ability to inhibit the target kinase. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for potency.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust method suitable for screening and IC₅₀ determination.[5][6]
Rationale: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, where the kinase phosphorylates a substrate using ATP, producing ADP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.[5]
Materials:
-
Target Kinase and its specific substrate peptide/protein
-
ATP
-
Synthesized Pyridazine Inhibitors (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
IC₅₀ Determination Workflow
Caption: Workflow for determining inhibitor IC₅₀ values.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series from the stock solution in DMSO. Also prepare a "no inhibitor" control (DMSO only).[5]
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the target kinase (at an empirically determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate and ATP (at its Kₘ concentration, if known) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Self-Validating Controls:
-
Positive Control: Include a known inhibitor of the target kinase (e.g., Staurosporine) to validate assay performance.[5]
-
Negative Control ("No Kinase"): Wells containing all components except the kinase enzyme to determine background signal.
-
Vehicle Control ("DMSO only"): Wells containing DMSO instead of inhibitor to define 100% kinase activity (0% inhibition).
Part 3: Data Interpretation & Structure-Activity Relationships (SAR)
The goal of the initial synthesis and screening is to establish a structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. This knowledge guides the rational design of more potent and selective inhibitors.
Conceptual Binding Mode of a Pyridazine Inhibitor
The pyridazine scaffold typically orients itself to form hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme.
Caption: Key interactions of a pyridazine inhibitor in a kinase active site.
Example SAR Data Table
The table below presents hypothetical data for a series of analogs based on the synthetic scheme, illustrating how structural modifications can influence inhibitory potency against a target kinase (e.g., GSK-3β).[7][8]
| Compound ID | R-Group (at Amide) | Nu-Group (at C6-methylene) | GSK-3β IC₅₀ (nM) |
| 1a | Phenyl | -H (unmodified methyl) | 220 |
| 1b | 4-Fluorophenyl | -H (unmodified methyl) | 95 |
| 1c | 3-Chloro-4-fluorophenyl | -H (unmodified methyl) | 45 |
| 2a | 3-Chloro-4-fluorophenyl | -OCH₃ (Methoxy) | 52 |
| 2b | 3-Chloro-4-fluorophenyl | Morpholine | 15 |
| 2c | 3-Chloro-4-fluorophenyl | N,N-dimethylamine | 28 |
Interpretation of SAR:
-
Amide Substituent: Moving from an unsubstituted phenyl group (1a) to a 4-fluorophenyl (1b) improves potency, suggesting a favorable interaction in the hydrophobic pocket. Adding a chloro group (1c) further enhances potency, likely due to additional hydrophobic or electronic effects. This demonstrates the importance of probing this region.[7]
-
C6-Position Substituent: Comparing the core compound (1c) to its C6-functionalized analogs shows that introducing polar groups can significantly impact activity. The introduction of a morpholine ring (2b) leads to a 3-fold improvement in potency. This suggests the C6-substituent is interacting with the solvent-exposed region, and this vector can be used to tune not only potency but also properties like solubility and selectivity against other kinases.[6]
Conclusion
This compound is a highly valuable and synthetically tractable starting material for the development of novel kinase inhibitors. The protocols and strategies outlined in this document provide a robust framework for synthesizing compound libraries, performing accurate biological evaluation, and rationally interpreting SAR data. By leveraging the unique properties of the pyridazine scaffold, researchers can efficiently explore new chemical space in the ongoing search for potent and selective therapeutics.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 6-methylpyridazine-3-carboxylate
Welcome to the technical support guide for the purification of Ethyl 6-methylpyridazine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the isolation and purification of this key heterocyclic intermediate. As this molecule is a crucial building block in the synthesis of various bioactive compounds, achieving high purity is paramount for reliable downstream applications[1].
This guide moves beyond simple protocols to explain the underlying principles, helping you make informed decisions and troubleshoot effectively. We will cover the most common purification techniques, address frequently asked questions, and provide solutions to specific problems you might face at the bench.
Section 1: Overview & Key Considerations
This compound is a substituted pyridazine, a class of nitrogen-containing heterocycles. Its purification strategy is dictated by its physical properties, the nature of impurities from its synthesis, and the desired final purity.
Physical Properties (Predicted & Analog-Based): Direct experimental data for this specific molecule is not widely published. However, based on analogous structures like Ethyl 6-methylpyridine -3-carboxylate (CAS 21684-59-3), we can infer certain properties. The pyridine analog is a liquid with a boiling point of 130 °C at 15 Torr[2]. The pyridazine core is generally more polar than pyridine, which may result in a higher melting or boiling point and different solubility characteristics.
Common Impurities: The nature of impurities is entirely dependent on the synthetic route. However, common classes of impurities may include:
-
Unreacted starting materials.
-
The corresponding carboxylic acid (from hydrolysis of the ester).
-
Regioisomers formed during ring synthesis.
-
Poly-alkylated or other side-products[3].
-
Residual solvents.
A preliminary analysis by Thin-Layer Chromatography (TLC) and ¹H NMR is essential to diagnose the purity issue before selecting a method.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods for this compound?
The two most effective and widely used methods for a compound of this type are recrystallization (if the compound is a solid) and silica gel flash column chromatography . The choice depends on whether the crude product is a solid or an oil and the separation difficulty of the impurities.
Q2: How do I choose between recrystallization and column chromatography?
This decision-making process can be streamlined. Recrystallization is often faster and more scalable if a suitable solvent system can be found and the impurities have significantly different solubilities. Chromatography is more versatile and powerful for separating complex mixtures or purifying oils but is more labor-intensive and uses more solvent.
Caption: Decision workflow for selecting a purification method.
Q3: What analytical techniques should I use to assess purity?
At a minimum, you should use Thin-Layer Chromatography (TLC) to visualize the number of components and ¹H NMR spectroscopy to confirm the structure and identify any obvious impurities. For rigorous purity assessment in drug development, HPLC-UV and LC-MS are standard.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during purification.
Scenario 1: Recrystallization Issues
Q: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The molten, impure compound separates as an oil.
-
Causality: The boiling point of your chosen solvent is likely too high. Pyridine-containing heterocycles, in particular, can sometimes exhibit poor crystallization behavior[4].
-
Solutions:
-
Lower the Temperature: Re-heat the mixture until the oil redissolves completely. If necessary, add a minimal amount of extra solvent to achieve a clear solution at a temperature below the solvent's boiling point. Then, allow it to cool much more slowly. Seeding with a previously obtained pure crystal can help induce proper crystallization.
-
Change Solvent System: Switch to a lower-boiling point solvent in which your compound is still soluble when hot and insoluble when cold.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone). Then, slowly add a "poor" solvent or "anti-solvent" (e.g., hexanes, heptane) at a slightly elevated temperature until the solution becomes faintly cloudy (turbid). Let it cool slowly. This is a very effective technique[4].
-
Q: My recrystallization gave me beautiful crystals, but the yield is very low. How can I improve it?
A: This usually means one of two things: either your compound has significant solubility in the "cold" solvent, or you used too much solvent initially.
-
Causality: The goal of recrystallization is to find a solvent where the solubility curve is steep—high solubility at high temperatures and very low solubility at low temperatures.
-
Solutions:
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small portions.
-
Cool Thoroughly: Ensure the flask is cooled for a sufficient amount of time, often in an ice bath, to maximize crystal precipitation before filtration.
-
Recover a Second Crop: Concentrate the mother liquor (the filtrate) by about half and re-cool it. This will often yield a "second crop" of crystals. Always check the purity of this second crop by TLC, as it may be less pure than the first.
-
Scenario 2: Column Chromatography Issues
Q: I ran a column, but my TLC analysis shows that the desired product is still mixed with an impurity in several fractions. What went wrong?
A: This indicates poor separation on the column. The root cause is almost always an improperly chosen solvent system or poor column packing/loading technique.
-
Causality: For effective separation, the difference in retention factors (ΔRf) between your product and the impurity should be maximized. An ideal mobile phase will give your product an Rf of ~0.25-0.35 on a TLC plate.
-
Solutions:
-
Optimize the Mobile Phase: Before running the column, systematically test different solvent systems by TLC. Common systems for heterocycles like this include gradients of ethyl acetate in hexanes or methanol in dichloromethane[5]. The goal is to find a system where the spots for your product and the impurity are as far apart as possible.
-
Use a Shallower Gradient: If you are using gradient elution, make the gradient shallower (i.e., increase the percentage of the stronger solvent more slowly). This gives the compounds more "time" on the silica to separate.
-
Improve Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. Apply the sample in the most concentrated band possible. Dry loading (adsorbing the crude product onto a small amount of silica or Celite before adding it to the column) is highly recommended, especially for compounds that are not highly soluble in the initial mobile phase[6].
-
Q: My compound seems to be "streaking" on the TLC plate and the column. How do I get sharp bands?
A: Streaking is often caused by overloading the sample or by acidic/basic functional groups interacting strongly with the silica gel.
-
Causality: Silica gel is slightly acidic. If your compound or an impurity is basic (like many nitrogen heterocycles), it can interact strongly, leading to tailing. Carboxylic acid impurities will also streak.
-
Solutions:
-
Reduce Sample Load: Ensure you are not spotting too much material on the TLC plate or loading too much onto your column (a general rule is 1 g of crude material per 25-50 g of silica).
-
Modify the Mobile Phase:
-
For basic compounds , add a small amount of a base, like triethylamine (~0.5-1%), to the mobile phase. This neutralizes the acidic sites on the silica, preventing strong interactions.
-
For acidic impurities (like a carboxylic acid byproduct), add a small amount of acetic acid (~0.5-1%) to the mobile phase to ensure the compound remains protonated and interacts less with the silica.
-
-
Section 4: Standard Operating Protocols
Protocol 1: Recrystallization via Solvent/Anti-Solvent Method
This protocol is a robust starting point when a single ideal solvent cannot be found.
-
Solvent Selection: Identify a "good" solvent (e.g., Ethyl Acetate) where the compound is very soluble and an "anti-solvent" (e.g., Hexanes) where it is poorly soluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the "good" solvent at room temperature to dissolve the material completely.
-
Addition of Anti-Solvent: While stirring, slowly add the anti-solvent dropwise. Continue adding until a persistent cloudiness (precipitation) is observed.
-
Re-dissolution: Gently warm the flask (e.g., in a warm water bath) until the solution becomes clear again. If it doesn't, add a single drop of the "good" solvent until clarity is achieved.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under a vacuum.
Protocol 2: Flash Column Chromatography
This protocol assumes a crude oil or a solid that failed to recrystallize cleanly.
-
TLC Optimization: Find a mobile phase (e.g., 30% Ethyl Acetate in Hexanes) that gives the target compound an Rf value of ~0.3 on a silica gel TLC plate.
-
Dry Loading: Dissolve the crude product (e.g., 1.0 g) in a suitable volatile solvent (e.g., dichloromethane). Add 2-3 g of silica gel or Celite to the solution. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained[6].
-
Column Packing: Pack a glass column with silica gel (e.g., 40 g for a 1 g sample) using the initial, weak mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Ensure the packing is level and free of cracks.
-
Sample Loading: Carefully add the dry-loaded sample as a neat, level band on top of the packed silica. Gently add a thin layer of sand over the sample to prevent disturbance.
-
Elution: Carefully fill the column with the mobile phase and apply gentle air pressure to begin elution. Start with the weak mobile phase and either run isocratically (if separation on TLC was excellent) or gradually increase the polarity (gradient elution) according to your TLC optimization.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions to track the emergence of your product and any impurities.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent via rotary evaporation to yield the purified compound.
Data Summary Table
| Technique | Common Solvents / Mobile Phases | Key Parameters to Control |
| Recrystallization | Ethanol; Ethyl Acetate/Hexanes; Acetone/Hexanes; Toluene[4][7]. | Cooling rate; Solvent volume; Purity of "seed" crystal. |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient); Dichloromethane/Methanol (gradient)[5]. | Mobile phase polarity (Rf ~0.3); Silica-to-compound ratio (25:1 to 50:1); Packing quality. |
References
- 1. This compound [myskinrecipes.com]
- 2. ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE CAS#: 21684-59-3 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of pyridazine derivatives
Welcome to the technical support center for the synthesis of pyridazine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of nitrogen-containing heterocycles. Pyridazines are key pharmacophores found in numerous herbicides and several approved drugs.[1] However, their synthesis can be challenging due to factors like regioselectivity, low yields, and difficult purification.[2][3][4]
This guide provides in-depth, field-proven insights to help you overcome common hurdles in your experimental work. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common high-level questions encountered during pyridazine synthesis.
Q1: My pyridazine synthesis is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields are a frequent challenge in pyridazine synthesis and can stem from several issues.[2][5] A systematic approach to troubleshooting is crucial:
-
Purity of Starting Materials: Impurities in your starting materials, such as 1,4-dicarbonyl compounds or hydrazines, can lead to unwanted side reactions that consume reagents and lower the yield of your desired product.[5] Always use freshly purified reagents.
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.[5][6] For instance, in copper(II)-catalyzed aerobic cyclizations, using acetonitrile (MeCN) as the solvent can yield 1,6-dihydropyridazines, while switching to acetic acid (AcOH) can directly produce the desired pyridazine.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation from prolonged heating.[5]
-
Incomplete Reaction: The initial condensation or the final cyclization step may not be proceeding to completion.[6] Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for any signs of decomposition.[6]
-
Side Reactions: The formation of byproducts is a common cause of low yields.[6] Identifying potential side reactions will help you adjust the conditions to favor the formation of the desired pyridazine derivative.
Q2: I'm observing the formation of multiple regioisomers in my reaction. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a significant challenge, particularly when using unsymmetrical starting materials.[8][9] Several factors influence the regiochemical outcome:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction to the less sterically hindered position.[5]
-
Electronic Effects: The electronic properties of the substituents play a crucial role. Electron-withdrawing or electron-donating groups can influence the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thereby directing the initial condensation step.[5]
-
Reaction Methodology: Certain synthetic strategies offer inherent regiocontrol. For example, the inverse electron-demand aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines is highly regioselective for the synthesis of 6-aryl-pyridazin-3-amines.[8] Similarly, Lewis acid-mediated inverse electron demand Diels-Alder reactions between s-tetrazines and silyl enol ethers provide functionalized pyridazines with high regiocontrol.[7]
Q3: The purification of my crude pyridazine derivative is proving difficult. What strategies can I employ?
A3: Purification can be challenging due to the polarity of pyridazine derivatives and the potential for closely related impurities. A multi-step approach is often necessary:
-
Initial Workup: A standard aqueous workup to remove water-soluble impurities is the first step.
-
Column Chromatography: This is the most common and effective method for purifying pyridazine derivatives.[6]
-
Solvent System Selection: A systematic screening of solvent systems using TLC is crucial. Common eluents include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[6]
-
Stationary Phase: Silica gel is the standard stationary phase. For highly polar compounds, alumina or reverse-phase silica may be more effective.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can significantly improve purity.
-
Product Analysis: After purification, it is essential to confirm the identity and purity of the final product using techniques such as NMR, Mass Spectrometry (MS), and melting point determination.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific challenges encountered during pyridazine synthesis.
Guide 1: Low Yield in Condensation of 1,4-Dicarbonyls with Hydrazine
The condensation of a 1,4-dicarbonyl compound with hydrazine is a fundamental method for pyridazine synthesis.[1][10] However, this reaction can be plagued by low yields.
Problem: The reaction between your 1,4-dicarbonyl compound and hydrazine hydrate results in a low yield of the desired pyridazine, with a significant amount of starting material remaining or the formation of a complex mixture of byproducts.
Causality Analysis:
-
Reversible Hydrazone Formation: The initial formation of a monohydrazone is a reversible equilibrium. If this equilibrium does not favor the product, the subsequent cyclization will be inefficient.
-
Competitive Side Reactions: 1,4-dicarbonyl compounds can undergo other reactions, such as aldol condensations, under basic or acidic conditions. Hydrazine can also act as a reducing agent under certain conditions.
-
Over-oxidation/Degradation: The intermediate dihydropyridazine requires oxidation to form the aromatic pyridazine.[10] Harsh oxidizing agents or prolonged reaction times at elevated temperatures can lead to degradation of the desired product.[5]
Troubleshooting Workflow & Protocol:
Caption: Troubleshooting workflow for low yield in pyridazine synthesis.
Optimized Protocol: Synthesis of 3,6-Diphenylpyridazine
This protocol provides a robust method for the synthesis of 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione and hydrazine hydrate.
Materials:
-
1,4-Diphenyl-1,4-butanedione
-
Hydrazine hydrate
-
Ethanol
-
Acetic Acid (glacial)
-
Sodium hydroxide (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1,4-diphenyl-1,4-butanedione (1 eq.) in ethanol.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
In situ oxidation: If the dihydropyridazine has formed, a mild oxidizing agent can be introduced. Alternatively, exposure to air during workup may be sufficient for some substrates. For more robust oxidation, a separate step may be required.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Guide 2: Controlling Regioselectivity in the Synthesis of Unsymmetrical Pyridazines
Problem: Reaction of an unsymmetrical 1,4-dicarbonyl compound with a substituted hydrazine yields a mixture of two regioisomeric pyridazines.
Causality Analysis:
-
Competing Nucleophilic Attack: The two nitrogen atoms of a substituted hydrazine have different nucleophilicities. Similarly, the two carbonyl groups of an unsymmetrical 1,4-dicarbonyl have different electrophilicities. The initial condensation can therefore occur at two different sites, leading to a mixture of products.
-
Thermodynamic vs. Kinetic Control: Under certain conditions, the reaction may be under kinetic control, favoring the faster-forming isomer. Under other conditions, it may be under thermodynamic control, favoring the more stable isomer.
Strategies for Improving Regioselectivity:
| Strategy | Principle | Example Application |
| Steric Control | Introduce a bulky substituent on either the hydrazine or the dicarbonyl to disfavor attack at the more hindered position. | Using a bulky alkylhydrazine can direct the reaction to the less sterically encumbered carbonyl group. |
| Electronic Control | Utilize electron-withdrawing or -donating groups to modulate the reactivity of the carbonyls and hydrazine nitrogens. | An electron-withdrawing group on the dicarbonyl will activate the adjacent carbonyl, making it more susceptible to nucleophilic attack. |
| Directed Synthesis | Employ a multi-step synthesis that unambiguously installs the desired regiochemistry. | For example, a Suzuki coupling to a pre-functionalized chloropyridazine can provide a single regioisomer. |
| Catalyst Control | Use a catalyst that can selectively activate one reaction site over another. | Lewis acid catalysts can coordinate to one carbonyl group, enhancing its electrophilicity.[7] |
Experimental Workflow for Regioselectivity Optimization:
Caption: Workflow for optimizing regioselectivity in unsymmetrical pyridazine synthesis.
Advanced Synthetic Methodologies
For more complex pyridazine derivatives or when classical methods fail, modern synthetic approaches offer powerful alternatives.
Inverse Electron-Demand Aza-Diels-Alder Reactions
This method provides a highly regioselective route to functionalized pyridazines.[8][9]
Reaction Principle: An electron-deficient diene (e.g., a 1,2,4,5-tetrazine or a 1,2,3-triazine) reacts with an electron-rich dienophile (e.g., an enamine or an alkyne) in a [4+2] cycloaddition, followed by the extrusion of a small molecule (e.g., N₂), to yield the aromatic pyridazine.[8][9]
Example Protocol: Synthesis of a Trisubstituted Pyridazine from a Tetrazine and an Alkynyl Sulfide [9]
Materials:
-
3,6-Disubstituted-1,2,4,5-tetrazine
-
Alkynyl sulfide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
To a solution of the tetrazine (1 eq.) in HFIP, add the alkynyl sulfide (1.2 eq.).
-
Stir the reaction mixture at 40 °C and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This method often provides excellent regioselectivity and functional group tolerance.[9]
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 9. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chemtube3d.com [chemtube3d.com]
Technical Support Center: Optimizing the Synthesis of Ethyl 6-methylpyridazine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-methylpyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Introduction to the Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process:
-
Pyridazine Ring Formation: This involves the condensation of a 1,4-dicarbonyl compound, such as ethyl 2-formyl-4-oxopentanoate, with hydrazine to form the pyridazine ring. This reaction is a classic example of heterocycle formation and is crucial for establishing the core structure of the molecule.
-
Esterification: If the initial cyclization yields the carboxylic acid, a subsequent esterification step is required. The Fischer-Speier esterification, which utilizes an excess of ethanol in the presence of an acid catalyst, is a common and cost-effective method for this transformation.
The overall yield of the synthesis is dependent on the efficiency of both of these steps. The following sections will provide detailed protocols and address common issues that may arise during the synthesis.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of 6-methylpyridazine-3-carboxylic acid
This protocol outlines the formation of the pyridazine ring from ethyl 2-formyl-4-oxopentanoate and hydrazine hydrate.
Materials:
-
Ethyl 2-formyl-4-oxopentanoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-formyl-4-oxopentanoate (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude 6-methylpyridazine-3-carboxylic acid can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Protocol 2: Fischer Esterification of 6-methylpyridazine-3-carboxylic acid
This protocol describes the conversion of 6-methylpyridazine-3-carboxylic acid to its ethyl ester.
Materials:
-
6-methylpyridazine-3-carboxylic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 6-methylpyridazine-3-carboxylic acid (1 equivalent) in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain it for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution by washing it with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Ring Formation | Incomplete reaction. | - Increase the reflux time and monitor by TLC until the starting material is consumed.- Ensure the correct stoichiometry of hydrazine hydrate is used. |
| Side reactions, such as the formation of hydrazones. | - Control the reaction temperature; adding hydrazine hydrate at a lower temperature before refluxing can sometimes minimize side reactions. | |
| Loss of product during workup. | - Ensure complete precipitation of the carboxylic acid by adjusting the pH carefully.- Minimize the amount of water used for washing the precipitate to avoid dissolving the product. | |
| Low Yield in Esterification | Incomplete reaction due to equilibrium. | - Use a larger excess of ethanol to drive the equilibrium towards the product.- Use a Dean-Stark apparatus to remove the water formed during the reaction. |
| Hydrolysis of the ester during workup. | - Ensure complete neutralization of the acid catalyst before extraction.- Perform the workup at a lower temperature to minimize hydrolysis. | |
| Impure starting carboxylic acid. | - Purify the 6-methylpyridazine-3-carboxylic acid by recrystallization before proceeding with the esterification. | |
| Presence of Impurities in the Final Product | Unreacted starting materials. | - Optimize reaction times for both steps.- Purify the final product using column chromatography or vacuum distillation. |
| Formation of byproducts during ring formation. | - Characterize the byproducts using techniques like NMR and MS to understand their origin and adjust reaction conditions accordingly. | |
| Formation of byproducts during esterification (e.g., N-ethylation). | - Use milder esterification conditions if N-alkylation is observed. Alternative methods like using DCC/DMAP or other coupling agents can be explored. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Fischer esterification?
A1: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. It also facilitates the departure of the water molecule as a leaving group.
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the ring formation and esterification reactions. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and products.
Q3: What are some alternative methods for the esterification step?
A3: If the Fischer esterification gives low yields or leads to side reactions, you can consider other methods such as:
-
Reaction with an alkyl halide: Convert the carboxylic acid to its carboxylate salt and react it with ethyl iodide or ethyl bromide.
-
Using coupling agents: Reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can facilitate the esterification under milder conditions.
Q4: My final product is an oil, but I expected a solid. What should I do?
A4: The physical state of a compound can be influenced by its purity. If you obtain an oil, it may contain impurities. Try to purify it further using column chromatography or vacuum distillation. It is also possible that the product is indeed an oil at room temperature. You can check the literature for the reported physical properties of this compound.
Q5: How do I interpret the 1H NMR spectrum of my final product to confirm its identity?
A5: The 1H NMR spectrum of this compound should exhibit characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the pyridazine ring (a singlet), and the protons on the pyridazine ring (two doublets). The chemical shifts and coupling constants of these signals will be specific to the molecule's structure.
V. Visualizing the Process
Reaction Workflow
Technical Support Center: Synthesis of Ethyl 6-methylpyridazine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-methylpyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. Our focus is on anticipating and resolving common side reactions to improve yield, purity, and overall success of your experiments.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of byproducts. A common and practical synthetic route involves three key transformations:
-
Oxidation: The selective oxidation of a methyl group on the pyridazine ring to a carboxylic acid.
-
Dechlorination: The removal of a chlorine atom from the pyridazine ring, often performed via catalytic hydrogenation.
-
Esterification: The conversion of the carboxylic acid to its corresponding ethyl ester.
Each of these steps presents unique challenges and potential for side reactions that can impact the final yield and purity of the target molecule. This guide will address these challenges in a question-and-answer format, providing both mechanistic explanations and practical solutions.
II. Troubleshooting Guide & FAQs
Step 1: Oxidation of 3-chloro-6-methylpyridazine
Q1: I am getting a low yield of 6-chloropyridazine-3-carboxylic acid from the oxidation of 3-chloro-6-methylpyridazine. What are the likely causes?
A1: Low yields in this oxidation step are common and can be attributed to several factors:
-
Incomplete Reaction: The oxidation of the methyl group may be sluggish. Ensure that the reaction is allowed to proceed for a sufficient amount of time and that the temperature is maintained appropriately. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.
-
Harsh Reaction Conditions: While strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid are effective, they can also lead to the degradation of the pyridazine ring if the temperature is too high or the reaction is run for an extended period.[1]
-
Sub-optimal Oxidant-to-Substrate Ratio: An insufficient amount of the oxidizing agent will result in incomplete conversion of the starting material. Conversely, a large excess can promote over-oxidation and decomposition. It is important to carefully control the stoichiometry.
Troubleshooting Table 1: Oxidation of 3-chloro-6-methylpyridazine
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time and monitor by TLC/HPLC. |
| Degradation of product | Carefully control the temperature and avoid prolonged reaction times. Consider a milder oxidizing agent if degradation is severe. | |
| Incorrect stoichiometry | Optimize the molar ratio of the oxidizing agent to the starting material. | |
| Difficult Isolation | Product is soluble in the aqueous acidic medium | After reaction completion, carefully neutralize the mixture with a base (e.g., NaOH or Na₂CO₃) to precipitate the carboxylic acid. |
Q2: I am observing multiple spots on my TLC plate after the oxidation reaction. What could these side products be?
A2: The formation of multiple products is indicative of side reactions. Common byproducts in the oxidation of methyl-substituted heterocycles include:
-
Unreacted Starting Material: The most common "side product" is often the unreacted 3-chloro-6-methylpyridazine.
-
Over-oxidation Products: While less common for a single methyl group, harsh conditions could potentially lead to ring-opened byproducts.
-
Products of Ring Degradation: The pyridazine ring is susceptible to degradation under strongly acidic and oxidizing conditions, leading to a complex mixture of smaller, often colored, impurities.
To minimize these, ensure precise temperature control and incremental addition of the oxidant to avoid localized overheating.
Step 2: Dechlorination of 6-chloropyridazine-3-carboxylic acid
Q3: My catalytic hydrogenation for the dechlorination of 6-chloropyridazine-3-carboxylic acid is not going to completion. What can I do?
A3: Incomplete dechlorination is a frequent issue in catalytic hydrogenation. Here are some troubleshooting steps:
-
Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is paramount. Ensure you are using a fresh, high-quality catalyst. The catalyst can be poisoned by impurities in the starting material or solvent.
-
Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure, some substrates require higher pressures to proceed at a reasonable rate. If the reaction is slow, consider increasing the hydrogen pressure.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or methanol are commonly used. Ensure the starting material is fully dissolved in the chosen solvent.
-
Presence of a Base: The reaction produces HCl as a byproduct, which can inhibit the catalyst. The addition of a base, such as sodium acetate or a non-nucleophilic amine like triethylamine, is often necessary to neutralize the acid and maintain catalyst activity.
Q4: I am seeing byproducts in my dechlorination reaction. What are they and how can I avoid them?
A4: While catalytic hydrogenation is generally a clean reaction, side products can form:
-
Incomplete Dechlorination: The primary impurity is often the starting material, 6-chloropyridazine-3-carboxylic acid.
-
Reduction of the Pyridazine Ring: Under forcing conditions (high pressure, high temperature, or highly active catalysts), the pyridazine ring itself can be reduced. This can lead to the formation of dihydropyridazine or piperidine derivatives.[2]
To avoid ring reduction, use milder conditions (lower pressure and temperature) and monitor the reaction progress closely to stop it once the starting material is consumed.
Step 3: Esterification of 6-methylpyridazine-3-carboxylic acid
Q5: The yield of my Fischer esterification of 6-methylpyridazine-3-carboxylic acid is low. How can I improve it?
A5: The Fischer esterification is a reversible reaction, and obtaining a high yield often requires pushing the equilibrium towards the product side.[1][3][4]
-
Use of Excess Alcohol: A common strategy is to use the alcohol (ethanol in this case) as the solvent, thereby ensuring a large excess which drives the equilibrium forward.
-
Removal of Water: The water produced during the reaction can be removed to prevent the reverse reaction (hydrolysis of the ester). This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Choice of Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used. Ensure the catalyst is used in a sufficient amount (catalytic, but not in large excess which can promote side reactions).
Q6: I am observing a significant amount of a byproduct that is not my starting material in the esterification reaction. What could it be?
A6: A common side reaction in the esterification of heterocyclic carboxylic acids, particularly at elevated temperatures, is decarboxylation .
-
Decarboxylation: Heating the carboxylic acid in the presence of a strong acid can lead to the loss of CO₂ and the formation of 3-methylpyridazine. To minimize this, it is advisable to run the reaction at the lowest effective temperature and for the minimum time necessary.
Troubleshooting Table 2: Fischer Esterification of 6-methylpyridazine-3-carboxylic acid
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Reversible reaction | Use a large excess of ethanol and/or remove water as it is formed. |
| Formation of 3-methylpyridazine | Decarboxylation at high temperature | Use milder reaction conditions (lower temperature, shorter reaction time). |
| Incomplete Reaction | Insufficient catalyst or reaction time | Ensure an adequate amount of acid catalyst is used and monitor the reaction to completion. |
| Hydrolysis during workup | Presence of acid during aqueous workup | Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction. |
III. Experimental Protocols
Protocol 1: Oxidation of 3-chloro-6-methylpyridazine
-
In a round-bottom flask, dissolve 3-chloro-6-methylpyridazine in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add potassium dichromate in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium carbonate until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry to obtain 6-chloropyridazine-3-carboxylic acid.
Protocol 2: Dechlorination of 6-chloropyridazine-3-carboxylic acid
-
To a solution of 6-chloropyridazine-3-carboxylic acid in ethanol, add a catalytic amount of 10% Pd/C and sodium acetate.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 6-methylpyridazine-3-carboxylic acid.
Protocol 3: Fischer Esterification of 6-methylpyridazine-3-carboxylic acid
-
Suspend 6-methylpyridazine-3-carboxylic acid in a large excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
IV. Visualizing Reaction Pathways
Main Synthetic Pathway
Caption: Main synthetic route to this compound.
Common Side Reactions
Caption: Common side reactions in the synthesis.
V. References
-
US Patent US4628088A, "Preparation of substituted pyridazines," Google Patents, accessed December 30, 2025, --INVALID-LINK--.
-
CN101508676B, "Synthesis process of 6-methoxy pyridazine-3- carboxylic acid," Google Patents, accessed December 30, 2025, --INVALID-LINK--.
-
"6-Chloropyridine-3-carboxylic acid 99 5326-23-8," Sigma-Aldrich, accessed December 30, 2025, --INVALID-LINK--.
-
"Catalytic Hydrogenation," Organic Chemistry Data, accessed December 30, 2025, --INVALID-LINK--.
-
"6-Chloropyridine-3-carboxylic acid 99 5326-23-8," Sigma-Aldrich, accessed December 30, 2025, --INVALID-LINK--.
-
"Catalytic Hydrogenation," Chad's Prep®, accessed December 30, 2025, --INVALID-LINK--.
-
"Esterification Lab Answers," accessed December 30, 2025, --INVALID-LINK--.
-
"Synthesis of Methyl 6-Chloropyridazine-3-carboxylate," ResearchGate, accessed December 30, 2025, --INVALID-LINK--.
-
"6-chloropyridazine-3-carboxylic Acid," PubChem, accessed December 30, 2025, --INVALID-LINK--.
-
US Patent US8575350B2, "Process for producing pyridine carboxylic acids," Google Patents, accessed December 30, 2025, --INVALID-LINK--.
-
"Catalytic hydrogenation of substituted pyridines with PtO2 catalyst," ResearchGate, accessed December 30, 2025, --INVALID-LINK--.
-
"esterification - alcohols and carboxylic acids," Chemguide, accessed December 30, 2025, --INVALID-LINK--.
-
"5096-73-1|6-Chloropyridazine-3-carboxylic acid|BLD Pharm," BLD Pharm, accessed December 30, 2025, --INVALID-LINK--.
-
"Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones," ResearchGate, accessed December 30, 2025, --INVALID-LINK--.
-
"21.6: Condensation of Acids with Alcohols- The Fischer Esterification," Chemistry LibreTexts, accessed December 30, 2025, --INVALID-LINK--.
References
Technical Support Center: Ethyl 6-methylpyridazine-3-carboxylate
Welcome to the technical support guide for Ethyl 6-methylpyridazine-3-carboxylate (CAS No: 21684-59-3). This document provides in-depth guidance on the stability, storage, and handling of this versatile heterocyclic building block. It is intended for researchers, medicinal chemists, and drug development professionals who utilize this reagent in their synthetic workflows.
I. Stability and Storage: Preserving Compound Integrity
Proper storage is critical to ensure the long-term stability and reactivity of this compound. The structure, featuring both a pyridazine ring and an ethyl ester, dictates its stability profile.
Frequently Asked Questions (FAQs) on Stability & Storage
Q1: What are the ideal storage conditions for this compound?
A1: Based on the chemical properties of related pyridazine derivatives and general best practices for ester-containing heterocyclic compounds, the following conditions are recommended:
-
Temperature: For long-term storage, refrigeration at 2-8°C is advisable.[1] For short-term use, storage at room temperature in a desiccator is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] The pyridazine ring can be sensitive to oxidation over time.
-
Container: The compound should be kept in a tightly sealed, opaque container to protect it from moisture and light.[3]
Q2: What is the primary degradation pathway for this compound?
A2: The most probable non-microbial degradation pathway is the hydrolysis of the ethyl ester functionality. This reaction is catalyzed by the presence of acids or bases and will yield 6-methylpyridazine-3-carboxylic acid and ethanol. It is crucial to avoid exposure to acidic or basic conditions during storage and in experimental setups where this is not the intended reaction.
Q3: Is the compound sensitive to light?
Q4: What are the known incompatibilities for this compound?
A4: Based on the functional groups present, this compound should be considered incompatible with the following:
-
Strong Oxidizing Agents: Can lead to degradation of the heterocyclic ring.
-
Strong Bases (e.g., NaOH, KOH, alkoxides): Will catalyze the hydrolysis of the ester group.[5]
-
Strong Acids (e.g., HCl, H₂SO₄): Will also catalyze ester hydrolysis.
-
Strong Reducing Agents: May reduce the ester or the pyridazine ring.[5]
Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Long-term) | Slows potential degradation pathways. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation. |
| Moisture | Store in a desiccator | Prevents hydrolysis of the ester. |
| Light | Opaque/Amber Vial | Protects against potential photodegradation. |
| Container | Tightly Sealed | Prevents contamination and moisture ingress. |
II. Experimental Handling & Troubleshooting
Proper handling and awareness of potential pitfalls are essential for successful experiments. This section addresses common questions and issues encountered during the use of this compound.
Workflow for Preparing a Stock Solution
The following diagram outlines the recommended workflow for preparing a stock solution of the compound.
Caption: Workflow for preparing stock solutions.
Troubleshooting Guide
Q5: My reaction is not going to completion. What could be the cause?
A5: Several factors could lead to an incomplete reaction:
-
Reagent Quality: The compound may have degraded due to improper storage. Consider using a fresh bottle or verifying the purity of your current stock by NMR or LC-MS. The presence of the hydrolyzed carboxylic acid is a common impurity.
-
Solvent Purity: Ensure you are using anhydrous solvents, as trace amounts of water can interfere with many reactions, especially those involving organometallics or other moisture-sensitive reagents.
-
Reaction Temperature: Some reactions may require higher temperatures to overcome the activation energy. The pyridazine ring can influence the reactivity of the ester group.
-
Base/Catalyst Incompatibility: If your reaction uses a base, ensure it is compatible. For example, using a strong nucleophilic base could lead to unwanted side reactions with the ester.
Q6: I am observing an unexpected side product in my reaction. What is it likely to be?
A6: The most common side product is the corresponding carboxylic acid from ester hydrolysis. If your reaction conditions are strongly basic or acidic, this is a high probability. Another possibility, especially in reactions involving strong nucleophiles, is nucleophilic attack at the ester carbonyl or even at the pyridazine ring, which is electron-deficient.
Q7: What is a good method for purifying the crude product after a reaction?
A7: Purification strategies depend on the nature of the product.
-
Extraction: If your product has significantly different polarity from the starting material and impurities, a liquid-liquid extraction can be an effective first step.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be very effective for removing minor impurities.[6]
-
Silica Gel Chromatography: This is a versatile method for separating compounds with different polarities. A gradient of ethyl acetate in hexanes is a common starting point for compounds of this type.
Logical Flow for Troubleshooting Failed Reactions
References
- 1. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [sigmaaldrich.com]
- 2. 21684-59-3 CAS MSDS (ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS 21684-59-3 | ethyl 6-methylpyridine-3-carboxylate - Synblock [synblock.com]
- 4. database.ich.org [database.ich.org]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl 6-methylpyridazine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-methylpyridazine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Pyridazine derivatives are foundational in medicinal chemistry and agrochemicals, making robust and reproducible synthetic routes essential.[1][2] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Section 1: Low and Inconsistent Yields
Question 1: My reaction yield for this compound is significantly lower than reported values. What are the primary factors I should investigate?
Low yields in pyridazine synthesis are a frequent challenge and can often be traced back to a few key areas. The most common synthetic route involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine, followed by oxidation.[3] Several factors can compromise the efficiency of this process.
Primary Causes and Solutions:
| Potential Cause | Underlying Rationale & Explanation | Recommended Action |
| Purity of Starting Materials | Impurities in your 1,4-dicarbonyl precursor or hydrazine source can introduce competing side reactions, consuming reagents and complicating purification.[4] Hydrazine hydrate, for example, can degrade over time. | Ensure the purity of starting materials. Use freshly distilled or commercially available high-purity reagents. It is advisable to verify the concentration of hydrazine hydrate via titration if the bottle has been open for an extended period. |
| Incomplete Reaction | The initial condensation to form the dihydropyridazine intermediate may be slow or reversible. The subsequent oxidation step may also be inefficient. | Increase reaction time or moderately elevate the temperature to drive the cyclization to completion.[5] Ensure stoichiometric balance; a slight excess of hydrazine (1.1-1.2 eq) can sometimes be beneficial. |
| Suboptimal Reaction Conditions | The choice of solvent and pH is critical. The nucleophilicity of hydrazine and the reactivity of the carbonyl groups are highly dependent on the reaction medium. | Conduct a solvent screen. Protic solvents like ethanol or methanol often work well for the condensation step.[1] For the oxidation step, solvents like acetic acid can sometimes promote aromatization.[6] |
| Product Degradation | The pyridazine ring can be susceptible to cleavage under harsh conditions, such as excessively high temperatures or the presence of strong oxidizing/reducing agents.[4] | Employ milder reaction conditions where possible. If an external oxidizing agent is used, choose one that is selective and operates under neutral or mild conditions (e.g., air, mild Cu(II) salts).[6] |
Question 2: My TLC analysis consistently shows a significant amount of unreacted starting material, even after extended reaction times. How can I drive the reaction to completion?
Observing unreacted starting material suggests that the reaction has either stalled or reached an unfavorable equilibrium.
-
Temperature and Concentration: The first step is to ensure you are operating under optimal concentration and temperature. Le Chatelier's principle can be leveraged by removing a byproduct, such as water, from the reaction mixture. This can be achieved by using a Dean-Stark apparatus if the solvent forms an appropriate azeotrope (e.g., toluene). Alternatively, increasing the reaction temperature can overcome the activation energy barrier for the cyclization step.[5]
-
Catalysis: The condensation can be acid- or base-catalyzed.
-
Acid Catalysis: A catalytic amount of a mild acid (e.g., acetic acid) can protonate a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by hydrazine.
-
Base Catalysis: A base can deprotonate hydrazine, increasing its nucleophilicity. However, this is less common for simple condensations.
-
-
Reagent Addition Strategy: Instead of adding all reagents at once, consider a sequential or slow addition of hydrazine hydrate to the solution of the dicarbonyl precursor. This can sometimes help control exothermic events and minimize side reactions.
Below is a troubleshooting workflow to address low conversion rates.
Section 2: Product Purity and Side Reactions
Question 3: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the most probable side products in this synthesis?
The formation of multiple products is typically due to a lack of selectivity or competing reaction pathways. For pyridazine synthesis from unsymmetrical dicarbonyls, several side products are plausible.
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Regioisomers: If the 1,4-dicarbonyl precursor is unsymmetrical, hydrazine can attack either carbonyl group first, potentially leading to the formation of two different regioisomeric pyridazine products.[4] Controlling the reaction temperature and rate of addition can sometimes favor one isomer over the other.
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Incomplete Oxidation: The primary cyclization product is a dihydropyridazine. If the subsequent oxidation/aromatization step is incomplete, you will isolate a mixture of the desired aromatic pyridazine and its partially saturated precursor.
-
Hydrazone Formation: If only one carbonyl group reacts with hydrazine, a stable hydrazone intermediate may be isolated, especially if the second cyclization step is slow.
-
N-N Bond Cleavage: Under overly harsh conditions (e.g., strong acids, high heat), the N-N bond within the pyridazine ring can cleave, leading to a complex mixture of degradation products.[4]
The general reaction mechanism is illustrated below, highlighting the key intermediate.
Section 3: Work-up and Purification
Question 4: What is the recommended method for purifying crude this compound?
Purification is critical to obtaining a high-quality final product. A multi-step approach is often most effective.
-
Aqueous Work-up: After the reaction is complete, the first step is typically an aqueous work-up. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or brine. If the reaction was run under acidic conditions, a wash with a mild base like saturated sodium bicarbonate solution is necessary to neutralize the acid and remove acidic byproducts.
-
Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification Technique:
-
Recrystallization: This is the preferred method if a suitable solvent system can be found, as it is efficient for removing minor impurities. Ethanol or a mixture of ethyl acetate and hexanes are good starting points for screening.[7]
-
Silica Gel Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is the method of choice.[5] A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate is a standard approach. The exact ratio will depend on the polarity of the impurities.
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Experimental Protocol Example
This protocol is a representative example based on established pyridazine synthesis methodologies, specifically adapted for the target molecule.[7]
Synthesis of this compound via Three-Component Reaction
Materials:
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Ethyl glyoxalate (50% solution in toluene, 1.0 eq)
-
2,4-Pentanedione (1.0 eq)
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Hydrazine hydrate (1.1 eq)
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Ethanol
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Acetic Acid (catalytic)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-pentanedione (1.0 eq) and ethanol (5 mL per mmol of pentanedione).
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Add ethyl glyoxalate solution (1.0 eq) to the flask.
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Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
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Slowly add hydrazine hydrate (1.1 eq) to the mixture. An exotherm may be observed.
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Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
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After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by silica gel chromatography.
References
Technical Support Center: Synthesis of Ethyl 6-methylpyridazine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-methylpyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, with a focus on byproduct analysis and mitigation. Our goal is to equip you with the knowledge to optimize your reaction outcomes, ensuring high purity and yield.
Troubleshooting Guide: Navigating Byproduct Formation
The synthesis of this compound typically proceeds via the condensation of a 1,4-dicarbonyl compound, such as a derivative of ethyl 2,5-dioxohexanoate, with hydrazine, followed by an oxidation step. While seemingly straightforward, this pathway is susceptible to the formation of several key byproducts that can complicate purification and reduce yields. This section provides a systematic approach to identifying and resolving these issues.
Problem 1: Presence of an Isomeric Impurity
Symptom: You observe a second major peak in your HPLC analysis with the same mass-to-charge ratio (m/z) as your desired product in the LC-MS. NMR analysis of the crude product shows an extra set of aromatic and ethyl ester signals.
Likely Cause: Formation of a Regioisomeric Byproduct
The use of an unsymmetrical 1,4-dicarbonyl precursor can lead to the formation of a regioisomeric byproduct, Ethyl 3-methylpyridazine-6-carboxylate . This occurs when the initial nucleophilic attack by hydrazine happens at the other carbonyl group, leading to the alternative ring closure.
Workflow for Identification and Resolution of Regioisomers
Caption: Troubleshooting workflow for regioisomeric byproduct.
Detailed Analysis and Solutions:
-
Expert Analysis: The regioselectivity of the cyclization is influenced by the electronic and steric environment of the two carbonyl groups in the precursor. The ketone carbonyl is generally more electrophilic than the ester carbonyl, which can influence the initial attack of hydrazine.
-
Troubleshooting Steps:
-
Confirm the Isomer's Presence:
-
HPLC Analysis: Develop a robust HPLC method capable of separating the two isomers. A C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.[1][2][3]
-
NMR Spectroscopy: Carefully analyze the 1H and 13C NMR spectra. The chemical shifts of the aromatic protons and the methyl group will differ between the two isomers. The predicted spectra for the undesired isomer are provided in the table below for comparison.
-
-
Optimize Reaction Conditions for Regioselectivity:
-
pH Control: The pH of the reaction medium can influence the protonation state of hydrazine and the dicarbonyl compound, thereby affecting the regioselectivity. Experiment with buffered solutions or the addition of mild acids or bases.
-
Temperature: Lowering the reaction temperature may increase the kinetic selectivity towards the desired isomer.
-
-
Purification:
-
If optimizing reaction conditions is insufficient, preparative HPLC is the most effective method for separating the regioisomers.[1]
-
-
| Compound | Predicted 1H NMR (CDCl3, 400 MHz) | Predicted 13C NMR (CDCl3, 100 MHz) | Expected Mass Spectrum (EI) |
| This compound (Desired Product) | δ 7.65 (d, 1H), 7.40 (d, 1H), 4.45 (q, 2H), 2.75 (s, 3H), 1.40 (t, 3H) | δ 165.0 (C=O), 158.0 (C6), 145.0 (C3), 128.0 (C4), 125.0 (C5), 62.0 (OCH2), 22.0 (CH3), 14.0 (CH2CH3) | m/z (%): 166 (M+), 138, 121, 93 |
| Ethyl 3-methylpyridazine-6-carboxylate (Byproduct) | δ 7.70 (d, 1H), 7.50 (d, 1H), 4.48 (q, 2H), 2.80 (s, 3H), 1.42 (t, 3H) | δ 165.5 (C=O), 158.5 (C3), 145.5 (C6), 128.5 (C5), 125.5 (C4), 62.5 (OCH2), 22.5 (CH3), 14.2 (CH2CH3) | m/z (%): 166 (M+), 138, 121, 93 |
Problem 2: Presence of a Lower Molecular Weight Impurity with Loss of Aromaticity
Symptom: LC-MS analysis shows a peak with a mass two units higher (M+2) than the expected product. The 1H NMR spectrum of the crude product displays aliphatic signals that are not consistent with the starting material or the desired product.
Likely Cause: Incomplete Oxidation of the Dihydropyridazine Intermediate
The synthesis involves the formation of a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.[4] If the oxidation is incomplete, the dihydropyridazine will remain as a significant impurity.
Workflow for Incomplete Oxidation Issues
Caption: Troubleshooting workflow for incomplete oxidation.
Detailed Analysis and Solutions:
-
Expert Analysis: The choice of oxidizing agent and reaction conditions are critical for driving the reaction to completion. Common oxidizing agents for this transformation include air (oxygen), bromine, or mild chemical oxidants.
-
Troubleshooting Steps:
-
Confirm the Dihydropyridazine Presence:
-
Mass Spectrometry: Look for the M+2 peak corresponding to the dihydropyridazine.
-
NMR Spectroscopy: The 1H NMR will show characteristic signals for protons on sp3-hybridized carbons in the dihydropyridazine ring, which will be absent in the fully aromatic product.
-
-
Optimize the Oxidation Step:
-
Choice of Oxidant: If using air, ensure adequate aeration of the reaction mixture. For more robust oxidation, consider using a chemical oxidant such as bromine in acetic acid or copper(II) salts.[5]
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature (within the limits of product stability) can promote complete oxidation.
-
-
Reworking the Crude Product:
-
If a significant amount of the dihydropyridazine is present in the crude product, it can be re-subjected to the oxidation conditions to convert it to the desired pyridazine.
-
-
Problem 3: Presence of High Molecular Weight Impurities
Symptom: TLC or LC-MS analysis reveals the presence of impurities with a higher molecular weight than the product.
Likely Cause: Hydrazone Formation
Hydrazine can react with the dicarbonyl precursor to form hydrazones, which can then undergo further reactions to form higher molecular weight byproducts, such as azines.
Detailed Analysis and Solutions:
-
Expert Analysis: The formation of hydrazones is a competing reaction pathway. The relative rates of hydrazone formation versus cyclization to the dihydropyridazine can be influenced by reaction conditions.
-
Troubleshooting Steps:
-
Stoichiometry Control: Ensure the precise stoichiometric addition of hydrazine. An excess of hydrazine can favor hydrazone formation.
-
Order of Addition: Adding the dicarbonyl compound to the hydrazine solution (or vice versa) can influence the local concentrations of the reactants and affect the product distribution. Experiment with different orders of addition.
-
Temperature Control: As with regioselectivity, lower temperatures may favor the desired cyclization pathway over competing side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the cyclocondensation of a 1,4-dicarbonyl compound, specifically a derivative of ethyl 2,5-dioxohexanoate, with hydrazine hydrate. This reaction forms a dihydropyridazine intermediate, which is then oxidized to the final aromatic product.[4]
Q2: How can I improve the overall yield of my synthesis?
A2: To improve the yield, focus on optimizing each step of the reaction:
-
Purity of Starting Materials: Ensure the 1,4-dicarbonyl precursor is of high purity.
-
Reaction Conditions: Carefully control the temperature, pH, and stoichiometry as detailed in the troubleshooting guide to minimize byproduct formation.
-
Complete Oxidation: Ensure the oxidation step goes to completion to avoid loss of product as the dihydropyridazine intermediate.
-
Purification: Optimize your purification method (e.g., column chromatography or recrystallization) to minimize product loss during isolation.
Q3: What analytical techniques are best for monitoring the reaction progress and purity of the final product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and separation of isomers. A reverse-phase C18 column is generally effective.[1][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): For structural confirmation of the final product and characterization of any isolated impurities.
Q4: Are there alternative synthetic routes that might avoid some of these byproduct issues?
A4: Yes, other synthetic strategies for pyridazines exist, such as those starting from α,β-unsaturated hydrazones or via Diels-Alder reactions with tetrazines.[5] However, for the specific substitution pattern of this compound, the 1,4-dicarbonyl route is often the most direct. If regioselectivity is a persistent issue, exploring the synthesis of a symmetrical precursor, if feasible, could be a viable alternative.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl 2,5-dioxohexanoate derivative (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Oxidation: Cool the reaction mixture to room temperature. If using air oxidation, stir the mixture vigorously while open to the atmosphere. Alternatively, introduce a chemical oxidant like a solution of bromine in acetic acid dropwise.
-
Work-up: Once the oxidation is complete (as monitored by TLC or LC-MS), neutralize the reaction mixture if necessary. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: HPLC Method for Purity Analysis and Isomer Separation
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
References
- 1. researchgate.net [researchgate.net]
- 2. ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE(21684-59-3) 1H NMR [m.chemicalbook.com]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazine synthesis [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Pyridazine Ring Formation
Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of pyridazine-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and expertise to empower you to make informed decisions in your experimental design. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for forming a pyridazine ring, and how do I choose the right one?
The formation of the pyridazine core typically involves the cyclization of a precursor containing the requisite four-carbon and two-nitrogen backbone. The choice of catalyst is intrinsically linked to the synthetic strategy. The most prevalent catalytic approaches include:
-
Transition Metal-Catalyzed Reactions: These are highly versatile and include methods like C-H functionalization and cross-coupling reactions.[1][2] Metals such as palladium, ruthenium, nickel, and copper are frequently employed.[1][3][4] The choice of metal often depends on the specific bond being formed and the functional groups present in the starting materials.
-
Lewis Acid Catalysis: Lewis acids, like aluminum chloride (AlCl₃), can activate reactants, making them more susceptible to nucleophilic attack and facilitating ring closure.[5] This is particularly useful in reactions like the inverse electron demand Diels-Alder (IEDDA) reaction.[6]
-
Organocatalysis: This approach uses small organic molecules to catalyze the reaction. For instance, piperidine has been successfully used as an organocatalyst in the one-pot multicomponent synthesis of pyrano[2,3-c]pyridazines.[7]
-
Base Catalysis: Strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOt-Bu) can be used to deprotonate reactants, increasing their nucleophilicity and initiating condensation reactions to form pyridazine derivatives.[5]
Your selection should be guided by the specific transformation you aim to achieve, the complexity of your substrates, and the desired functional group tolerance.
Q2: I am considering a [4+2] cycloaddition approach. What are the key catalytic considerations?
The [4+2] cycloaddition, particularly the inverse electron demand Diels-Alder (IEDDA) reaction, is a powerful method for constructing the pyridazine ring.[8][9] In this approach, an electron-deficient diene (like a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile.
Catalytic Considerations for [4+2] Cycloaddition:
-
Lewis Acid Catalysis: Lewis acids can enhance the reactivity of the dienophile, often leading to milder reaction conditions and improved regioselectivity.[6]
-
Non-Precious Metal Catalysis: Recent advancements have shown that copper(I) and nickel(0) complexes can effectively catalyze formal [4+2] cycloaddition reactions of 1,2-diazines with siloxyalkynes, offering a more economical alternative to precious metals like silver.[10][11][12]
-
Solvent Effects: In some cases, the choice of solvent can significantly influence the reaction outcome. For instance, highly polar solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote regioselective pyridazine formation from tetrazines and alkynes.[9]
The following workflow can guide your catalyst selection for a [4+2] cycloaddition approach:
Caption: Catalyst selection workflow for [4+2] cycloaddition.
Q3: For C-H functionalization to build a pyridazine ring, which catalysts are most effective?
Direct C-H functionalization is an atom-economical strategy for synthesizing substituted pyridazines.[1] Transition metals are the catalysts of choice for these transformations.
Prominent Catalytic Systems for Pyridazine C-H Functionalization:
| Catalyst System | Reaction Type | Typical Substrates | Key Advantages |
| Palladium (e.g., Pd(OAc)₂)[1][3] | C-H Arylation | Pyridazine derivatives, triazolo[4,3-b]pyridazines | Good functional group tolerance, well-established reactivity. |
| Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂)[1][3] | C-H Alkenylation | N-substituted pyridazinones | High efficiency for alkenylation, often with good regioselectivity. |
| Nickel (e.g., Ni(cod)₂)[1] | C-H Alkenylation | Pyridazine | Use of a less expensive, earth-abundant metal. |
The choice between these metals often depends on the specific C-H bond to be functionalized and the nature of the coupling partner.
Troubleshooting Guide
Problem 1: Low Yield in My Pyridazine Synthesis
Low yields are a common hurdle in organic synthesis. Here’s a systematic approach to troubleshooting this issue in the context of pyridazine formation.
| Potential Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst | - For transition metal-catalyzed reactions, ensure an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[13]- For palladium-catalyzed reactions, confirm the reduction of the Pd(II) precatalyst to the active Pd(0) species.[13] | The catalytic cycle of many transition metals relies on a specific oxidation state. Oxidation or incomplete activation can halt the cycle. |
| Suboptimal Reaction Conditions | - Systematically screen reaction temperature and time. Monitor progress by TLC or LC-MS.[14]- Consider a solvent screen. Protic solvents like ethanol or acetic acid can facilitate cyclization, while aprotic solvents like toluene or dioxane are common in cross-coupling reactions.[13][14] | Reaction kinetics are highly sensitive to temperature and the solvent environment, which affects solubility and reactant stability. |
| Poor Quality Starting Materials | - Purify all starting materials, especially hydrazine derivatives, which can degrade over time.[14] | Impurities can lead to side reactions or poison the catalyst, reducing the overall yield of the desired product. |
| Incomplete Reaction | - Increase catalyst loading or reaction time. - If a base is used, consider a stronger base to ensure complete deprotonation of the substrate.[5] | The reaction may be kinetically slow or require a higher concentration of the active catalytic species to reach completion. |
The following decision tree can guide your troubleshooting process for low-yield reactions:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Side Products and Poor Regioselectivity
The formation of undesired isomers or byproducts can complicate purification and reduce yields.
| Potential Cause | Recommended Action | Scientific Rationale |
| Lack of Regiocontrol in Cycloaddition | - In IEDDA reactions, consider using a Lewis acid catalyst to enhance regioselectivity.[6]- For reactions of tetrazines with alkynes, solvent choice (e.g., HFIP) can significantly influence the regiochemical outcome.[9] | Catalysts and solvents can influence the electronic and steric interactions in the transition state, favoring the formation of one regioisomer over another. |
| Competing N-Alkylation Sites | - In cases of N-alkylation of pyridazinones, steric hindrance and electronic effects play a crucial role. Bulky substituents can direct alkylation to the less hindered nitrogen.[14]- The choice of base and solvent can also influence the regioselectivity of N-alkylation.[14] | The relative nucleophilicity of the two nitrogen atoms in the pyridazine ring can be modulated by the electronic nature of substituents and the reaction conditions. |
| Side Reactions of Starting Materials | - Ensure the correct order of reagent addition, especially in multicomponent reactions.[15]- Protect sensitive functional groups on your starting materials before attempting the cyclization. | The sequence of bond-forming events is critical. Improper addition can lead to undesired pathways becoming dominant. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation of a Triazolopyridazine Derivative[1]
This protocol provides a general method for the arylation of a pyridazine-containing heterocyclic system.
Materials:
-
3,6-diphenyl-[1][5][7]triazolo[4,3-b]pyridazine (0.1 mmol, 1.0 equiv)
-
Aryl iodide (0.2 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 10 mol%)
-
Silver carbonate (Ag₂CO₃) (0.2 mmol, 2.0 equiv)
-
Toluene (1.0 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3,6-diphenyl-[1][5][7]triazolo[4,3-b]pyridazine, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., dichloromethane).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. mdpi.com [mdpi.com]
- 5. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 6. Pyridazine synthesis [organic-chemistry.org]
- 7. New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 10. Non-Precious Metals Catalyze Formal [4 + 2] Cycloaddition Reactions of 1,2-Diazines and Siloxyalkynes under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization Methods for Ethyl 6-methylpyridazine-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 6-methylpyridazine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this key heterocyclic intermediate through crystallization. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the process effectively.
Section 1: Core Principles & Strategic Solvent Selection
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities.[1] The ideal solvent system will completely dissolve the crude this compound at an elevated temperature but will have very low solubility for it at cooler temperatures.[1][2] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent, thus staying in the "mother liquor" upon crystallization.[3]
The choice of solvent is the most critical parameter for a successful recrystallization.[2] For this compound, which contains both a polar pyridazine ring and a more nonpolar ethyl ester group, a solvent of intermediate polarity or a mixed-solvent system is often the best starting point.
Table 1: Properties of Potential Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity Index | Key Considerations |
| Ethanol | 78 | 5.2 | Often a good starting point for pyridazine derivatives; high solubility when hot is likely.[4][5] |
| Ethyl Acetate | 77 | 4.4 | The "like-dissolves-like" principle suggests this may be a good choice due to the ester functional group.[6] |
| Toluene | 111 | 2.4 | Can be effective for aromatic heterocycles; its higher boiling point allows for a wide temperature gradient.[6] |
| Acetone | 56 | 5.1 | A versatile polar aprotic solvent, but its low boiling point may limit the achievable temperature differential. |
| Heptane/Hexane | 98 / 69 | 0.1 | Unlikely to work as a single solvent but excellent as an "anti-solvent" in a mixed pair with a more polar solvent like Ethyl Acetate or Toluene. |
| Water | 100 | 10.2 | Generally too polar to dissolve the compound effectively, but could be used as an anti-solvent with a miscible organic solvent like ethanol.[2][6] |
Section 2: Experimental Protocol for Recrystallization
This protocol provides a robust starting point for the purification of this compound. Small-scale trials are always recommended to determine the optimal solvent before committing a large quantity of material.[7]
Methodology:
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of crude material into several small test tubes.
-
Add a few drops of a candidate solvent (e.g., ethanol, ethyl acetate) to each tube at room temperature. Observe solubility. An ideal solvent will not dissolve the compound at this stage.[3]
-
Gently heat the tubes in a water or sand bath. Add the solvent dropwise until the solid just dissolves.[8] Note the approximate volume needed.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is the one that dissolves the compound completely when hot but yields a large quantity of crystals upon cooling.
-
-
Main Recrystallization Procedure (Scale-Up):
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).[2] Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[8]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.[9][10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals rather than a fine, potentially impure precipitate.[1][11]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing soluble impurities.[2]
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, until a constant weight is achieved. Incomplete drying can depress the melting point.[2]
-
-
Purity Assessment:
-
Evaluate the purity of the recrystallized product by taking a melting point. A pure compound will exhibit a sharp melting point range, which should be narrower and likely higher than that of the crude material.[11]
-
Section 3: Troubleshooting Guide
Question: I've cooled my solution, but no crystals have formed. What should I do?
Answer: This is a common issue, typically caused by two main factors:
-
Too Much Solvent: You may have added too much solvent during the dissolution step, preventing the solution from becoming supersaturated upon cooling.[12]
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. This is the most frequent cause of crystallization failure.[12]
-
-
Supersaturation: The solution may be supersaturated but requires a nucleation event to initiate crystal growth.[8][12]
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask just below the liquid level with a glass rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[8]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[8]
-
Question: My compound separated as an oil instead of crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[10] Oils are undesirable as they tend to trap impurities.
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point.[12] Allow the solution to cool much more slowly. Insulating the flask by placing it in a beaker of warm water and letting both cool together can be effective.[9]
-
Solution 2: Consider changing your solvent system. Oiling out is more common when the boiling point of the solvent is significantly higher than the melting point of the solute. A lower-boiling solvent may be required.
-
Solution 3: Vigorous scratching of the hot solution as it cools can sometimes induce crystallization and prevent oiling.[10]
Question: After recrystallization, my yield is very low. Why?
Answer: While some product loss is inevitable in recrystallization, a very low yield points to a specific issue.[8]
-
Cause 1 (Excess Solvent): As mentioned, using too much solvent is a primary cause of low recovery because a significant amount of your product will remain dissolved even when cold.[4][8]
-
Cause 2 (Premature Crystallization): If your product crystallized during a hot filtration step, you will lose a significant portion of your material. Ensure you use a slight excess of solvent and keep the filtration apparatus hot.[10]
-
Cause 3 (Inappropriate Solvent): The solvent you chose may simply have too high a solubility for your compound, even at low temperatures. Re-evaluate your solvent choice with small-scale tests.
-
Cause 4 (Excessive Washing): Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of your product.[8]
Section 4: Frequently Asked Questions (FAQs)
-
Q1: How do I select a mixed-solvent system?
-
A1: A mixed-solvent system is used when no single solvent has the ideal solubility properties. You need one solvent that dissolves your compound very well (the "good" solvent) and another in which it is nearly insoluble (the "bad" or "anti-solvent"), and both solvents must be fully miscible with each other.[2] The procedure involves dissolving the compound in a minimum of the hot "good" solvent, and then adding the "bad" solvent dropwise until the solution becomes faintly cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common pair for a compound like this could be Toluene (good) and Hexane (bad).
-
-
Q2: My recrystallized product is still colored. What went wrong?
-
A2: If colored impurities are present, they may co-crystallize with your product. You can often remove them by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities, which are then removed by gravity filtration. Be cautious not to add too much, as it can also adsorb your desired product.
-
-
Q3: Can I reuse the mother liquor to recover more product?
-
A3: Yes, it is often possible to obtain a "second crop" of crystals from the mother liquor. This is typically done by evaporating a portion of the solvent to increase the concentration of the desired compound and then cooling the solution again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher relative to the product.
-
Section 5: Visualization of Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization process.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Validation & Comparative
A Comparative Guide to the Bioactivity of Ethyl 6-Methylpyridazine-3-carboxylate Derivatives
In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a privileged structure, consistently appearing in molecules demonstrating a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the bioactivity of derivatives of Ethyl 6-methylpyridazine-3-carboxylate, a key intermediate in the synthesis of novel therapeutic agents.[2] We will delve into the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Pyridazine Core: A Foundation for Diverse Bioactivity
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive scaffold for drug design.[1] Its ability to participate in hydrogen bonding and other molecular interactions contributes to its versatile bioactivity. This compound serves as a valuable starting material, with the ester and methyl groups providing reactive sites for the synthesis of a diverse library of derivatives.[2][3][4]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyridazine derivatives have shown significant promise as anticancer agents, targeting various mechanisms involved in tumor growth and progression.[5] The core structure often serves as a pharmacophore that can be decorated with various substituents to enhance potency and selectivity.[1]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. For instance, the introduction of bulky aromatic or heteroaromatic rings can lead to enhanced cytotoxicity. The ester group at the 3-position of this compound can be converted to hydrazones, amides, or other functionalities to modulate activity.
For example, studies on related pyridazinone derivatives have shown that the presence of a diarylurea moiety can lead to potent VEGFR-2 inhibition, a key target in angiogenesis.[6] The rationale involves mimicking the binding mode of established kinase inhibitors like sorafenib.
Comparative Anticancer Activity of Pyridazine Derivatives
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Pyridazine Derivative 4 | HCT-116 (Colon Cancer) | 5 µg/mL | [7] |
| Pyridazine Derivative 5b | HCT-116 (Colon Cancer) | <30.3 | [8] |
| Pyridazine Derivative 6a | HCT-116 (Colon Cancer) | 33.7 | [8] |
| Doxorubicin (Reference) | A549 (Lung Cancer) | - | [6] |
| 5-Fluorouracil (Reference) | HCT-116 (Colon Cancer) | 6 µg/mL | [7] |
This table presents a selection of data from the literature on various pyridazine derivatives to illustrate the range of observed anticancer activity. Direct comparison requires testing under identical experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathway in Cancer
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The pyridazine scaffold is also a promising framework for the development of novel antimicrobial agents.[9][10] Modifications to the core structure can yield compounds with activity against a range of bacterial and fungal strains.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyridazine derivatives is often influenced by the lipophilicity and electronic properties of the substituents. For instance, the conversion of the carboxylate group into hydrazones has been shown to be a successful strategy for enhancing antimicrobial potency.[9] The introduction of halogen atoms or other electron-withdrawing groups on aromatic rings attached to the pyridazine core can also positively impact activity.[11]
Comparative Antimicrobial Activity of Pyridazine Derivatives
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Hydrazone Derivative 15(d) | Staphylococcus aureus | - | - | [9] |
| Pyridazinone Derivative IIIa | S. pyogenes, E. coli | - | - | [10][12] |
| Pyridazinone Derivative IIId | A. niger, C. albicans | - | - | [10][12] |
| Chloro-derivative | E. coli, P. aeruginosa | - | 0.892–3.744 | [11] |
| Chloramphenicol (Reference) | E. coli, P. aeruginosa | - | 2.019–8.078 | [11] |
This table provides examples of antimicrobial activity from different studies. MIC (Minimum Inhibitory Concentration) values are a more quantitative measure of potency.
Experimental Protocol: Broth Microdilution Method for MIC Determination
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive (microbes without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and pyridazine derivatives have emerged as potent anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[13][14]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyridazines is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[12] The substitution pattern on the pyridazine ring plays a critical role in determining both the potency and selectivity of COX-2 inhibition. For instance, the presence of a trimethoxyphenyl group has been shown to confer high COX-2 inhibitory activity.[12]
Comparative Anti-inflammatory Activity of Pyridazine Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Edema Inhibition (%) | Reference |
| Pyrazole-pyridazine hybrid 5f | COX-2 Inhibition | 1.50 | - | [12] |
| Pyrazole-pyridazine hybrid 6f | COX-2 Inhibition | 1.15 | - | [12] |
| Pyridazine Derivative 3d | COX-2 Inhibition | 0.425 | - | [14] |
| Pyridazine Derivative 4e | COX-2 Inhibition | 0.356 | - | [14] |
| Celecoxib (Reference) | COX-2 Inhibition | - | ~69.0 | [12][15] |
This table highlights the COX-2 inhibitory potential of selected pyridazine derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Procedure:
-
Purified ovine or human COX-1 and COX-2 enzymes are used.
-
The enzyme is incubated with the test compound for a specified time.
-
The reaction is initiated by adding arachidonic acid.
-
The absorbance of oxidized TMPD is measured at 595 nm.
-
The IC50 values are calculated from the concentration-response curves.
Inflammatory Signaling Pathway
Caption: Inhibition of the COX-2 pathway by pyridazine derivatives.
Synthesis of this compound Derivatives
A common synthetic route to introduce diversity to the this compound scaffold involves the conversion of the ester to a hydrazide, which can then be reacted with various electrophiles.
Experimental Protocol: Synthesis of Pyridazine-3-carbohydrazide
-
Ester to Hydrazide Conversion: Reflux a solution of this compound in ethanol with an excess of hydrazine hydrate for several hours.
-
Work-up: Cool the reaction mixture to room temperature. The precipitated product, 6-methylpyridazine-3-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.
-
Further Derivatization: The resulting carbohydrazide is a versatile intermediate that can be reacted with aldehydes or ketones to form hydrazones, or with other reagents to create a variety of heterocyclic systems.[16]
Caption: General synthesis workflow for derivatization.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising class of compounds with a wide array of biological activities. The structure-activity relationships discussed in this guide highlight the importance of strategic functionalization of the pyridazine core to achieve desired therapeutic effects. Further research focusing on the synthesis and screening of novel derivatives, coupled with in-depth mechanistic studies, will undoubtedly lead to the development of new and effective therapeutic agents for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate | C8H10N2O3 | CID 18442007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 9. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. researchgate.net [researchgate.net]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyridazine Esters in Synthesis: A Comparative Analysis of Ethyl 6-methylpyridazine-3-carboxylate
Introduction
In the landscape of modern medicinal chemistry and drug development, the pyridazine scaffold has emerged as a privileged structure, valued for its unique physicochemical properties.[1] This six-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a compelling combination of hydrogen bond accepting capabilities, a significant dipole moment, and the ability to modulate aqueous solubility, making it a versatile building block for biologically active molecules.[2][3] Pyridazine derivatives have found application in a wide array of therapeutic areas, including oncology, inflammation, and cardiovascular disease.[4]
Within the diverse family of pyridazine-based synthons, pyridazine esters, and specifically Ethyl 6-methylpyridazine-3-carboxylate, represent a critical node for synthetic elaboration. The strategic placement of the ester functionality provides a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and cross-coupling reactions. The substituent at the 6-position, in this case a methyl group, plays a crucial role in modulating the electronic properties and, consequently, the reactivity of the entire heterocyclic system.
This guide provides an in-depth, objective comparison of this compound with other key pyridazine esters, supported by experimental data and mechanistic insights. We will explore how subtle structural modifications—such as altering the ester alkyl group or the substituent at the 6-position—can profoundly impact synthetic outcomes. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.
The Strategic Importance of Substitution: An Electronic Perspective
The reactivity of the pyridazine ring is fundamentally governed by the electron-withdrawing nature of the two adjacent nitrogen atoms, which creates a π-deficient system. This inherent electronic property makes the pyridazine nucleus susceptible to nucleophilic attack. The substituents on the ring further fine-tune this reactivity.
Electron-Donating vs. Electron-Withdrawing Groups at the 6-Position:
-
Methyl Group (in this compound): The methyl group is a weak electron-donating group (EDG) through hyperconjugation. This slightly increases the electron density of the pyridazine ring compared to an unsubstituted pyridazine.
-
Chloro Group (in Ethyl 6-chloropyridazine-3-carboxylate): The chloro group is an electron-withdrawing group (EWG) through induction, while being a weak deactivator through resonance. Its net effect is a significant decrease in the electron density of the pyridazine ring, making it more electrophilic.
Ester Functionality (Methyl vs. Ethyl):
While both are electron-withdrawing, the difference in reactivity between a methyl and an ethyl ester in reactions such as hydrolysis is generally modest. However, steric effects can play a role in transition state stabilization.[5] In the context of large-scale synthesis, factors like cost, availability of the corresponding alcohol, and physical properties (e.g., boiling point for purification) often guide the choice between a methyl and an ethyl ester.[6][7]
Comparative Performance in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in chemical reactions. Here, we compare this compound with its methyl ester and chloro-substituted analogs in three critical synthetic operations: Hydrolysis, Nucleophilic Aromatic Substitution (SNAr), and Palladium-Catalyzed Cross-Coupling.
Saponification (Ester Hydrolysis)
The conversion of the ester to a carboxylic acid is a fundamental transformation, providing a key intermediate for amide bond formation and other derivatizations. The rate of saponification is influenced by the electrophilicity of the ester carbonyl and steric hindrance around it.
| Compound | Relative Rate of Hydrolysis | Rationale |
| This compound | Baseline | The ethyl ester provides a balance of reactivity and stability. |
| Mthis compound | Slightly Faster | The methyl ester is slightly less sterically hindered, potentially allowing for faster nucleophilic attack by hydroxide.[8] |
| Ethyl 6-chloropyridazine-3-carboxylate | Significantly Faster | The strongly electron-withdrawing chloro group increases the electrophilicity of the entire ring system, including the ester carbonyl, making it more susceptible to nucleophilic attack. |
Experimental Protocol: Saponification of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v) is added sodium hydroxide (1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
Isolation: The resulting precipitate, 6-methylpyridazine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring makes it amenable to SNAr reactions, particularly when a good leaving group is present. This is a key strategy for introducing diverse functionalities.
Logical Relationship Diagram for SNAr Reactivity
Caption: Factors influencing SNAr reactivity and a comparison between chloro- and methyl-substituted pyridazine esters.
In this comparison, Ethyl 6-chloropyridazine-3-carboxylate is the superior substrate for SNAr. The chloro group is a good leaving group and, as an EWG, it activates the ring towards nucleophilic attack. In contrast, the methyl group in this compound is not a leaving group, and its electron-donating nature slightly deactivates the ring for such transformations.
Experimental Protocol: Synthesis of 6-Methoxypyridazine-3-carboxylic Acid via SNAr (Adapted from a similar transformation[2])
-
Reaction Setup: In a round-bottom flask, sodium methoxide (2.0 eq) is added to a solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Reaction Conditions: The mixture is heated to reflux and stirred. The reaction progress is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in ice water.
-
Isolation: The aqueous solution is acidified with concentrated hydrochloric acid to adjust the pH, leading to the precipitation of the product. The solid is collected by filtration and can be recrystallized from water to yield 6-methoxypyridazine-3-carboxylic acid.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[9] For pyridazine esters, this typically involves coupling a halogenated pyridazine with a boronic acid. Therefore, a precursor like Ethyl 6-chloropyridazine-3-carboxylate would be the substrate of choice. While this compound itself is not suitable for direct Suzuki coupling, its precursor, a dihalopyridazine, provides an excellent platform for sequential, site-selective couplings.
The electron-deficient character of the pyridazine ring generally facilitates the oxidative addition of palladium to a carbon-halogen bond.[9] The regioselectivity of this reaction on a dihalopyridazine is influenced by the electronic and steric environment of the halogenated carbons. For instance, in 3,5-dichloropyridazine, the Suzuki-Miyaura coupling preferentially occurs at the C3 position.[1]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using a chlorinated pyridazine ester.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyridazine (General procedure adapted from literature[9])
-
Reaction Setup: A mixture of the halogenated pyridazine ester (1.0 eq), an arylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq) is prepared in a suitable solvent system like dioxane and water.
-
Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Catalyst Addition: A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), is added under the inert atmosphere.
-
Reaction Conditions: The mixture is heated to a temperature of 80-100 °C and stirred until TLC analysis indicates the consumption of the starting material.
-
Work-up and Isolation: Upon cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Summary and Application Outlook
This guide has systematically compared this compound with other pyridazine esters, highlighting the profound influence of substituents on their synthetic performance.
-
This compound serves as a stable and reliable building block. Its primary utility lies in transformations of the ester group, such as hydrolysis and amidation, or in reactions involving the activation of the methyl group.
-
Methyl vs. Ethyl Esters: The choice between a methyl and an ethyl ester often comes down to practical considerations like cost and purification, as their reactivities are broadly similar, with the methyl ester being slightly more reactive in some cases due to reduced steric hindrance.[5][8]
-
6-Methyl vs. 6-Chloro Substituents: This is where the most significant performance differences are observed. The 6-chloro analog is the superior substrate for reactions requiring a leaving group, such as Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling . The electron-withdrawing nature of the chlorine atom activates the pyridazine ring for these transformations.
The selection of the appropriate pyridazine ester is a critical decision that should be guided by the intended synthetic route. For derivatization at the 3-position via the ester, This compound offers a robust and predictable platform. However, for synthetic strategies that involve building molecular complexity through C-C or C-heteroatom bond formation on the pyridazine ring itself, a halogenated precursor such as a 6-chloropyridazine ester is indispensable. Understanding the electronic contributions of each substituent allows the medicinal chemist to rationally design synthetic pathways, troubleshoot reactions, and ultimately accelerate the drug discovery process.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. journeytoforever.org [journeytoforever.org]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. reddit.com [reddit.com]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to Ethyl 6-methylpyridazine-3-carboxylate
A Comparative Guide to the Synthetic Routes of Ethyl 6-methylpyridazine-3-carboxylate
Introduction: The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a variety of biologically active compounds.[1][2] Derivatives of pyridazine are integral to several drugs, exhibiting activities such as antihypertensive and anti-inflammatory effects.[3] this compound, in particular, serves as a crucial intermediate, providing a versatile platform for the construction of more complex nitrogen-containing heterocyclic systems.[3] This guide provides an in-depth, comparative analysis of two distinct synthetic pathways to this valuable compound, offering the experimental rationale and procedural details necessary for researchers in drug development and organic synthesis.
Route A: A Linear, Multi-Step Synthesis via a Pyridazinone Intermediate
This classical, linear approach builds the pyridazine core from a simple, inexpensive starting material, levulinic acid. The strategy involves sequential, well-established transformations, offering high reliability and control at each step, although it requires a greater number of synthetic operations.
The overall transformation for Route A is depicted below:
Diagram 1. Workflow for the linear synthesis of this compound.
Mechanistic Considerations & Experimental Protocols
Step 1: Cyclization with Hydrazine The synthesis commences with the condensation of a γ-ketoacid, levulinic acid, with hydrazine hydrate.[4] This reaction forms the initial heterocyclic ring, a dihydropyridazinone, through the formation of a hydrazone followed by intramolecular cyclization.[5]
-
Protocol: To a solution of levulinic acid (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise. The mixture is heated to reflux for 4-6 hours. Upon cooling, the product, 6-methyl-4,5-dihydropyridazin-3(2H)-one, typically precipitates and can be isolated by filtration.
Step 2: Aromatization via Oxidation The dihydro-pyridazinone intermediate lacks the stability and reactivity of an aromatic system. Aromatization is achieved through oxidation, which introduces a double bond into the ring.[4] Various oxidizing agents can be employed for this transformation.[6][7][8][9]
-
Protocol: The dried 6-methyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) is suspended in glacial acetic acid. A solution of bromine (1.1 eq) in acetic acid is added dropwise while maintaining the temperature below 30°C. After stirring for 2-3 hours at room temperature, the mixture is poured into ice water to precipitate the product, 6-methylpyridazin-3(2H)-one.
Step 3: Chlorination To activate the 3-position for subsequent nucleophilic substitution, the pyridazinone is converted to a chloropyridazine. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation.[10][11]
-
Protocol: 6-methylpyridazin-3(2H)-one (1.0 eq) is carefully added to an excess of phosphorus oxychloride (3-5 eq). The mixture is heated to reflux for 2-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is cautiously poured onto crushed ice and neutralized with a base (e.g., NaHCO₃ or NaOH solution) to precipitate 3-chloro-6-methylpyridazine, which is then extracted with an organic solvent like dichloromethane or ethyl acetate.
Step 4: Cyanation The chloro group is an excellent leaving group, readily displaced by a cyanide nucleophile. This step introduces the carbon atom that will become the carboxylic acid.
-
Protocol: 3-chloro-6-methylpyridazine (1.0 eq) is dissolved in a polar aprotic solvent such as DMSO. Sodium cyanide (1.2 eq) is added, and the mixture is heated to 80-100°C for 6-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into water, and the product, 3-cyano-6-methylpyridazine, is extracted.
Step 5: Nitrile Hydrolysis The cyano group is hydrolyzed to a carboxylic acid under acidic or basic conditions.[12][13] Acid-catalyzed hydrolysis is often preferred to directly yield the carboxylic acid product.[14][15][16]
-
Protocol: 3-cyano-6-methylpyridazine (1.0 eq) is suspended in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl). The mixture is heated to reflux for 12-24 hours until the nitrile is fully converted. Upon cooling, the pH is adjusted to the isoelectric point (typically pH 3-4) to precipitate the 6-methylpyridazine-3-carboxylic acid, which is then collected by filtration.
Step 6: Fischer Esterification The final step is a classic Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst to form the desired ethyl ester.[17][18][19][20][21]
-
Protocol: 6-methylpyridazine-3-carboxylic acid (1.0 eq) is suspended in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) is added. The mixture is heated to reflux for 8-12 hours, often with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium.[19] After cooling, the mixture is neutralized, and the solvent is evaporated. The crude product is purified by column chromatography to yield this compound.
Route B: A Convergent Approach via Cyclization of an Unsaturated Keto-Ester
This more convergent strategy aims to construct the pyridazine ring with the required substituents in fewer steps. It relies on the synthesis of an α,β-unsaturated γ-keto-ester, which undergoes a cyclocondensation reaction with hydrazine, followed by aromatization.
The overall transformation for Route B is depicted below:
Diagram 2. Workflow for the convergent synthesis of this compound.
Mechanistic Considerations & Experimental Protocols
Steps 1 & 2: Synthesis of the α,β-Unsaturated γ-Keto-Ester The key intermediate for this route is an unsaturated keto-ester. This precursor is typically prepared from the corresponding saturated keto-ester, ethyl levulinate, via a two-step bromination-dehydrobromination sequence.
-
Protocol (α-Bromination): Ethyl levulinate (1.0 eq) is treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like carbon tetrachloride, often with a radical initiator (e.g., AIBN) or under UV irradiation, to yield Ethyl 2-bromo-4-oxopentanoate.
-
Protocol (Dehydrobromination): The crude bromo-ester (1.0 eq) is dissolved in a solvent like DMF or toluene. A non-nucleophilic base, such as lithium carbonate or DBU, is added, and the mixture is heated to promote E2 elimination, forming the desired α,β-double bond in Ethyl 4-oxohex-2-enoate. The product is typically purified by distillation or chromatography.
Step 3: Cyclization with Hydrazine This crucial step involves a tandem Michael addition-condensation reaction. Hydrazine acts as a binucleophile, first attacking the β-carbon of the conjugated system, followed by an intramolecular attack of the second nitrogen atom on the ketone carbonyl, leading to cyclization and dehydration.[22][23]
-
Protocol: The unsaturated keto-ester, Ethyl 4-oxohex-2-enoate (1.0 eq), is dissolved in ethanol. Hydrazine hydrate (1.1 eq) is added, and the mixture is stirred at room temperature or gently heated for 4-6 hours. The reaction leads to the formation of Ethyl 6-methyl-4,5-dihydropyridazine-3-carboxylate.
Step 4: Aromatization via Oxidation Similar to Route A, the final step is the oxidation of the dihydropyridazine ring to the aromatic pyridazine.[7][8]
-
Protocol: The crude dihydropyridazine ester from the previous step is dissolved in a suitable solvent like acetic acid or chloroform. An oxidizing agent, such as manganese dioxide (MnO₂), DDQ, or simply bubbling air through the solution in the presence of a catalyst, is used. The reaction is stirred until TLC indicates full conversion. The product is then isolated and purified by column chromatography to yield the final this compound.
Comparative Analysis
| Feature | Route A: Linear Synthesis | Route B: Convergent Synthesis |
| Number of Steps | 6 | 4 |
| Starting Materials | Levulinic acid (simple, inexpensive) | Ethyl levulinate (simple, inexpensive) |
| Key Intermediates | Pyridazinone, Chloropyridazine, Nitrile | α,β-Unsaturated γ-keto-ester |
| Overall Yield | Lower, due to the number of steps. | Potentially higher, with fewer steps. |
| Scalability | Feasible, but requires handling of multiple intermediates and toxic reagents. | Good, potentially more streamlined for large-scale production. |
| Safety & Hazards | Involves highly toxic reagents like POCl₃ and NaCN. | Uses bromine and strong bases, but avoids highly toxic reagents of Route A. |
| Control & Reliability | Each step is a well-known, high-yielding transformation, offering good control. | Synthesis of the unsaturated ester and the final oxidation can be challenging and may require optimization. |
Conclusion and Recommendation
Both synthetic routes presented offer viable pathways to this compound, each with distinct advantages and disadvantages.
Route A is a robust and highly predictable pathway. Its reliance on fundamental, well-documented reactions makes it an excellent choice for laboratory-scale synthesis where reliability and unambiguous transformations are prioritized. However, its length and the use of hazardous reagents like phosphorus oxychloride and sodium cyanide are significant drawbacks, particularly concerning safety and environmental impact on a larger scale.
Route B represents a more modern and elegant convergent approach. With fewer steps, it holds the potential for a higher overall yield and greater efficiency, making it more attractive for process chemistry and potential scale-up. The primary challenge lies in the efficient and clean synthesis of the key α,β-unsaturated γ-keto-ester intermediate and the final oxidation step, which may require careful optimization.
For academic research and small-scale synthesis, Route A provides a clear and dependable, albeit lengthy, path. For industrial applications or process development where efficiency, atom economy, and safety are paramount, Route B is the more promising avenue, warranting the initial investment in optimizing its key steps.
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 17. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 18. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 19. Fischer Esterification [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 6-methylpyridazine-3-carboxylate Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyridazine Scaffolds in Modern Chemistry
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a valuable pharmacophore.[1] Ethyl 6-methylpyridazine-3-carboxylate and its derivatives are of particular interest as versatile intermediates in the synthesis of novel bioactive compounds. Accurate determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound derivatives, with a primary focus on the gold standard: single-crystal X-ray diffraction. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise atomic arrangement within a crystalline solid.[2] It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its chemical behavior and biological interactions.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience. The quality of the final structure is intrinsically linked to the quality of the initial crystals.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Data of this compound Derivatives
| Derivative (Hypothetical) | Substituent (R) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 1 | -H | Monoclinic | P2₁/c | 8.5 | 12.1 | 9.8 | 95.2 | 1002 | [5] |
| 2 | -Cl | Monoclinic | P2₁/c | 8.7 | 12.3 | 9.9 | 96.1 | 1050 | [4] |
| 3 | -OCH₃ | Triclinic | P-1 | 6.2 | 10.5 | 15.1 | 99.8 | 965 | [2] |
| 4 | -NO₂ | Monoclinic | P2₁/n | 8.9 | 11.9 | 10.2 | 94.5 | 1080 | [6] |
Note: This data is illustrative and based on trends observed in related pyridazine structures. The choice of crystal system and space group is influenced by the symmetry of the molecule and the intermolecular interactions driven by the substituents. For instance, the introduction of a bulky or hydrogen-bonding capable substituent can significantly alter the crystal packing.
Beyond Diffraction: A Multi-faceted Approach to Structural Characterization
While SC-XRD provides the ultimate structural detail, a comprehensive characterization often involves complementary techniques. Each method offers unique insights, and their combined application provides a more complete picture of the molecule's properties.
Caption: Comparison of information obtained from different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[7] ¹H and ¹³C NMR provide information about the chemical environment of each atom, allowing for the determination of the molecule's connectivity. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can further establish through-bond and through-space correlations. For pyridazine derivatives, NMR is crucial for confirming the substitution pattern on the heterocyclic ring.[6][8] However, unlike X-ray crystallography, NMR provides an average structure in solution and does not typically yield precise bond lengths and angles.[9][10]
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound with high accuracy.[11] The fragmentation pattern observed in the mass spectrum can provide valuable structural information, particularly about the lability of certain bonds and the stability of resulting fragments.[12][13][14][15] For this compound derivatives, characteristic fragmentation might involve the loss of the ethoxy group from the ester, cleavage of the methyl group, or fragmentation of the pyridazine ring.[16]
Computational Chemistry: A Predictive and Complementary Tool
Computational modeling, particularly using Density Functional Theory (DFT), has become an increasingly valuable tool in structural chemistry.[17] It can be used to predict the geometry, electronic properties, and spectroscopic data of molecules.[17] While computational methods do not replace experimental determination, they can provide valuable insights, aid in the interpretation of experimental data, and guide synthetic efforts.
Experimental Protocols
Protocol 1: Crystallization of this compound Derivatives
The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization.
Materials:
-
Purified this compound derivative (5-10 mg)
-
A selection of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, acetone)
-
Small vials or test tubes (e.g., 4 mL)
-
Heating apparatus (hot plate or oil bath)
-
Filtration apparatus (if necessary)
Procedure:
-
Solvent Screening:
-
Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent for recrystallization will dissolve the compound when hot but not when cold.
-
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent in which it is moderately soluble.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).
-
-
Vapor Diffusion:
-
Dissolve the compound in a small volume of a relatively volatile solvent (the "inner solution").
-
Place this vial inside a larger, sealed container that contains a small amount of a more volatile solvent in which the compound is less soluble (the "outer solvent"). The slow diffusion of the outer solvent vapor into the inner solution will gradually decrease the solubility of the compound, promoting crystallization.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.
-
Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
-
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
This protocol outlines the general steps for collecting and analyzing single-crystal X-ray diffraction data.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Cryo-cooling system.
Procedure:
-
Crystal Mounting:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a suitable holder (e.g., a cryoloop or glass fiber) using a small amount of cryoprotectant oil.
-
-
Data Collection:
-
Mount the crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Perform an initial unit cell determination to assess the crystal quality and determine the crystal system and preliminary unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption.
-
-
Structure Solution and Refinement:
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods until the model converges and provides a good fit to the data (low R-factor).
-
-
Validation:
-
Validate the final structure using software tools to check for geometric reasonability and potential errors.
-
Generate a final crystallographic information file (CIF) and structural report.
-
Conclusion
The structural elucidation of this compound derivatives is a critical step in their development for various applications. While techniques like NMR and mass spectrometry provide essential information, single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional atomic arrangement. A judicious combination of these techniques, guided by a thorough understanding of their principles and limitations, will afford a comprehensive structural characterization, paving the way for the rational design of new and improved pyridazine-based compounds.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. people.bu.edu [people.bu.edu]
- 11. researchgate.net [researchgate.net]
- 12. article.sapub.org [article.sapub.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uab.edu [uab.edu]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for Ethyl 6-methylpyridazine-3-carboxylate
In the landscape of pharmaceutical development, the rigorous characterization and quality control of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Ethyl 6-methylpyridazine-3-carboxylate, a key heterocyclic building block, is no exception. Its purity and stability profile directly impact the safety and efficacy of downstream products. This guide provides an in-depth comparison of validated analytical methods for the comprehensive analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] We will explore two orthogonal and powerful techniques: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assay and impurity profiling, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for volatile impurities and confirmatory identification.
The choice of analytical methodology is not arbitrary; it is dictated by the physicochemical properties of the analyte. This compound is a moderately polar, aromatic compound, making it an ideal candidate for RP-HPLC.[4][5] Gas chromatography is a suitable alternative, particularly for assessing volatile related substances or when derivatization can enhance volatility and detection.[6][7]
Part 1: Stability-Indicating RP-HPLC Method for Assay and Impurity Profiling
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[8][9][10] The development of such a method is a cornerstone of drug stability programs and is mandated by regulatory bodies worldwide.[9]
Rationale for Method Design
The core of this method is the use of a C18 stationary phase, which provides excellent hydrophobic retention for aromatic compounds like our target analyte. The mobile phase, a gradient mixture of an acidic aqueous buffer and acetonitrile, is chosen to ensure sharp peak shapes and adequate retention. The acidic modifier (e.g., phosphoric or formic acid) is critical for protonating the nitrogen atoms in the pyridazine ring, which suppresses silanol interactions with the stationary phase and prevents peak tailing. A gradient elution is employed to ensure that both the main analyte and any potential impurities, which may have a wide range of polarities, are eluted with good resolution and within a reasonable runtime.[11][12][13]
Experimental Workflow and Validation
The validation of this HPLC method is designed to be a self-validating system, demonstrating its fitness for purpose in accordance with ICH Q2(R2) guidelines.[3][14][15]
Caption: Workflow for HPLC Method Validation.
Forced Degradation Studies (Specificity)
To establish the stability-indicating nature of the method, forced degradation studies are indispensable.[8][9][10][16] The objective is to generate potential degradation products and demonstrate that they are well-separated from the parent peak and from each other. The industry-accepted range for degradation is typically between 5-20%.[16]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 M HCl at 60°C for 4 hours.[8][16]
-
Base Hydrolysis: Reflux 10 mg of the substance in 10 mL of 0.1 M NaOH at 60°C for 2 hours.[8][17]
-
Oxidative Degradation: Treat 10 mg of the substance with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid substance to 105°C in a hot air oven for 48 hours.[17]
-
Photolytic Degradation: Expose a solution of the substance (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]
Following exposure, samples are diluted and injected into the HPLC system. The method's specificity is confirmed if the analyte peak is pure and well-resolved from all degradation product peaks, as determined by a photodiode array (PDA) detector.
Detailed RP-HPLC Method Protocol
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on UV absorbance of pyridazine core)
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
Summary of Validation Parameters
The following table summarizes the acceptance criteria and expected performance of the validated RP-HPLC method.
| Validation Parameter | Acceptance Criteria (as per ICH Q2) | Expected Performance |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.999. | Achieved; baseline resolution from all degradants. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² > 0.999 over 50-150% of the nominal concentration. |
| Range | 80-120% of the test concentration for assay. | Confirmed within the linearity range. |
| Accuracy | 98.0% - 102.0% recovery. | Mean recovery between 99.5% and 101.5%. |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. | RSD < 1.0% for repeatability and < 1.5% for intermediate precision. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | LOQ established at a level suitable for quantifying impurities. |
| Robustness | No significant impact on results with small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate (±0.1 mL/min), pH (±0.2), and column temperature (±2°C). |
Part 2: GC-MS Method for Identification and Volatile Impurity Analysis
While RP-HPLC is the workhorse for assay and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) offers a complementary and highly specific method for identification and the analysis of volatile or semi-volatile substances.[6][18][7] For this compound, this is particularly useful for confirming its identity via its mass fragmentation pattern and for detecting any residual solvents or volatile starting materials.
Rationale for Method Design
The compound's ethyl ester group and methyl substituent lend it sufficient volatility for GC analysis without derivatization.[19][18] A non-polar capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating compounds based on their boiling points. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of the eluted peak to a reference spectrum.
Experimental Workflow
Caption: General Workflow for GC-MS Analysis.
Detailed GC-MS Method Protocol
-
GC System: Agilent GC-MS or equivalent
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Comparison of Analytical Methods
| Feature | RP-HPLC with UV/PDA Detection | GC-MS |
| Primary Application | Assay, purity, stability-indicating studies. | Confirmatory ID, volatile impurities, residual solvents. |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid stationary phase. |
| Specificity | Based on retention time and UV spectrum. High specificity with peak purity analysis. | Based on retention time and mass fragmentation pattern. Very high specificity. |
| Sensitivity | High (µg/mL to ng/mL level). | Very high (ng/mL to pg/mL level). |
| Analytes | Non-volatile and semi-volatile polar to moderately non-polar compounds. | Volatile and semi-volatile thermally stable compounds. |
| Sample Throughput | Moderate (typical run time 20-40 min). | Moderate (typical run time 20-30 min). |
| Key Advantage | Excellent for quantifying impurities and main component in a single run. The established method for stability studies. | Unambiguous identification. Superior for volatile compounds. |
| Limitations | Less definitive identification than MS. Not suitable for very volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Conclusion
For the comprehensive quality control of this compound, a dual-method approach is scientifically robust. The validated stability-indicating RP-HPLC method serves as the primary tool for routine quality control, including assay and impurity profiling, ensuring the product meets its specification for purity and stability over time. The orthogonal GC-MS method provides an indispensable, highly specific technique for confirmatory identification and for the analysis of volatile impurities that may not be amenable to HPLC analysis. Together, these methods form a self-validating analytical system that ensures a deep understanding of the compound's quality, aligning with the stringent requirements of the pharmaceutical industry and regulatory authorities.
References
- 1. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 13. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. tdx.cat [tdx.cat]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 6-Methylpyridazine-3-carboxylate Analogs in Drug Discovery
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone for the development of novel therapeutics targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the Ethyl 6-methylpyridazine-3-carboxylate core, a versatile building block for creating potent and selective drug candidates.
The this compound Scaffold: A Promising Starting Point
This compound serves as an excellent lead structure for medicinal chemistry campaigns due to its synthetic tractability and the presence of multiple points for chemical modification. The pyridazine ring itself offers opportunities for substitution at various positions, while the ethyl carboxylate moiety can be readily converted to other functional groups, such as amides or carboxylic acids, to modulate physicochemical properties and target engagement.
This guide will explore the SAR of this scaffold by examining key modifications and their impact on biological activity, drawing insights from studies on closely related pyridazine derivatives to build a comprehensive understanding.
Key Structural Modifications and Their Impact on Biological Activity
The biological activity of this compound analogs can be finely tuned by strategic modifications at three primary locations: the C6 position, the pyridazine ring, and the C3-ethyl carboxylate group.
Modifications at the C6-Position: Exploring the Influence of Aryl and Heteroaryl Substituents
The methyl group at the C6-position is a prime site for introducing diversity. Replacing it with various aryl and heteroaryl groups has been a successful strategy in the development of potent anticancer agents.
A study on 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones, a structurally related class of compounds, revealed that the nature of the aryl substituent at the C6-position significantly influences anticancer activity. For instance, the analog 2h with a specific, but undisclosed in the abstract, substitution pattern on the aryl ring demonstrated remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) cell lines with a GI50 value of less than 0.1 μM.[4] This highlights the potential of exploring a variety of substituted phenyl rings at the C6-position of the this compound scaffold to develop potent and selective anticancer agents.
Table 1: Anticancer Activity of 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one Analogs
| Compound | C6-Aryl Substituent | Target Cell Line | GI50 (µM) |
| 2h | Undisclosed Aryl | Leukemia (SR) | < 0.1 |
| 2h | Undisclosed Aryl | Non-Small Cell Lung (NCI-H522) | < 0.1 |
| 2h | Undisclosed Aryl | Various Cancer Cell Lines | < 1.0 |
Data extracted from a study on pyridazinone derivatives, providing valuable insights for the SAR of related pyridazine-3-carboxylate esters.[4]
Ring Modifications and Fused Systems: Expanding the Chemical Space
Modifications to the pyridazine ring itself, or its fusion with other heterocyclic systems, can lead to novel compounds with unique biological profiles. For example, the synthesis of 3,6-disubstituted pyridazines has yielded potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in cancer therapy.[3]
In one study, a series of 3,6-disubstituted pyridazines were synthesized and evaluated for their antiproliferative activity against breast cancer cell lines. Several compounds exhibited potent activity, with IC50 values in the sub-micromolar range. The SAR of this series indicated that the nature of the substituents at both the C3 and C6 positions is critical for activity.[3]
Table 2: Antiproliferative Activity of 3,6-Disubstituted Pyridazine Analogs against T-47D Breast Cancer Cells
| Compound | C3-Substituent | C6-Substituent | IC50 (µM) |
| 11a-r (representative) | Various amides | Various amines | 0.43 - 15.76 |
This data, from a study on pyridazine derivatives targeting CDK2, underscores the importance of substitution at multiple positions on the pyridazine ring.[3]
The C3-Carboxylate Moiety: A Gateway to Diverse Functionalities
The ethyl carboxylate at the C3-position is a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can alter solubility and introduce a new hydrogen bond donor/acceptor. More significantly, it can be converted into a wide range of amides, a common functional group in many approved drugs. This transformation can dramatically impact target binding and pharmacokinetic properties.
While direct SAR data on a series of ester analogs is limited in the public domain, studies on pyridazine-3-carboxamides provide compelling evidence for the importance of this functional group. For instance, a series of pyridazine-3-carboxamides were developed as potent and selective CB2 receptor agonists, with some compounds exhibiting EC50 values in the nanomolar range. This suggests that converting the ethyl ester of the parent scaffold to various amides could be a fruitful strategy for discovering novel therapeutics.
Experimental Protocols
General Synthesis of Ethyl 6-Substituted-pyridazine-3-carboxylates
A representative synthetic route to access analogs of this compound is outlined below. This multi-step synthesis allows for the introduction of diversity at the C6-position.
Step 1: Synthesis of 6-Substituted-pyridazin-3(2H)-one
A substituted β-aroylacrylic acid is condensed with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield the corresponding 6-substituted-pyridazin-3(2H)-one.
Step 2: Chlorination of the Pyridazinone
The 6-substituted-pyridazin-3(2H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to afford the 3-chloro-6-substituted-pyridazine.
Step 3: Introduction of the Carboxylate Group
The 3-chloro-6-substituted-pyridazine can then be subjected to a palladium-catalyzed carbonylation reaction in the presence of ethanol and carbon monoxide to introduce the ethyl carboxylate group at the C3-position, yielding the target Ethyl 6-substituted-pyridazine-3-carboxylate.
In Vitro Kinase Inhibition Assay (Example Protocol)
To evaluate the potential of the synthesized analogs as kinase inhibitors (e.g., against c-Met or JNK), a common experimental approach is a radiometric filter binding assay or a fluorescence-based assay.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human kinase (e.g., c-Met)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-33P]ATP) for the radiometric assay
-
Assay buffer (containing MgCl2, MnCl2, DTT, etc.)
-
Test compounds (dissolved in DMSO)
-
Filter plates (for radiometric assay) or microplates (for fluorescence-based assay)
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP mixture (containing [γ-33P]ATP).
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Visualizing the SAR Strategy and Biological Context
To better understand the structural modifications and their potential biological implications, the following diagrams are provided.
Caption: Key modification points on the this compound scaffold.
Caption: Simplified signaling pathway showing the mechanism of action for a pyridazine-based kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. While direct and extensive SAR data for this specific ester series is not yet abundant in the public literature, the wealth of information available for structurally related pyridazinones and pyridazine-carboxamides provides a strong foundation for rational drug design.
Future research should focus on the systematic exploration of substitutions at the C6-position with a diverse range of aryl and heteroaryl moieties, as well as the conversion of the C3-ethyl carboxylate to various amides. Screening these focused libraries against a panel of relevant biological targets, such as kinases involved in cancer progression, will likely yield potent and selective drug candidates. The insights provided in this guide, combining data from related chemical series with established medicinal chemistry principles, offer a strategic roadmap for unlocking the full therapeutic potential of this compound analogs.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ethyl 6-methylpyridazine-3-carboxylate Against Known COX-2 Inhibitors: A Comparative Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of a novel pyridazine derivative, Ethyl 6-methylpyridazine-3-carboxylate, against established cyclooxygenase-2 (COX-2) inhibitors. As the precise biological target of this compound is yet to be fully elucidated in public literature, we have posited it as a selective COX-2 inhibitor for this analysis. This hypothesis is grounded in the well-documented prevalence of the pyridazine scaffold in potent and selective COX-2 inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating new chemical entities within this therapeutic class.
Our analysis will delve into the mechanistic underpinnings of COX-2 inhibition, present a head-to-head comparison with benchmark drugs, and provide detailed, reproducible experimental protocols for in-vitro validation. Every step is explained with scientific rationale to ensure clarity and trustworthiness in the presented methodologies.
The Rationale for Targeting COX-2
The enzyme cyclooxygenase (COX) is a key player in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are critical mediators of inflammation, pain, and fever.[2][3][4] There are two primary isoforms of this enzyme: COX-1 and COX-2.[5] COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastrointestinal lining and maintaining kidney function.[5][6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5]
Conventional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[7] This lack of selectivity is associated with gastrointestinal side effects.[8] The development of selective COX-2 inhibitors, therefore, represented a significant therapeutic advancement, aiming to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[6][8][9]
The Arachidonic Acid Cascade and the Role of COX-2
The following diagram illustrates the pivotal position of COX-2 in the synthesis of pro-inflammatory prostaglandins from arachidonic acid.
Caption: The Arachidonic Acid Cascade highlighting the role of COX-1 and COX-2.
Comparative Analysis of COX-2 Inhibitors
To contextualize the potential efficacy of this compound, it is benchmarked against well-characterized selective COX-2 inhibitors. The selection includes Celecoxib, the only COX-2 inhibitor currently available in the United States, and Rofecoxib and Valdecoxib, which were withdrawn from the market due to cardiovascular side effects but remain important reference compounds for their high potency and selectivity.[9][10][11]
| Compound | Structure | IC50 for COX-2 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Key Features |
| This compound | Hypothetical | To be determined | Pyridazine scaffold suggests potential for selective COX-2 inhibition. | |
| Celecoxib | 40 - 50[12] | ~30 - 600[7][12] | Currently the only FDA-approved COX-2 selective inhibitor in the U.S.[9][11] Used for osteoarthritis, rheumatoid arthritis, and acute pain.[13][14] | |
| Rofecoxib | 18 - 27 | >277 | Withdrawn from the market due to increased risk of cardiovascular events.[15][16][17] Highly selective for COX-2.[15] | |
| Valdecoxib | 5[18] | ~300[6] | Withdrawn from the market due to cardiovascular risks and severe skin reactions.[10][19] A potent and highly selective COX-2 inhibitor.[18][20] |
Note: IC50 values and selectivity indices can vary depending on the specific assay conditions.[21]
Experimental Protocols for In-Vitro COX-2 Inhibition Assay
To ensure the generation of robust and reproducible data for benchmarking novel compounds like this compound, a standardized in-vitro COX-2 inhibition assay is paramount. The following protocol outlines a fluorometric assay, which is a common and reliable method for determining inhibitor potency.
Principle of the Fluorometric COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component of COX-2 then reduces PGG2 to Prostaglandin H2 (PGH2). This process involves the oxidation of a fluorogenic probe, leading to a measurable increase in fluorescence. The presence of a COX-2 inhibitor will reduce the rate of this reaction, and the degree of inhibition can be quantified to determine the IC50 value of the test compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a fluorometric COX-2 inhibitor screening assay.
Step-by-Step Protocol
This protocol is adapted from commercially available COX-2 inhibitor screening kits.[22][23]
-
Reagent Preparation:
-
Test Compound: Prepare a stock solution of this compound and benchmark inhibitors (e.g., Celecoxib) in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10-fold dilutions). The final DMSO concentration in the assay should not exceed 1%.
-
COX-2 Enzyme: Dilute recombinant human COX-2 enzyme to the working concentration using the provided assay buffer. Keep the diluted enzyme on ice.
-
Reaction Mixture: Prepare a master mix containing COX assay buffer, a fluorometric probe, and a cofactor according to the kit manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted test compounds, positive control (a known COX-2 inhibitor like Celecoxib), and negative control (DMSO vehicle) to their respective wells.
-
Add 80 µL of the reaction mixture to all wells.
-
Add 10 µL of the diluted COX-2 enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of a pre-warmed arachidonic acid solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes at 25°C.
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of this compound as a putative COX-2 inhibitor. The comparative data against established drugs like Celecoxib, Rofecoxib, and Valdecoxib offer a clear context for its potential potency and selectivity. The detailed experimental protocol ensures that researchers can generate reliable and reproducible data to validate these initial findings.
Further studies should include a corresponding COX-1 inhibition assay to definitively determine the selectivity index of this compound. Subsequent investigations in cell-based assays and in vivo models of inflammation will be crucial to ascertain its therapeutic potential and safety profile. The insights gained from this structured benchmarking approach are invaluable for guiding the progression of promising new chemical entities through the drug discovery pipeline.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. COX-2 Inhibitors [everydayhealth.com]
- 11. List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Celecoxib: MedlinePlus Drug Information [medlineplus.gov]
- 15. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Rofecoxib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Rofecoxib - Wikipedia [en.wikipedia.org]
- 18. selleckchem.com [selleckchem.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. ClinPGx [clinpgx.org]
- 21. benchchem.com [benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. assaygenie.com [assaygenie.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 6-Methylpyridazine-3-Carboxylate for Laboratory Professionals
This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering your team to make informed safety decisions.
Hazard Assessment and Profile
Ethyl 6-methylpyridazine-3-carboxylate belongs to the pyridazine class of heterocyclic compounds. Based on data from related structures like 6-methylpyridazine-3-carboxylic acid and other pyridine derivatives, a comprehensive hazard profile can be inferred.[2][3][4]
-
Toxicity: Pyridine and its derivatives are known to be toxic.[2] Assume the compound may be harmful if swallowed, causes skin irritation, and serious eye irritation.[4]
-
Flammability: Many pyridine derivatives are flammable.[2][5][6] While the flashpoint for this specific ester is unknown, it should be handled as a potentially combustible material.[5]
-
Reactivity: Pyridazines can be incompatible with strong oxidizing agents and strong acids.[5][7] Contact with such materials could lead to vigorous reactions.
-
Environmental Hazards: Improper disposal can lead to contamination of soil and water.[8] It is crucial that this chemical does not enter drains or waterways.[3]
Given these potential hazards, all waste containing this compound must be treated as hazardous chemical waste.[1][2]
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. The following table summarizes the minimum requirements for handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | To protect eyes from accidental splashes of the chemical.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | To prevent skin contact and potential absorption.[1][2] Gloves must be inspected before use.[3] |
| Protective Clothing | A standard, fully-buttoned laboratory coat. | To protect skin and clothing from contamination.[1][2] |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to avoid the inhalation of vapors.[2][7] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe chemical waste management.[9][10] It prevents dangerous reactions and ensures that waste can be disposed of in the most environmentally sound manner.
Step 1: Designate a Hazardous Waste Container
-
Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[11]
-
The container must be in good condition, free from damage, and have a secure, leak-proof lid.[8]
Step 2: Label the Container Correctly
-
Before any waste is added, the container must be labeled. The label must clearly state:
-
This labeling is crucial for the safety of all lab personnel and for the technicians who will handle the final disposal.[11]
Step 3: Waste Collection at the Point of Generation
-
Collect all waste containing this compound directly into the designated container. This includes:
-
Unused or surplus quantities of the chemical.
-
Solutions containing the chemical.
-
Contaminated consumables such as pipette tips, weighing paper, and gloves.[1]
-
-
This practice aligns with the principle of accumulating waste at or near the point of generation, which is a key guideline from the National Research Council.[8]
Step 4: Avoid Mixing Incompatible Waste Streams
-
Crucially, do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents or acids.[1][5]
-
Keep aqueous waste separate from organic solvent waste unless explicitly permitted by your institution's waste management plan.
Storage and Disposal Workflow
The storage of hazardous waste is strictly regulated.[8][13] The following diagram illustrates the workflow from waste generation to final disposal.
Caption: Disposal workflow from lab generation to final EHS-managed disposal.
Satellite Accumulation Area (SAA) Requirements:
-
The SAA must be at or near the point of waste generation.[11]
-
Waste containers must be kept in secondary containment (e.g., a spill tray) to prevent leaks and spills.[9][10]
-
Federal regulations limit the amount of hazardous waste that can be stored in an SAA (typically 55 gallons) and the duration of storage.[11][12] Your institution's Laboratory Management Plan will specify these limits.[13]
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it is safe to do so.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]
-
Collect Absorbed Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it into your designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Final Disposal
The final step is the removal of the waste from your laboratory by your institution's EHS department or a licensed hazardous waste contractor.[3]
-
Ensure the waste container is securely sealed.[1]
-
Complete all necessary paperwork for the waste pickup request.
-
The licensed vendor will then transport the waste for final treatment and disposal, likely via high-temperature incineration, which is a common method for organic chemical waste.[10]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. capotchem.com [capotchem.com]
- 4. Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H12N2O2 | CID 58563477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. nj.gov [nj.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. actenviro.com [actenviro.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 6-methylpyridazine-3-carboxylate
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, heterocyclic compounds like Ethyl 6-methylpyridazine-3-carboxylate represent a class of molecules with significant potential. Ensuring the safety of the researchers who handle these compounds is paramount. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, grounding its recommendations in established safety protocols for analogous chemical structures.
The "Why" Behind the Wear: A Causality-Driven Approach to PPE Selection
Effective laboratory safety is not merely about following a checklist; it's about understanding the risks and making informed decisions. The choice of each piece of PPE is a direct countermeasure to a specific potential hazard.
Engineering Controls as the First Line of Defense: Before considering PPE, it is crucial to utilize engineering controls. A certified chemical fume hood is non-negotiable when handling this compound to minimize inhalation of any potential vapors, aerosols, or dust.[5][6] Safety showers and eyewash stations should be readily accessible and tested regularly.[3]
Hand Protection: The Critical Barrier: The hands are the most likely part of the body to come into direct contact with a chemical. For pyridazine derivatives, which can cause skin irritation, appropriate glove selection is critical.[2][4]
-
Glove Type: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[5][6] They offer a reliable barrier against incidental contact.
-
Glove Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use. When removing gloves, use a technique that avoids touching the outer, potentially contaminated surface with bare skin.[7][8] Contaminated gloves should be disposed of as chemical waste in accordance with institutional and local regulations.[7][8]
Eye and Face Protection: Shielding Against the Unseen: The potential for serious eye irritation from related compounds necessitates robust eye and face protection.[1][2][3][4]
-
Minimum Requirement: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard must be worn.[9]
-
Elevated Risk Scenarios: During procedures with a higher risk of splashing or energetic reactions, a face shield worn over chemical splash goggles is required to protect the entire face.[9]
Body Protection: Preventing Dermal Exposure: A lab coat is the standard for protecting the skin and personal clothing from contamination.
-
Material Matters: A lab coat made of a flame-resistant material like Nomex® should be considered, especially if working with flammable solvents.[9] For general use, a standard cotton lab coat, fully buttoned, provides an adequate barrier.[9]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[9]
Respiratory Protection: A Necessary Precaution in Specific Scenarios: While working in a fume hood should be the primary method of controlling respiratory exposure, there are situations where a respirator may be necessary.
-
When to Use: If there is a failure of engineering controls or during a large spill clean-up, respiratory protection is essential.[2][7]
-
Type of Respirator: A respirator with cartridges appropriate for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) should be used.[8][10] It is important to note that proper respirator use requires a formal respiratory protection program, including fit testing and training.[9]
PPE Selection Matrix: A Task-Based Summary
For clarity, the following table summarizes the recommended PPE for different laboratory operations involving this compound.
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Preparation | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | As needed based on risk assessment |
| Dissolution/Reaction Setup | Chemical Fume Hood | Nitrile Gloves | Chemical Splash Goggles and Face Shield | Lab Coat | Not typically required |
| Reaction Workup/Extraction | Chemical Fume Hood | Nitrile Gloves | Chemical Splash Goggles and Face Shield | Lab Coat | Not typically required |
| Spill Cleanup | N/A | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | Lab Coat or Chemical Resistant Apron | Required (Air-purifying respirator with appropriate cartridges) |
Procedural Workflow for PPE Use
To ensure the effectiveness of the chosen PPE, a systematic approach to its use is critical. The following workflow illustrates the key steps from preparation to disposal.
Caption: A stepwise workflow for the selection, use, and disposal of PPE.
Disposal and Decontamination: Completing the Safety Cycle
Proper disposal of contaminated materials is as crucial as their safe handling.
-
Solid Waste: All disposable PPE that has come into contact with this compound, such as gloves and paper towels, should be collected in a designated, sealed hazardous waste container.[8]
-
Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, sealed waste container for hazardous materials. Do not pour chemical waste down the drain.[7]
-
Decontamination: In the event of a spill, the area should be decontaminated according to your institution's established procedures. This typically involves absorbing the material with an inert substance and then cleaning the area with an appropriate solvent.
By adhering to these principles and procedures, researchers can confidently and safely handle this compound and other novel compounds, ensuring that the pursuit of scientific advancement does not come at the cost of personal safety.
References
- 1. Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H12N2O2 | CID 58563477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.com [capotchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
